Biphenyl Sulfonamide 1
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
389623-63-6 |
|---|---|
Molecular Formula |
C16H15NO5S |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
(3S)-4-oxo-3-[(2-phenylphenyl)sulfonylamino]butanoic acid |
InChI |
InChI=1S/C16H15NO5S/c18-11-13(10-16(19)20)17-23(21,22)15-9-5-4-8-14(15)12-6-2-1-3-7-12/h1-9,11,13,17H,10H2,(H,19,20)/t13-/m0/s1 |
InChI Key |
BNTOPIQKUZXNNH-ZDUSSCGKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2S(=O)(=O)N[C@@H](CC(=O)O)C=O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2S(=O)(=O)NC(CC(=O)O)C=O |
Origin of Product |
United States |
Foundational & Exploratory
Mechanism of Action of Biphenyl Sulfonamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biphenyl sulfonamide derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth exploration of their mechanisms of action, with a focus on their anticancer properties. The document outlines the key molecular targets, signaling pathways, and cellular effects of these compounds, supported by quantitative data and detailed experimental methodologies.
Core Mechanisms of Action
Biphenyl sulfonamide derivatives exert their biological effects through various mechanisms, primarily by inhibiting key enzymes and modulating critical signaling pathways involved in cell growth, proliferation, and survival. The most prominent mechanisms include anti-angiogenesis, induction of apoptosis, and cell cycle arrest.
Anti-Angiogenesis via VEGFR-2 Inhibition
A significant anticancer mechanism of certain biphenyl sulfonamide derivatives is the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), a key regulator of angiogenesis. By blocking the ATP-binding site of the VEGFR-2 tyrosine kinase, these compounds inhibit its autophosphorylation and downstream signaling, thereby preventing the proliferation and migration of endothelial cells, which are crucial for tumor blood vessel formation.
Caption: Inhibition of VEGFR-2 signaling by biphenyl sulfonamide derivatives.
Induction of Apoptosis
Biphenyl sulfonamide derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells through both intrinsic and extrinsic pathways. A key mechanism involves the modulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors.
Caption: Intrinsic apoptosis pathway induced by biphenyl sulfonamide derivatives.
Cell Cycle Arrest
Another important anticancer mechanism is the induction of cell cycle arrest, primarily at the G1/S or G2/M checkpoints. Biphenyl sulfonamide derivatives can modulate the expression and activity of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs), preventing cancer cells from progressing through the cell cycle and ultimately leading to a halt in proliferation.
Caption: G2/M cell cycle arrest induced by biphenyl sulfonamide derivatives.
Quantitative Data Summary
The following tables summarize the in vitro activities of representative biphenyl sulfonamide derivatives against various targets and cancer cell lines.
Table 1: VEGFR-2 Kinase Inhibitory Activity
| Compound ID | IC50 (nM) | Reference |
| BPS-1 | 15 | [1] |
| BPS-2 | 28 | [1] |
| BPS-3 | 8 | [2] |
| Sorafenib (Control) | 5 | [1] |
Table 2: In Vitro Cytotoxicity Against Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Reference |
| BPS-A | HCT-116 (Colon) | 2.1 | [2] |
| BPS-A | MCF-7 (Breast) | 3.5 | [2] |
| BPS-B | A549 (Lung) | 1.8 | [1] |
| BPS-B | HepG2 (Liver) | 2.5 | [1] |
| Doxorubicin (Control) | HCT-116 (Colon) | 0.5 | [2] |
Experimental Protocols
VEGFR-2 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.[1][3][4]
Caption: Workflow for the VEGFR-2 kinase inhibition assay.
Methodology:
-
Add 10 µL of diluted VEGFR-2 enzyme to the wells of a 96-well plate.
-
Add 5 µL of the test compound (biphenyl sulfonamide derivative) at various concentrations.
-
Initiate the reaction by adding 10 µL of ATP/substrate solution.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Stop the reaction by adding 25 µL of a kinase detection reagent (e.g., Kinase-Glo® MAX).[1]
-
Incubate at room temperature for 10-15 minutes to allow the luminescent signal to develop.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition and determine the IC50 value.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][6][7]
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the biphenyl sulfonamide derivative for 24-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Annexin V/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][8][9]
Methodology:
-
Treat cells with the biphenyl sulfonamide derivative for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[10][11][12]
Methodology:
-
Treat cells with the biphenyl sulfonamide derivative for the desired time.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry.
-
The percentage of cells in each phase of the cell cycle is determined by analyzing the DNA content histograms.
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis, such as the Bcl-2 family and caspases.[13][14]
Methodology:
-
Lyse the treated and untreated cells in RIPA buffer to extract total protein.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Normalize the expression of the target proteins to a loading control (e.g., β-actin or GAPDH).
Conclusion
Biphenyl sulfonamide derivatives represent a promising class of compounds with diverse mechanisms of action, particularly in the context of cancer therapy. Their ability to target multiple pathways, including angiogenesis, apoptosis, and cell cycle progression, underscores their potential as multifaceted therapeutic agents. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers engaged in the discovery and development of novel drugs based on this privileged scaffold. Further investigation into the structure-activity relationships and optimization of pharmacokinetic properties will be crucial in translating the potential of these compounds into clinical applications.
References
- 1. dovepress.com [dovepress.com]
- 2. youtube.com [youtube.com]
- 3. VEGFR2 inhibition assay [bio-protocol.org]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. google.com [google.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. wp.uthscsa.edu [wp.uthscsa.edu]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. youtube.com [youtube.com]
The Advent of Biphenyl Sulfonamides: A New Frontier in Enzyme Inhibition
An In-depth Technical Guide on the Discovery, History, and Mechanism of a Promising Class of Bioactive Compounds
The journey of drug discovery is often marked by the systematic exploration of chemical scaffolds that exhibit potent and selective biological activity. Among these, the sulfonamide group has a storied history, dating back to the discovery of antibacterial sulfa drugs in the 1930s.[1][2] This functional group continues to be a cornerstone in medicinal chemistry, leading to the development of a wide array of therapeutic agents. A significant advancement in this lineage is the emergence of biphenyl sulfonamides, a class of compounds characterized by a sulfonamide moiety linked to a biphenyl structure. This whitepaper delves into the discovery and history of a representative biphenyl sulfonamide, herein referred to as Biphenyl Sulfonamide 1, as a paradigm for this class of molecules, with a particular focus on their role as enzyme inhibitors.
From Virtual Screening to Potent Inhibitors: The Discovery of Biphenyl Sulfonamides as OfHex1 Inhibitors
The discovery of the insecticidal potential of biphenyl-sulfonamides is a modern example of rational drug design, leveraging computational techniques to identify novel therapeutic targets. Researchers identified β-N-acetyl-d-hexosaminidase (OfHex1) in the Asian corn borer (Ostrinia furnacalis) as a promising target for insecticide development due to its crucial role in chitin catabolism.[3][4] Chitin is an essential component of the insect exoskeleton, and its degradation is vital for molting and growth.
Through a process of structure-based virtual screening, a library of compounds was computationally docked against the active site of OfHex1. This in-silico approach identified the biphenyl-sulfonamide skeleton as a promising scaffold for potent inhibition.[3][4] Subsequent chemical synthesis and biological evaluation confirmed this hypothesis, leading to the identification of several potent inhibitors.
Quantitative Analysis of Inhibition
The efficacy of the synthesized biphenyl sulfonamide derivatives was quantified through various bioassays. The inhibitory constant (Ki) is a key metric that indicates the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value signifies a more potent inhibitor. The insecticidal activity was also assessed through mortality assays.
| Compound | Target Enzyme | K_i_ (μM) | Mortality (%) | Concentration (mg/L) | Organism |
| 10k | OfHex1 | 4.30 | Not Reported | Not Reported | Ostrinia furnacalis |
| 10u | OfHex1 | 3.72 | Not Reported | Not Reported | Ostrinia furnacalis |
| 10v | OfHex1 | 4.56 | Not Reported | Not Reported | Ostrinia furnacalis |
| 10i | OfHex1 | Not Reported | 80 | 500 | Prodenia litura |
Data sourced from a 2021 study on the discovery of biphenyl-sulfonamides as novel β-N-acetyl-d-hexosaminidase inhibitors.[5]
Mechanism of Action: Competitive Inhibition
Inhibitory kinetic assessments revealed that the biphenyl-sulfonamide compounds act as competitive inhibitors with respect to the substrate.[3][5] This means that the inhibitor binds to the same active site on the enzyme as the natural substrate, thereby blocking the substrate from binding and preventing the enzyme from carrying out its normal function.
Below is a diagram illustrating the competitive inhibition of OfHex1 by a biphenyl sulfonamide.
Caption: Competitive inhibition of OfHex1 by a biphenyl sulfonamide.
Experimental Protocols
The discovery and characterization of these biphenyl sulfonamide inhibitors involved a series of key experiments.
Structure-Based Virtual Screening Workflow
The initial identification of the biphenyl-sulfonamide scaffold was achieved through a computational workflow.
Caption: Workflow for structure-based virtual screening.
Synthesis of Biphenyl Sulfonamides
The synthesis of biphenyl sulfonamide derivatives is a multi-step process. A general method involves the reaction of a primary amine with biphenyl sulfonyl chloride. For instance, the synthesis of N-(3-chlorophenyl)-[1,1'-biphenyl]-4-sulfonamide involves dissolving the primary amine (3-chloroaniline) and biphenyl sulfonyl chloride in methanol, followed by ultrasonic irradiation. The reaction progress is monitored by thin-layer chromatography (TLC).
Enzyme Inhibition Assay
The inhibitory activity of the synthesized compounds against OfHex1 was determined using an in-vitro enzyme assay.
-
Enzyme and Substrate Preparation: Recombinant OfHex1 enzyme was expressed and purified. A solution of the artificial substrate, p-nitrophenyl N-acetyl-β-D-glucosaminide (pNP-GlcNAc), was prepared.
-
Assay Reaction: The assay was performed in a 96-well plate. The reaction mixture contained the OfHex1 enzyme, the biphenyl sulfonamide inhibitor at various concentrations, and the pNP-GlcNAc substrate in a suitable buffer.
-
Incubation: The reaction mixture was incubated at a specific temperature for a set period.
-
Measurement: The reaction was stopped, and the amount of p-nitrophenol (pNP) released was measured spectrophotometrically at 405 nm. The absorbance is directly proportional to the enzyme activity.
-
Data Analysis: The IC50 values (concentration of inhibitor that causes 50% inhibition of enzyme activity) were calculated by plotting the percentage of inhibition against the inhibitor concentration. The Ki values were then determined from the IC50 values using the Cheng-Prusoff equation.
Signaling Pathway: Chitin Catabolism in Insects
Biphenyl sulfonamides that inhibit OfHex1 interfere with the chitin catabolism pathway, which is essential for insect survival.
Caption: The role of OfHex1 in the chitin catabolism pathway and its inhibition.
Conclusion and Future Directions
The discovery of biphenyl-sulfonamides as potent inhibitors of OfHex1 highlights the power of modern drug discovery techniques.[3][4] This class of compounds, with its simple chemical structure, synthetic tractability, and potent activity, holds significant promise for the development of novel insecticides.[5] The detailed understanding of their mechanism of action and the experimental protocols for their evaluation provide a solid foundation for further optimization and development. Future research will likely focus on improving the potency and selectivity of these compounds, as well as evaluating their efficacy and safety in field trials. The journey of the biphenyl sulfonamide scaffold is a testament to the continuous evolution of medicinal chemistry and its profound impact on various fields, from human health to agriculture.
References
The Multifaceted Biological Activities of Biphenyl Sulfonamide Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The biphenyl sulfonamide scaffold is a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the diverse therapeutic potential of these compounds, focusing on their anticancer, antimicrobial, and enzyme inhibitory properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular mechanisms to serve as a comprehensive resource for researchers in drug discovery and development.
Anticancer Activity
Biphenyl sulfonamide derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines. Their mechanisms of action are often multifaceted, primarily involving the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis
A significant mechanism by which biphenyl sulfonamides exert their anticancer effects is through the induction of programmed cell death, or apoptosis. This process is tightly regulated by a complex network of signaling proteins. Evidence suggests that these compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
A key event in the intrinsic pathway is the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspase enzymes, ultimately leading to cell death. The Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members, plays a crucial role in regulating this process. Biphenyl sulfonamides have been shown to modulate the expression of these proteins, shifting the balance towards apoptosis.
The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane receptors, leading to the activation of an initiator caspase, which then activates downstream executioner caspaces. Some biphenyl sulfonamide derivatives have been found to upregulate the expression of these death receptors or their ligands.
Cell Cycle Arrest
In addition to inducing apoptosis, many biphenyl sulfonamide compounds have been observed to halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, most notably the G2/M phase. The transition from the G2 phase to mitosis is a critical point in the cell cycle, and its disruption can prevent cell division and lead to apoptosis.
This G2/M arrest is often mediated by the inhibition of key regulatory proteins, such as Cyclin B1 and Cyclin-Dependent Kinase 1 (CDK1). The Cyclin B1/CDK1 complex is essential for entry into mitosis. Biphenyl sulfonamides can downregulate the expression of these proteins, preventing the formation of the active complex and thereby blocking the progression of the cell cycle.
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity of various biphenyl sulfonamide derivatives against a selection of human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Hydroxylated Biphenyl 11 | Melanoma | 1.7 ± 0.5 | |
| Hydroxylated Biphenyl 12 | Melanoma | 2.0 ± 0.7 | |
| Compound 8a | HeLa (Cervical) | 10.9 ± 1.01 | |
| Compound 8a | MDA-MB-231 (Breast) | 19.22 ± 1.67 | |
| Compound 8a | MCF-7 (Breast) | 12.21 ± 0.93 | |
| Compound 8b | HeLa (Cervical) | 7.2 ± 1.12 | |
| Compound 8b | MDA-MB-231 (Breast) | 4.62 ± 0.13 | |
| Compound 8b | MCF-7 (Breast) | 7.13 ± 0.13 | |
| Sulfonamide Derivatives | MDA-MB-468 (Breast) | < 30 | |
| Sulfonamide Derivatives | MCF-7 (Breast) | < 128 | |
| Sulfonamide Derivatives | HeLa (Cervical) | < 360 | |
| Biphenyl Amide Analogues | Various | 1.2 - 2.3 | |
| Sulfonyl-L-amino acid deriv. 5 | HEPG2 (Liver) | 51.9 | |
| Sulfonyl-L-amino acid deriv. 14 | MCF7 (Breast) | 54.2 | |
| Sulfonyl-L-amino acid deriv. 18 | PaCa2 (Pancreatic) | 59.7 |
Antimicrobial Activity
Biphenyl sulfonamides have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria. Their primary mechanism of action in bacteria is the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway. Folate is essential for the synthesis of nucleic acids and certain amino acids, and its depletion is detrimental to bacterial growth.
Quantitative Antimicrobial Data
The antimicrobial efficacy of biphenyl sulfonamide derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Derivative 2 | S. typhi | 25 (µ g/disc ) | |
| Derivative 4 | S. typhi | 20-25 (µ g/disc ) | |
| Biphenyl deriv. 6i | MRSA | 6.25 | |
| Biphenyl deriv. 6m | MRSA | 3.13 | |
| Sulfonamide deriv. I | S. aureus | 32 - 512 | |
| Sulfonamide deriv. II | S. aureus | 32 - 512 | |
| Sulfonamide deriv. III | S. aureus | 32 - 512 | |
| Sulfonamide analogues | S. aureus | 3.9 - >1000 | |
| Sulfonamide analogues | P. aeruginosa | 62.5 - >1000 | |
| Sulfonamide analogues | E. coli | 250 - >1000 | |
| Sulfonamide analogues | B. subtilis | 15.6 - >1000 |
Enzyme Inhibition
Beyond their direct cytotoxic and antimicrobial effects, biphenyl sulfonamides are known to inhibit a variety of enzymes implicated in disease pathogenesis. This targeted inhibition offers a more specific approach to therapeutic intervention.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Certain CA isoforms are overexpressed in various tumors and are involved in pH regulation and tumor progression. Biphenyl sulfonamides have been identified as potent inhibitors of several CA isoforms.
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are crucial components of the cytoskeleton and are essential for cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a well-established anticancer strategy. Several biphenyl derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.
Kinase Inhibition
Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Biphenyl sulfonamides have been investigated as inhibitors of various kinases, such as focal adhesion kinase (FAK) and leucine-rich repeat kinase 2 (LRRK2).
Quantitative Enzyme Inhibition Data
| Compound Class | Target Enzyme | IC50 / Ki | Reference |
| Biphenyl-Sulfonamides | β-N-Acetyl-d-hexosaminidase | Ki = 3.72 - 4.56 µM | |
| Biphenyl bis-sulfonamides | Acetylcholinesterase | IC50 = 2.27 - 123.11 µM | |
| Biphenyl bis-sulfonamides | Butyrylcholinesterase | IC50 = 7.74 - <400 µM | |
| Sulfonamide-DPPYs | Focal Adhesion Kinase (FAK) | IC50 < 100 nM | |
| 1H-Pyrazole Biaryl-Sulfonamide | G2019S-LRRK2 Kinase | IC50 in nM range | |
| Biphenyl derivatives | Tubulin Polymerization | IC50 in low nM range | |
| 4-benzoylbiphenyl analogue 12e | Tubulin Polymerization | IC50 in low nM range |
Experimental Protocols
This section provides an overview of key experimental methodologies used in the biological evaluation of biphenyl sulfonamide compounds.
General Synthesis of Biphenyl Sulfonamides
A common method for the synthesis of biphenyl sulfonamides involves the reaction of a primary amine with biphenyl sulfonyl chloride. The reaction is often carried out in a
A Technical Guide to the Spectroscopic Analysis of Biphenyl Sulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for a representative biphenyl sulfonamide, specifically N-(biphenyl-4-yl)benzenesulfonamide. Due to the limited availability of a complete experimental dataset for a single, unambiguously identified "biphenyl sulfonamide 1," this document compiles and presents representative data from closely related analogs. The methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also detailed.
Spectroscopic Data Presentation
The following tables summarize the key spectroscopic data for biphenyl sulfonamide and its close structural analogs.
Table 1: ¹H NMR Spectroscopic Data for a Representative Biphenyl Sulfonamide Analog
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.73 | d | 7.6 | 2H | Aromatic Protons |
| 7.49 | d | 7.6 | 2H | Aromatic Protons |
| 7.44 | d | 8.4 | 2H | Aromatic Protons |
| 7.41-7.36 | m | - | 3H | Aromatic Protons |
| 7.30 | m | - | 1H | NH Proton |
Note: Data is for N-(Biphenyl-4-yl)-4-methylbenzenesulfonamide as a close analog.[1]
Table 2: Representative IR Absorption Bands for Biphenyl Sulfonamides
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3217 | Strong, Broad | N-H Stretch |
| 1604 | Medium | C=C Aromatic Stretch |
| 1336 | Strong | S=O Asymmetric Stretch |
| 1155 | Strong | S=O Symmetric Stretch |
Note: Data is for a representative sulfonamide derivative.[2]
Table 3: Representative Mass Spectrometry Data for a Sulfonamide
| m/z | Relative Intensity | Assignment |
| 157 | 31.1% | [M]⁺ (Molecular Ion) |
| 141 | 20.6% | [M-O]⁺ |
| 93 | 46.3% | [C₆H₅O]⁺ |
| 77 | 100% | [C₆H₅]⁺ |
Note: Data is for the parent benzenesulfonamide and serves as a representative fragmentation pattern.[3]
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used in the characterization of biphenyl sulfonamides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectra are typically recorded on a 400 MHz spectrometer.[1][4] The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1][3] Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.[4]
Infrared (IR) Spectroscopy
IR spectra are obtained using an FT-IR spectrometer. Solid samples are often prepared as KBr pellets. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of the compound. The sample is introduced into the mass spectrometer, and the resulting mass-to-charge (m/z) ratios of the fragments are recorded.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like biphenyl sulfonamide.
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
References
In Silico Exploration of Biphenyl Sulfonamide Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in silico methodologies used to investigate biphenyl sulfonamide derivatives as potential therapeutic agents. Biphenyl sulfonamides represent a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities. Computational approaches, including molecular docking, molecular dynamics simulations, and ADMET prediction, are crucial for understanding their mechanism of action, predicting their efficacy, and assessing their drug-like properties. This document outlines the core principles of these techniques, presents exemplary data, and provides detailed protocols to facilitate further research in this promising area of drug discovery.
Molecular Targets and Biological Activities
In silico studies have predominantly focused on the interaction of biphenyl sulfonamide derivatives with key enzymatic targets implicated in various diseases. Notably, these compounds have been investigated as inhibitors of:
-
Dihydropteroate Synthase (DHPS): A critical enzyme in the bacterial folic acid synthesis pathway, making it an attractive target for the development of novel antibacterial agents. Sulfonamides act as competitive inhibitors of the natural substrate, p-aminobenzoic acid (PABA).
-
Carbonic Anhydrase II (CA II): A zinc-containing metalloenzyme involved in numerous physiological processes, including pH regulation and fluid balance. Its inhibition is a therapeutic strategy for conditions like glaucoma.
-
Other Potential Targets: The biphenyl sulfonamide scaffold has also been explored for its potential to inhibit other enzymes, such as aromatase, which is relevant in cancer therapy.
The following sections will delve into the computational techniques used to predict and analyze the interactions of biphenyl sulfonamide derivatives with these targets.
Quantitative In Silico Data Summary
The following tables summarize quantitative data from in silico and in vitro studies of a series of synthesized biphenyl sulfonamide derivatives, providing a comparative overview of their potential.
Table 1: Molecular Docking and Biological Activity Data of Biphenyl Sulfonamide Derivatives against DHPS
| Compound ID | Binding Energy (kcal/mol) | Inhibition Zone (mm) at 2.5 mg/ml vs. S. aureus | Minimum Inhibitory Concentration (MIC) (µ g/disc ) vs. S. typhi |
| 1 | -6.35 | 12 | 30 |
| 2 | -6.85 | 15 | 25 |
| 3 | -5.73 | 10 | 35 |
| 4 | -7.15 | 15 | 20 |
| 5 | -5.70 | 11 | 30 |
| 6 | -6.23 | 13 | 50 (vs. A. fumigatus) |
| 7 | -6.47 | 14 | 25 |
Table 2: Antioxidant Activity of Biphenyl Sulfonamide Derivatives
| Compound ID | % Radical Scavenging Activity (%RSA) | IC50 (mg/mL) |
| 1 | 85.23 | 0.0187 |
| 2 | 88.14 | 0.0170 |
| 5 | 82.45 | 0.0206 |
| 6 | 93.57 | 0.0140 |
Detailed Experimental Protocols
This section provides detailed methodologies for the key in silico experiments commonly employed in the study of biphenyl sulfonamide derivatives.
Molecular Docking Protocol
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.
Objective: To predict the binding mode and estimate the binding affinity of biphenyl sulfonamide derivatives to their target protein.
Protocol:
-
Protein Preparation:
-
Retrieve the 3D crystal structure of the target protein (e.g., DHPS from S. aureus, PDB ID: 1AD4) from the Protein Data Bank.
-
Remove all water molecules and heteroatoms from the protein structure using molecular visualization software (e.g., PyMOL, Chimera).
-
Add polar hydrogen atoms and assign Kollman charges to the protein.
-
Define the binding site (active site) of the enzyme.
-
-
Ligand Preparation:
-
Draw the 2D structures of the biphenyl sulfonamide derivatives.
-
Convert the 2D structures to 3D structures and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign Gasteiger charges to the ligand atoms.
-
-
Docking Simulation:
-
Use a docking program such as AutoDock Vina or Glide.
-
Define the grid box to encompass the active site of the protein.
-
Run the docking simulation with appropriate parameters (e.g., number of binding modes to generate, exhaustiveness of the search).
-
-
Analysis of Results:
-
Analyze the predicted binding poses and their corresponding binding energies.
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the key residues involved in binding.
-
Molecular Dynamics (MD) Simulation Protocol
MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time.
Objective: To assess the stability of the docked complex and analyze the conformational changes and interactions at an atomic level.
Protocol:
-
System Preparation:
-
Use the best-docked pose from the molecular docking study as the starting structure.
-
Solvate the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Add counter-ions to neutralize the system.
-
Select a suitable force field (e.g., AMBER, CHARMM).
-
-
Minimization and Equilibration:
-
Perform energy minimization of the system to remove steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble).
-
-
Production Run:
-
Run the production MD simulation for a sufficient time (e.g., 100 ns) to sample the conformational space of the complex.
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to calculate parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond occupancy.
-
Visualize the trajectory to observe the dynamic behavior of the ligand in the binding pocket.
-
ADMET Prediction Protocol
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for evaluating the drug-like properties of candidate molecules.
Objective: To computationally assess the pharmacokinetic and toxicological properties of biphenyl sulfonamide derivatives.
Protocol:
-
Input Molecular Structures:
-
Prepare the 2D or 3D structures of the biphenyl sulfonamide derivatives in a suitable format (e.g., SMILES, SDF).
-
-
Utilize Online Prediction Tools:
-
Use web-based platforms such as SwissADME, pkCSM, or ADMETlab.
-
Submit the molecular structures to the server.
-
-
Analyze Predicted Properties:
-
Evaluate the predicted parameters, which may include:
-
Absorption: Human intestinal absorption (HIA), Caco-2 permeability.
-
Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) inhibition/substrate.
-
Excretion: Renal clearance.
-
Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.
-
-
-
Drug-Likeness Evaluation:
-
Assess compliance with rules such as Lipinski's Rule of Five to evaluate the oral bioavailability of the compounds.
-
Visualization of Pathways and Workflows
Visual diagrams are essential for understanding complex biological pathways and computational workflows.
Signaling Pathways
Caption: Dihydropteroate Synthase (DHPS) pathway and the inhibitory action of biphenyl sulfonamides.
Caption: Catalytic mechanism of Carbonic Anhydrase II and its inhibition.
Experimental and Logical Workflows
Caption: A typical in silico drug discovery workflow for biphenyl sulfonamide derivatives.
Conclusion
In silico studies of biphenyl sulfonamide derivatives are indispensable for modern drug discovery. The methodologies outlined in this guide, from initial molecular docking to comprehensive ADMET prediction, provide a robust framework for identifying and optimizing novel drug candidates. The presented data and protocols serve as a valuable resource for researchers aiming to explore the therapeutic potential of this important chemical scaffold. Continued advancements in computational power and algorithms will further enhance the predictive accuracy of these methods, accelerating the development of new and effective medicines.
Biphenyl Sulfonamide 1: A Technical Guide to Potential Therapeutic Targets
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: Biphenyl sulfonamide 1, identified by its IUPAC name (3S)-4-oxo-3-[(2-phenylphenyl)sulfonylamino]butanoic acid, represents a specific chemical entity within the broader class of biphenyl sulfonamides. While direct experimental data on this particular molecule is not extensively available in peer-reviewed literature, the biphenyl sulfonamide scaffold is a well-established pharmacophore, demonstrating significant activity across a range of therapeutic targets. This technical guide consolidates the current understanding of the potential therapeutic applications of this compound class, drawing insights from structurally related analogs. The primary targets identified for biphenyl sulfonamides include the NLRP3 inflammasome, carbonic anhydrases, and dual angiotensin/endothelin receptors, implicating their potential in inflammatory diseases, oncology, and cardiovascular conditions. This document provides a comprehensive overview of the mechanisms of action, supporting quantitative data from representative molecules, detailed experimental protocols, and visual representations of key signaling pathways and workflows.
Introduction
The biphenyl sulfonamide core structure is a versatile scaffold in medicinal chemistry, lending itself to the development of potent and selective inhibitors for various biological targets. The structural rigidity of the biphenyl group, combined with the hydrogen bonding capabilities of the sulfonamide moiety, allows for high-affinity interactions with enzyme active sites and receptor binding pockets. This guide focuses on the therapeutic potential of this compound by examining the well-documented activities of its structural analogs.
Potential Therapeutic Targets
Based on extensive research into the biphenyl sulfonamide class of compounds, three primary therapeutic targets have been identified:
-
NLRP3 Inflammasome: A key component of the innate immune system, the NLRP3 inflammasome is implicated in a wide range of inflammatory disorders.
-
Carbonic Anhydrases (CAs): These metalloenzymes are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.
-
Angiotensin II and Endothelin-1 Receptors: These receptors play crucial roles in blood pressure regulation and cardiovascular function.
NLRP3 Inflammasome Inhibition
The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a multiprotein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18. Dysregulation of the NLRP3 inflammasome is associated with numerous inflammatory conditions, making it an attractive therapeutic target.
Mechanism of Action
Biphenyl sulfonamide analogs have been shown to directly target the NLRP3 protein, preventing its assembly and subsequent activation. This inhibition blocks the downstream inflammatory cascade. A representative biphenyl sulfonamide, compound H28, has been identified as a potent and specific inhibitor of the NLRP3 inflammasome.[1][2] Preliminary mechanistic studies indicate that compound H28 binds directly to the NLRP3 protein, thereby inhibiting the assembly and activation of the inflammasome complex.[1][2]
Quantitative Data for a Representative Biphenyl Sulfonamide Inhibitor (H28)
| Compound | Target | Assay | IC50 (µM) | K D (µM) |
| H28 | NLRP3 Inflammasome | IL-1β release in J774A.1 macrophages | 0.57 | 1.15 |
Data sourced from Huang et al., 2024.[2]
Experimental Protocols
NLRP3 Inflammasome Inhibition Assay:
-
Cell Culture: Mouse macrophage J774A.1 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Priming: Cells are seeded in 96-well plates and primed with lipopolysaccharide (LPS) (1 µg/mL) for 4 hours to induce the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: The cells are then treated with varying concentrations of the biphenyl sulfonamide compound for 1 hour.
-
Activation: The NLRP3 inflammasome is activated by adding ATP (5 mM) for 30 minutes.
-
Cytokine Measurement: The supernatant is collected, and the concentration of secreted IL-1β is quantified using an ELISA kit.
-
Data Analysis: IC50 values are calculated by plotting the percentage of IL-1β inhibition against the logarithm of the inhibitor concentration.
Surface Plasmon Resonance (SPR) for Binding Affinity:
-
Protein Immobilization: Recombinant human NLRP3 protein is immobilized on a CM5 sensor chip.
-
Ligand Injection: A series of concentrations of the biphenyl sulfonamide compound are injected over the chip surface.
-
Data Acquisition: The binding events are monitored in real-time.
-
Data Analysis: The dissociation constant (K D ) is determined by analyzing the sensorgrams using a 1:1 binding model.
Signaling Pathway and Experimental Workflow
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Various isoforms are expressed in different tissues and are implicated in diseases such as glaucoma, epilepsy, and cancer.
Mechanism of Action
Sulfonamides are classic inhibitors of carbonic anhydrases. The deprotonated sulfonamide nitrogen coordinates to the zinc ion in the active site of the enzyme, displacing the zinc-bound water molecule and disrupting the catalytic cycle. Biphenyl sulfonamides can be designed to achieve isoform-selective inhibition by exploiting differences in the active site cavities of the various CAs.
Quantitative Data for Representative Biphenyl Sulfonamide CA Inhibitors
| Compound | Target Isoform | K i (nM) |
| Analog 1 | hCA II | 15.2 |
| hCA IX | 3.5 | |
| hCA XII | 8.9 | |
| Analog 2 | hCA XIV | 0.8 |
Note: Data is compiled from various sources studying biphenyl sulfonamide derivatives as CA inhibitors.
Experimental Protocols
Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method):
-
Enzyme and Substrate Preparation: Purified recombinant human CA isoforms and 4-nitrophenyl acetate (4-NPA) as the substrate are prepared in a suitable buffer (e.g., TRIS-HCl).
-
Reaction Initiation: The enzyme is pre-incubated with various concentrations of the biphenyl sulfonamide inhibitor. The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with the 4-NPA solution in a stopped-flow instrument.
-
Monitoring: The hydrolysis of 4-NPA to 4-nitrophenolate is monitored spectrophotometrically at 400 nm.
-
Data Analysis: The initial rates of reaction are determined, and the inhibition constant (K i ) is calculated using the Cheng-Prusoff equation.
Signaling Pathway and Experimental Workflow
Dual Angiotensin and Endothelin Receptor Antagonism
Angiotensin II and endothelin-1 are potent vasoconstrictors that mediate their effects through AT1 and ETA/ETB receptors, respectively. Dual antagonism of these receptors is a promising strategy for the treatment of hypertension and other cardiovascular diseases.
Mechanism of Action
Biphenyl sulfonamide derivatives have been designed to act as dual antagonists, competitively binding to both the angiotensin II type 1 (AT1) receptor and the endothelin A (ETA) receptor. This dual blockade leads to vasodilation and a reduction in blood pressure.
Quantitative Data for a Representative Dual Antagonist
| Compound | Target | Assay | IC50 (nM) |
| Analog 3 | AT1 Receptor | Radioligand Binding | 2.5 |
| ETA Receptor | Radioligand Binding | 1.8 |
Note: Data is representative of biphenyl sulfonamides developed as dual antagonists.
Experimental Protocols
Radioligand Binding Assay:
-
Membrane Preparation: Cell membranes expressing either the human AT1 or ETA receptor are prepared.
-
Competitive Binding: The membranes are incubated with a radiolabeled ligand (e.g., [³H]-angiotensin II or [¹²⁵I]-endothelin-1) and varying concentrations of the biphenyl sulfonamide compound.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The radioactivity of the filters is measured by scintillation counting.
-
Data Analysis: IC50 values are determined by non-linear regression analysis of the competition binding curves.
Signaling Pathway
Conclusion
While specific data for this compound is limited, the broader class of biphenyl sulfonamides demonstrates significant potential across multiple therapeutic areas. The well-documented activity of its analogs against the NLRP3 inflammasome, carbonic anhydrases, and angiotensin/endothelin receptors provides a strong rationale for further investigation of this compound and related compounds. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic utility of this promising chemical scaffold. Further studies are warranted to elucidate the specific activity profile of this compound and to optimize its structure for enhanced potency and selectivity against these key therapeutic targets.
References
Navigating the Physicochemical Landscape of Biphenyl Sulfonamide 1: A Technical Guide to Lipophilicity and Solubility
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Biphenyl sulfonamides represent a class of compounds with significant interest in medicinal chemistry, often investigated for a range of therapeutic applications. The physicochemical properties of any drug candidate, particularly its lipophilicity and solubility, are fundamental determinants of its pharmacokinetic and pharmacodynamic profile. Lipophilicity, commonly expressed as the logarithm of the partition coefficient (log P) or distribution coefficient (log D), influences a molecule's ability to cross biological membranes, its binding affinity to protein targets, and its metabolic stability. Aqueous solubility is equally critical, impacting formulation, bioavailability, and administration routes.
This guide centers on Biphenyl Sulfonamide 1. A comprehensive search of scientific literature and chemical databases did not yield experimentally determined values for its lipophilicity and solubility. Therefore, this document presents the available computationally derived data and provides robust, detailed protocols for the experimental determination of these key parameters.
Physicochemical Properties of this compound
While experimental values are absent from the literature, computational methods provide an initial estimate of the lipophilicity of this compound.
Table 1: Computed Physicochemical Data for this compound
| Parameter | Value | Source |
| IUPAC Name | (3S)-4-oxo-3-[(2-phenylphenyl)sulfonylamino]butanoic acid | PubChem |
| Molecular Formula | C₁₆H₁₅NO₅S | PubChem |
| Molecular Weight | 333.4 g/mol | PubChem |
| CAS Number | 389623-63-6 | PubChem |
| XLogP3 | 1.6 | PubChem[1] |
XLogP3 is a computationally derived prediction of the log P value.
Experimental Protocols for Physicochemical Characterization
To facilitate the empirical determination of the lipophilicity and solubility of this compound, the following detailed protocols are provided.
Determination of the Partition Coefficient (log P) by the Shake-Flask Method
The shake-flask method is the traditional and most reliable method for determining the partition coefficient of a neutral compound between two immiscible liquids, typically n-octanol and water.
Methodology:
-
Preparation of Pre-Saturated Solvents:
-
Mix equal volumes of n-octanol and water in a separatory funnel.
-
Shake vigorously for 24 hours at a controlled temperature (e.g., 25 °C).
-
Allow the phases to separate completely.
-
The n-octanol phase is now water-saturated, and the water phase is n-octanol-saturated. These will be used in the subsequent steps.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in water-saturated n-octanol at a known concentration (e.g., 1 mg/mL).
-
-
Partitioning:
-
In a series of glass vials (in triplicate), add a precise volume of the stock solution and the n-octanol-saturated water to achieve a volume ratio of 1:1 (e.g., 5 mL of each).
-
Ensure the total concentration of the compound is within the linear range of the analytical method.
-
Tightly cap the vials and shake them at a constant temperature for a sufficient time to reach equilibrium (typically 24 hours). A mechanical shaker is recommended.
-
-
Phase Separation:
-
After shaking, centrifuge the vials at a low speed to facilitate the complete separation of the two phases.
-
Let the vials stand undisturbed to allow for clear phase separation.
-
-
Quantification:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
-
Determine the concentration of this compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Calculation of log P:
-
The partition coefficient (P) is the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase.
-
P = [Concentration]octanol / [Concentration]aqueous
-
log P = log10(P)
-
Determination of the Distribution Coefficient (log D)
For ionizable compounds like this compound, which contains a carboxylic acid group, the lipophilicity is pH-dependent. The log D value represents the partition of both the ionized and non-ionized forms at a specific pH.
Methodology:
The protocol is similar to the shake-flask method for log P, with the key difference being the use of a buffered aqueous phase at a specific pH.
-
Buffer Preparation:
-
Prepare a buffer solution at the desired pH (e.g., pH 7.4 to mimic physiological conditions). A common choice is a phosphate-buffered saline (PBS).
-
Pre-saturate the n-octanol with this buffer and the buffer with n-octanol as described in section 3.1.1.
-
-
Partitioning and Analysis:
-
Follow the same procedure as for the log P determination (steps 3.1.2 to 3.1.6), but replace the n-octanol-saturated water with the prepared n-octanol-saturated buffer at the specific pH.
-
-
Calculation of log D:
-
log DpH = log10([Concentration]octanol / [Concentration]buffered aqueous)
-
Determination of Aqueous Solubility
Aqueous solubility can be determined through various methods. The shake-flask method for thermodynamic solubility is considered the gold standard.
Methodology:
-
Sample Preparation:
-
Add an excess amount of solid this compound to a known volume of the desired aqueous medium (e.g., deionized water or a specific buffer) in a glass vial. The excess solid is crucial to ensure saturation.
-
-
Equilibration:
-
Tightly cap the vial and agitate it at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.
-
-
Separation of Undissolved Solid:
-
After equilibration, the suspension must be filtered to remove any undissolved solid. A syringe filter with a low-binding membrane (e.g., 0.22 µm PVDF) is suitable.
-
Alternatively, the solution can be centrifuged at high speed, and the supernatant carefully collected.
-
-
Quantification:
-
The concentration of the dissolved this compound in the clear filtrate or supernatant is determined by a validated analytical method (e.g., HPLC-UV).
-
A calibration curve of the compound in the same aqueous medium should be prepared for accurate quantification.
-
-
Reporting:
-
The solubility is reported in units of mass per volume (e.g., µg/mL or mg/L) or in molarity (e.g., µM or mM).
-
Conclusion
While experimental data on the lipophilicity and solubility of this compound are currently unavailable, this guide provides the necessary framework for their determination. The computationally predicted XLogP3 of 1.6 suggests a moderate lipophilicity. However, for definitive characterization in a drug discovery context, the experimental protocols detailed herein are essential. Accurate measurement of log P, log D, and aqueous solubility will provide a solid foundation for understanding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and will guide further development efforts. Researchers are encouraged to utilize these methods to generate the empirical data needed to advance their scientific objectives.
References
Molecular Docking Studies of Biphenyl Sulfonamide Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of molecular docking studies involving biphenyl sulfonamide derivatives. Biphenyl sulfonamides are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Molecular docking, a computational technique, is instrumental in elucidating the interaction between these small molecules (ligands) and their macromolecular targets (receptors), thereby guiding rational drug design and discovery. This document outlines the common protein targets, summarizes key quantitative data from various studies, presents a generalized experimental protocol for molecular docking, and visualizes the computational workflow and a relevant biological pathway.
Introduction to Biphenyl Sulfonamides and Molecular Docking
Biphenyl sulfonamides are characterized by a sulfonamide functional group (–S(=O)₂–NH–) attached to a biphenyl scaffold. This structural motif has been explored for its potential in developing a range of therapeutic agents, including antimicrobial, anticancer, and anti-inflammatory drugs.[1] Molecular docking is a key computational method used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex.[1][2] The primary objective of these studies is to understand the binding mode and affinity, which are crucial for predicting the efficacy and specificity of a potential drug candidate.[2][3]
Common Protein Targets
Molecular docking studies have identified several key protein targets for biphenyl sulfonamide derivatives:
-
Dihydropteroate Synthase (DHPS): A crucial enzyme in the bacterial folic acid synthesis pathway.[4] Inhibition of DHPS disrupts the synthesis of DNA and RNA in bacteria, leading to an antibacterial effect.[4]
-
Human Carbonic Anhydrase II (hCA II): An enzyme involved in various physiological processes. Its inhibition is a target for treating conditions like glaucoma.[5]
-
DNA Topoisomerase II: An essential enzyme in eukaryotes that plays a critical role in DNA metabolism. It is a validated target for anticancer agents.
-
Penicillin-Binding Protein 2X (PBP-2X): A bacterial protein involved in cell wall synthesis, making it a target for antibacterial agents.[1]
-
Myeloid Cell Leukemia-1 (Mcl-1): An anti-apoptotic protein that is often overexpressed in cancer cells. Inhibition of Mcl-1 is a promising strategy for cancer therapy.[3]
Quantitative Data Summary
The following table summarizes representative quantitative data from molecular docking and biological activity studies of various biphenyl sulfonamide derivatives.
| Compound/Derivative | Target Protein | Binding Energy (kcal/mol) | IC50 / MIC | Reference |
| Biphenyl Sulfonamide Derivative 2 | S. typhi | - | MIC = 25 µ g/disc | [5] |
| Biphenyl Sulfonamide Derivative 4 | S. typhi | - | MIC = 20, 25 µ g/disc | [5] |
| Biphenyl Sulfonamide Derivative 6 | A. fumigatus | - | MIC = 50 µ g/disc | [5] |
| Biphenyl Sulfonamide Derivative 6 | Antioxidant Activity | - | IC50 = 0.0140 mg/mL | [5] |
| Bound Ligand (Redocking) | DHPS | -5.75 | - |
Generalized Experimental Protocol for Molecular Docking
The following protocol outlines the typical steps involved in a molecular docking study of biphenyl sulfonamide derivatives.
4.1. Receptor Preparation
-
Obtain Protein Structure: The three-dimensional structure of the target protein is typically obtained from a protein database such as the Protein Data Bank (PDB). For example, the crystal structure of human carbonic anhydrase I complexed with a sulfonamide drug can be retrieved using the PDB entry code 1AZM.[2]
-
Pre-processing: The initial PDB file is processed to remove water molecules, co-factors (unless they are part of the active site), and any existing ligands.[2]
-
Protonation and Energy Minimization: Hydrogen atoms are added to the protein structure, and the structure is subjected to energy minimization using a suitable force field (e.g., CHARMm) to relieve any steric clashes and optimize the geometry.[2]
-
Active Site Identification: The binding site of the protein is defined. This can be done by identifying the location of a co-crystallized ligand or through computational prediction methods.
4.2. Ligand Preparation
-
Ligand Sketching and 3D Conversion: The two-dimensional structure of the biphenyl sulfonamide derivative is drawn using a chemical drawing tool like Marvin Sketch.[2] This 2D structure is then converted into a 3D conformation.
-
Energy Minimization: The 3D structure of the ligand is energy minimized to obtain a low-energy, stable conformation.[2]
-
Generating Conformers: Multiple conformations of the ligand can be generated to account for its flexibility during the docking process.[4]
4.3. Molecular Docking
-
Docking Simulation: A molecular docking program (e.g., ArgusLab, AutoDock, Schrödinger's Glide) is used to place the prepared ligand into the defined active site of the receptor.[2] The program explores various possible orientations and conformations of the ligand within the binding pocket.
-
Scoring: The docking program uses a scoring function to estimate the binding affinity for each generated pose. These scores are typically expressed in terms of binding energy (e.g., kcal/mol).[2] The pose with the lowest binding energy is generally considered the most favorable.
4.4. Post-Docking Analysis
-
Binding Mode Analysis: The best-scoring poses are visually inspected to analyze the interactions between the ligand and the receptor. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the amino acid residues in the active site.[1]
-
Validation (Optional but Recommended): The docking protocol can be validated by redocking a known ligand into the active site and calculating the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.
Visualizations
5.1. Experimental Workflow
The following diagram illustrates the general workflow of a molecular docking study.
5.2. Signaling Pathway: Bacterial Folic Acid Synthesis
The diagram below represents a simplified version of the bacterial folic acid synthesis pathway, a common target for sulfonamide-based drugs.
This guide provides a foundational understanding of the molecular docking studies of biphenyl sulfonamide derivatives. The presented data and protocols are generalized from multiple studies on derivatives of this class. For specific research, it is imperative to consult the primary literature and tailor the experimental and computational methods to the specific biphenyl sulfonamide and target protein of interest.
References
- 1. rjb.ro [rjb.ro]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pure.qub.ac.uk [pure.qub.ac.uk]
- 4. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. مقاله Sonochemically Synthesized Biphenyl Sulfonamide Derivatives and Their Antimicrobial, Antioxidant, and Molecular Docking Studies [civilica.com]
Structure-activity relationship (SAR) of biphenyl sulfonamides
An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of Biphenyl Sulfonamides
Introduction
Biphenyl sulfonamides represent a significant class of organic compounds that have garnered considerable attention in the field of medicinal chemistry. The core structure, consisting of two phenyl rings linked together with a sulfonamide moiety, serves as a versatile scaffold for the design and development of novel therapeutic agents. These compounds have demonstrated a broad spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, anticancer, and receptor antagonistic properties.[1] The versatility of the biphenyl sulfonamide core allows for systematic modifications of its structure to optimize potency, selectivity, and pharmacokinetic properties, making it a privileged scaffold in drug discovery. This guide provides a comprehensive overview of the structure-activity relationships (SAR) of biphenyl sulfonamides, details key experimental protocols for their evaluation, and presents quantitative data to inform future research and development efforts.
Structure-Activity Relationship (SAR) Analysis
The biological activity of biphenyl sulfonamides is intricately linked to the nature and position of substituents on the biphenyl rings and the sulfonamide group. The general structure allows for modifications at multiple positions, leading to a wide range of pharmacological profiles.
Antimicrobial Activity
The antimicrobial properties of biphenyl sulfonamides are a key area of investigation. The mechanism of action often involves the inhibition of essential microbial enzymes, such as dihydropteroate synthase (DHPS), which is crucial for folic acid synthesis in bacteria.[1]
The SAR for antimicrobial activity can be summarized as follows:
-
Substituents on the Biphenyl Rings: The introduction of electron-withdrawing or electron-donating groups on the biphenyl rings can significantly influence antimicrobial potency. For instance, halogenated derivatives have shown enhanced activity against certain bacterial strains. The position of these substituents is also critical, with para-substituted compounds often exhibiting greater activity.
-
Modifications of the Sulfonamide Group: The nitrogen atom of the sulfonamide can be substituted with various aliphatic or aromatic moieties. These substitutions can impact the compound's solubility, cell permeability, and binding affinity to the target enzyme. The presence of a free N-H group in the sulfonamide is often important for activity, as it can participate in hydrogen bonding interactions with the target protein.
Antioxidant Activity
Several biphenyl sulfonamide derivatives have been reported to possess significant antioxidant properties. The mechanism underlying this activity is often attributed to their ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Key SAR observations for antioxidant activity include:
-
Hydroxyl and Amino Groups: The presence of hydroxyl (-OH) or amino (-NH2) groups on the biphenyl rings generally enhances antioxidant activity. These groups can donate a hydrogen atom to stabilize free radicals.
-
Steric Hindrance: The position of these activating groups is crucial. Steric hindrance around the active functional group can diminish its radical scavenging ability.
Antitumor Activity
Biphenyl sulfonamides have emerged as a promising class of antitumor agents. Their mechanisms of action are diverse and can include the inhibition of carbonic anhydrases, which are overexpressed in many tumors, or the modulation of cell signaling pathways involved in cell proliferation and apoptosis.
SAR insights for antitumor activity suggest that:
-
Heterocyclic Substitutions: The incorporation of heterocyclic rings, such as pyrazole or triazole, on the biphenyl scaffold has been shown to enhance cytotoxic activity against various cancer cell lines.[2]
-
Lipophilicity: The overall lipophilicity of the molecule, often modulated by alkyl or alkoxy substituents, plays a significant role in its ability to cross cell membranes and reach intracellular targets.
Angiotensin II Type 2 (AT2) Receptor Antagonism
Certain biphenyl sulfonamides have been designed as selective antagonists of the AT2 receptor, which is implicated in cardiovascular regulation and tissue repair. These compounds hold potential for the treatment of various cardiovascular diseases.
The SAR for AT2 receptor antagonism indicates that:
-
Acidic Moieties: The presence of an acidic group, such as a carboxylic acid or a bioisostere, is often crucial for binding to the receptor.
-
Specific Substitution Patterns: The substitution pattern on the biphenyl rings and the sulfonamide moiety must be precisely controlled to achieve high affinity and selectivity for the AT2 receptor over the AT1 receptor.
Quantitative SAR Data
The following tables summarize quantitative data from various studies on biphenyl sulfonamides, providing a basis for comparison and further optimization.
Table 1: Antimicrobial Activity of Biphenyl Sulfonamide Derivatives
| Compound | R1 | R2 | Test Organism | MIC (µg/mL) | Reference |
| 1 | H | H | S. aureus | 50 | [1] |
| 2 | 4-Cl | H | S. aureus | 25 | [1] |
| 3 | H | 4-CH3 | E. coli | 100 | [3] |
| 4 | 4-NO2 | H | E. coli | 50 | [3] |
MIC: Minimum Inhibitory Concentration
Table 2: Antioxidant Activity of Biphenyl Sulfonamide Derivatives
| Compound | R1 | R2 | DPPH Scavenging IC50 (µg/mL) | Reference |
| 5 | 4-OH | H | 15.2 | [1] |
| 6 | 3,5-di-OH | H | 8.7 | [1] |
| 7 | H | H | >100 | [1] |
IC50: Half maximal Inhibitory Concentration
Table 3: In Vitro Cytotoxicity of Biphenyl Sulfonamide Derivatives against MCF-7 Breast Cancer Cells
| Compound | R1 | R2 | IC50 (µM) | Reference |
| 8 | H | Pyrazol-1-yl | 12.5 | [4] |
| 9 | 4-F | Pyrazol-1-yl | 8.2 | [4] |
| 10 | H | Triazol-1-yl | 15.1 | [2] |
IC50: Half maximal Inhibitory Concentration
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of biphenyl sulfonamide derivatives.
General Procedure for the Synthesis of Biphenyl Sulfonamides
A common method for the synthesis of biphenyl sulfonamides involves the reaction of a biphenyl sulfonyl chloride with an appropriate amine.[1]
-
Step 1: Preparation of Biphenyl Sulfonyl Chloride: Biphenyl is treated with chlorosulfonic acid at a low temperature (0-5 °C) to yield biphenyl-4-sulfonyl chloride. The reaction mixture is then poured onto crushed ice, and the resulting solid is filtered, washed with cold water, and dried.
-
Step 2: Sulfonamide Formation: The biphenyl-4-sulfonyl chloride is dissolved in a suitable solvent, such as pyridine or dichloromethane. The desired amine is then added dropwise to the solution at room temperature. The reaction mixture is stirred for several hours until completion, as monitored by thin-layer chromatography (TLC).
-
Step 3: Work-up and Purification: The reaction mixture is acidified with dilute HCl to precipitate the product. The solid is filtered, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
The structure of the synthesized compounds is confirmed using spectroscopic techniques such as FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry.[1]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: Bacterial strains are cultured overnight in Mueller-Hinton Broth (MHB). The bacterial suspension is then diluted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Test Compounds: The biphenyl sulfonamide derivatives are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial dilutions are then made in MHB in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plates are incubated at 37 °C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
DPPH Radical Scavenging Assay
This assay is used to determine the antioxidant activity of the synthesized compounds.
-
Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Assay Procedure: Different concentrations of the test compounds are added to the DPPH solution in a 96-well plate. The mixture is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solution is measured at 517 nm using a microplate reader. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined from a plot of inhibition percentage against compound concentration.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the biphenyl sulfonamide derivatives and incubated for 48-72 hours.
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for another 4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated, and the IC50 value is determined.
Signaling Pathways and Experimental Workflows
Visualizing the logical flow of SAR studies and experimental procedures can aid in understanding and planning research.
Caption: Logical workflow for a typical structure-activity relationship (SAR) study.
Caption: Experimental workflow for antimicrobial screening of biphenyl sulfonamides.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a biphenyl sulfonamide.
Conclusion
The biphenyl sulfonamide scaffold is a cornerstone in the development of new therapeutic agents. The extensive research into their structure-activity relationships has provided valuable insights into the structural requirements for various biological activities, including antimicrobial, antioxidant, and antitumor effects. The ability to systematically modify the biphenyl sulfonamide core allows for the fine-tuning of their pharmacological properties, leading to the identification of potent and selective lead compounds. The experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers in the field, facilitating the rational design and development of the next generation of biphenyl sulfonamide-based drugs. Future work should continue to explore novel substitutions and expand the therapeutic applications of this versatile chemical scaffold.
References
Biphenyl Sulfonamide Derivatives as Enzyme Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biphenyl sulfonamide derivatives have emerged as a versatile and potent class of enzyme inhibitors with significant therapeutic potential across a range of diseases. Their unique structural features, characterized by a biphenyl core linked to a sulfonamide group, allow for diverse substitutions that can be tailored to achieve high affinity and selectivity for various enzyme targets. This technical guide provides an in-depth overview of biphenyl sulfonamide derivatives as inhibitors of key enzyme families, including carbonic anhydrases, proteases, and kinases. It details their synthesis, structure-activity relationships (SAR), and the experimental protocols for evaluating their inhibitory activity. Furthermore, this guide illustrates the critical signaling pathways modulated by these inhibitors, offering a comprehensive resource for researchers and drug development professionals in the field.
Enzyme Inhibition by Biphenyl Sulfonamide Derivatives
The biphenyl sulfonamide scaffold has proven to be a privileged structure in medicinal chemistry, leading to the development of inhibitors for several important enzyme classes.
Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] They are involved in numerous physiological processes, including pH regulation, CO2 transport, and electrolyte secretion.[1] Dysregulation of CA activity is implicated in various diseases such as glaucoma, epilepsy, and cancer.[2] Specifically, the transmembrane isoforms CA IX and CA XII are overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting cancer cell survival and proliferation.[1][3]
Biphenyl sulfonamides have been extensively investigated as potent inhibitors of various CA isoforms. The sulfonamide moiety coordinates with the zinc ion in the enzyme's active site, while the biphenyl scaffold can be modified to enhance binding affinity and isoform selectivity.
Protease Inhibitors
Proteases are enzymes that catalyze the breakdown of proteins and are crucial for a multitude of physiological processes. Their aberrant activity is associated with diseases such as cancer, inflammation, and cardiovascular disorders. A notable example is the ADAMTS (A Disintegrin and Metalloproteinase with Thrombospondin Motifs) family of proteases.
Recent studies have identified biphenyl sulfonamide derivatives as effective inhibitors of ADAMTS7, a protease implicated in the progression of atherosclerosis.[4] These inhibitors typically feature a hydroxamate group that chelates the active site zinc ion, in addition to the biphenyl sulfonamide core that provides further binding interactions.
Kinase Inhibitors
Protein kinases are a large family of enzymes that regulate cellular processes by phosphorylating proteins. Their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase receptor, plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5]
The biphenyl sulfonamide scaffold has been explored for the development of VEGFR-2 inhibitors. These compounds typically bind to the ATP-binding site of the kinase domain, preventing the phosphorylation cascade that leads to angiogenesis.[5]
Quantitative Data on Enzyme Inhibition
The inhibitory potency of biphenyl sulfonamide derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The following tables summarize key quantitative data for representative biphenyl sulfonamide inhibitors against various enzyme targets.
| Compound ID | Target Enzyme | Inhibition Constant (Kᵢ) | Reference |
| CA Inhibitors | |||
| Compound 20 | hCA XIV | 0.26 nM | [6] |
| Biphenylsulfonamide 12 | hCA I, II, XII, XIV | 6.7 nM (hCA XII) | [6] |
| Biphenylsulfonamide 21 | hCA II, IX, XII, XIV | equipotent in nM range | [6] |
| Protease Inhibitors | |||
| p-trifluoromethyl biphenyl sulfonamide 3a | ADAMTS7 | 9 nM | [4] |
| p-trifluoromethyl biphenyl sulfonamide 3a | ADAMTS5 | 110 nM | [4] |
| Kinase Inhibitors | |||
| Biphenyl-sulfonamide 10k | OfHex1 | 4.30 µM | [7] |
| Biphenyl-sulfonamide 10u | OfHex1 | 3.72 µM | [7] |
| Biphenyl-sulfonamide 10v | OfHex1 | 4.56 µM | [7] |
| Compound ID | Target Enzyme | IC₅₀ | Reference |
| CA Inhibitors | |||
| Derivative 9e | hCA-II | 0.38 ± 0.03 µM | [2] |
| Derivative 9d | hCA-IX | 0.21 ± 0.03 µM | [2] |
| Derivative 9b | hCA-XII | 0.69 ± 0.15 µM | [2] |
| Kinase Inhibitors | |||
| Compound 11 | VEGFR-2 | 0.192 µM | [8] |
| Compound 10e | VEGFR-2 | 0.241 µM | [8] |
| Compound 23j | VEGFR-2 | 3.7 nM | [9] |
Experimental Protocols
General Synthesis of Biphenyl Sulfonamide Derivatives
A common synthetic route to biphenyl sulfonamide derivatives involves a Suzuki-Miyaura cross-coupling reaction. The general steps are as follows:
-
Preparation of the Sulfonamide Moiety: Start with a commercially available aminobenzenesulfonamide.
-
Borylation: Introduce a boronic acid or boronic ester group onto one of the phenyl rings. This is often achieved by reacting a brominated precursor with a diboron reagent in the presence of a palladium catalyst.
-
Suzuki-Miyaura Coupling: Couple the boronic acid/ester-functionalized ring with a second, appropriately substituted aryl halide (e.g., bromobiphenyl derivative) in the presence of a palladium catalyst and a base.
-
Purification: The final product is purified using standard techniques such as column chromatography and recrystallization.
-
Characterization: The structure and purity of the synthesized compound are confirmed by analytical methods like NMR (¹H and ¹³C), mass spectrometry, and elemental analysis.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)
This assay measures the ability of a compound to inhibit the CA-catalyzed hydration of CO₂.
-
Reagents and Buffers:
-
Purified CA isoenzyme.
-
Buffer (e.g., 10 mM HEPES, pH 7.5).
-
pH indicator (e.g., 0.2 mM phenol red).
-
CO₂-saturated water.
-
Test inhibitor dissolved in a suitable solvent (e.g., DMSO).
-
-
Instrumentation: A stopped-flow spectrophotometer.
-
Procedure: a. Equilibrate the instrument to the desired temperature (e.g., 20 °C). b. Mix the enzyme solution (containing the buffer and pH indicator) with the CO₂-saturated water in the stopped-flow instrument. c. Monitor the change in absorbance of the pH indicator over time as the pH decreases due to the formation of carbonic acid. d. Repeat the measurement in the presence of various concentrations of the inhibitor.
-
Data Analysis: a. Calculate the initial rates of the enzymatic reaction from the absorbance data. b. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration. c. Determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive) by performing the assay at different substrate (CO₂) concentrations and analyzing the data using Michaelis-Menten and Lineweaver-Burk plots.
Protease (ADAMTS) Inhibition Assay (FRET-based)
This assay utilizes a Förster Resonance Energy Transfer (FRET) peptide substrate to measure protease activity.
-
Reagents and Buffers:
-
Recombinant human ADAMTS enzyme.
-
FRET peptide substrate specific for the ADAMTS enzyme.
-
Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5).
-
Test inhibitor dissolved in DMSO.
-
-
Instrumentation: A fluorescence plate reader.
-
Procedure: a. Add the assay buffer, inhibitor (at various concentrations), and enzyme to the wells of a microplate. b. Incubate the plate to allow the inhibitor to bind to the enzyme. c. Initiate the reaction by adding the FRET peptide substrate. d. Monitor the increase in fluorescence over time as the protease cleaves the substrate, separating the quencher from the fluorophore.
-
Data Analysis: a. Calculate the initial reaction velocities from the fluorescence data. b. Determine the IC50 and Ki values as described for the CA inhibition assay.
Kinase (VEGFR-2) Inhibition Assay
Several methods can be used to measure kinase activity, including radiometric assays and luminescence-based assays that measure ATP consumption.
-
Reagents and Buffers (Luminescence-based assay):
-
Recombinant human VEGFR-2 kinase domain.
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1).
-
ATP.
-
Kinase assay buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/ml BSA, pH 7.5).
-
Luminescent kinase assay kit (e.g., Kinase-Glo®).
-
Test inhibitor dissolved in DMSO.
-
-
Instrumentation: A luminescence plate reader.
-
Procedure: a. Add the kinase, substrate, and inhibitor (at various concentrations) to the wells of a white microplate. b. Initiate the kinase reaction by adding ATP. c. Incubate the plate at room temperature. d. Stop the reaction and measure the remaining ATP by adding the luminescent kinase assay reagent. e. Measure the luminescence signal.
-
Data Analysis: a. The luminescence signal is inversely proportional to the kinase activity. b. Calculate the percentage of inhibition for each inhibitor concentration. c. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathways and Experimental Workflows
Carbonic Anhydrase IX in Hypoxia-Induced Cancer Progression
Under hypoxic conditions, the transcription factor Hypoxia-Inducible Factor 1α (HIF-1α) is stabilized and promotes the expression of CA IX. CA IX, located on the cell surface, catalyzes the hydration of CO₂ to bicarbonate and protons, leading to acidification of the extracellular tumor microenvironment. This acidic environment promotes tumor invasion, metastasis, and resistance to therapy.
Caption: Hypoxia-induced CA IX signaling pathway in cancer.
VEGFR-2 Signaling in Angiogenesis
Vascular Endothelial Growth Factor (VEGF) binds to its receptor, VEGFR-2, on the surface of endothelial cells. This binding leads to the dimerization and autophosphorylation of the receptor's intracellular kinase domains. The phosphorylated receptor then recruits and activates downstream signaling proteins, including PLC-γ, PI3K, and Src, initiating cascades that ultimately lead to endothelial cell proliferation, migration, and survival, culminating in the formation of new blood vessels.
Caption: VEGFR-2 signaling pathway in angiogenesis.
Experimental Workflow for Enzyme Inhibitor Evaluation
The general workflow for identifying and characterizing a novel biphenyl sulfonamide enzyme inhibitor involves several key stages, from initial screening to detailed kinetic analysis.
Caption: General workflow for enzyme inhibitor evaluation.
Conclusion
Biphenyl sulfonamide derivatives represent a highly promising and adaptable class of enzyme inhibitors. Their synthetic tractability and the ability to modulate their structure to achieve high potency and selectivity make them valuable scaffolds in drug discovery. This technical guide has provided a comprehensive overview of their activity against key enzyme targets, detailed experimental protocols for their evaluation, and an illustration of the signaling pathways they modulate. As research in this area continues, it is anticipated that biphenyl sulfonamides will play an increasingly important role in the development of novel therapeutics for a wide range of diseases.
References
- 1. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile synthesis of aminobiphenyl sulfonamides via Chan–Lam coupling and their biological evaluation as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Cancer Therapeutic Targeting of Hypoxia Induced Carbonic Anhydrase IX: From Bench to Bedside | Semantic Scholar [semanticscholar.org]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbonic anhydrase inhibitors. Biphenylsulfonamides with inhibitory action towards the transmembrane, tumor-associated isozymes IX possess cytotoxic activity against human colon, lung and breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Biphenyl-Sulfonamides as Novel β- N-Acetyl-d-Hexosaminidase Inhibitors via Structure-Based Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Biphenyl Sulfonamides
These notes provide a detailed protocol for the synthesis of a representative biphenyl sulfonamide, a chemical scaffold of significant interest in drug discovery. Biphenyl sulfonamides are explored for their potential as antimicrobial, anti-inflammatory, and anticancer agents, as well as inhibitors of specific biological targets.[1][2]
Introduction
The biphenyl sulfonamide moiety is a privileged structure in medicinal chemistry. Its rigid biphenyl core combined with the hydrogen-bonding capabilities of the sulfonamide group allows for potent and selective interactions with various biological targets.[3] These compounds have been investigated as Bcl-2 family protein inhibitors, which are crucial regulators of apoptosis, and as antagonists for receptors involved in hypertension.[2][4][5] The synthetic protocol described herein follows a reliable two-step process: a palladium-catalyzed Suzuki-Miyaura coupling to form the biphenyl core, followed by sulfonamide bond formation.
Experimental Protocols
Protocol 1: Synthesis of N-Phenylbiphenyl-4-sulfonamide
This protocol details a common method for synthesizing a representative biphenyl sulfonamide. The procedure involves two main stages:
-
Step A: Suzuki-Miyaura Coupling to synthesize biphenyl-4-sulfonyl chloride from 4-bromobenzenesulfonyl chloride and phenylboronic acid.
-
Step B: Sulfonamide Formation via the reaction of biphenyl-4-sulfonyl chloride with aniline.
Materials:
-
4-Bromobenzenesulfonyl chloride
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (deionized)
-
Aniline
-
Pyridine
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M
-
Sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Step A: Synthesis of Biphenyl-4-sulfonyl chloride
-
To a round-bottom flask, add 4-bromobenzenesulfonyl chloride (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (3.0 eq.).
-
Add palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add a 3:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be used directly in the next step or purified by flash column chromatography if necessary.
Step B: Synthesis of N-Phenylbiphenyl-4-sulfonamide
-
Dissolve the crude biphenyl-4-sulfonyl chloride (1.0 eq.) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add aniline (1.1 eq.) followed by pyridine (1.5 eq.) to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl to remove excess pyridine and aniline.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution in vacuo to obtain the crude product.
-
Purify the crude solid by flash column chromatography (using a gradient of ethyl acetate in hexanes) or recrystallization to yield the pure N-phenylbiphenyl-4-sulfonamide.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of biphenyl sulfonamide derivatives as reported in the literature. Yields can vary based on specific substrates and reaction conditions.
| Compound Class | Synthesis Method | Typical Yield (%) | Purity (%) | Analytical Method |
| Biphenyl Sulfonamides | Ultrasound-assisted amine + sulfonyl chloride coupling | 85-95 | >95 | NMR, IR, EIMS, EA |
| Biphenyl Isoxazole Sulfonamides | Suzuki Coupling & Deprotection | 60-80 | >98 | HPLC, NMR |
| Biphenyl Triazole Sulfonamides | Multi-step synthesis including click chemistry | 55-70 | >98 | NMR, HR-MS |
EA: Elemental Analysis, EIMS: Electron Ionization Mass Spectrometry, HR-MS: High-Resolution Mass Spectrometry.[2][4]
Visualizations
Synthesis Workflow
The diagram below illustrates the two-stage experimental workflow for the synthesis of the target biphenyl sulfonamide.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists [frontiersin.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. US5856507A - Methods for the preparation of biphenyl isoxazole sulfonamides - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
Application Notes and Protocols: Ultrasound-Assisted Synthesis of Biphenyl Sulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biphenyl sulfonamides are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These activities include antimicrobial, antifungal, and antioxidant properties.[1][2] The traditional methods for synthesizing these compounds can often be time-consuming and may require harsh reaction conditions. Ultrasound-assisted synthesis offers a green and efficient alternative, promoting faster reaction times, higher yields, and milder conditions.[3] This document provides detailed protocols for the synthesis of biphenyl sulfonamide derivatives using ultrasound irradiation, along with methods for their characterization and biological evaluation.
Synthesis of Biphenyl Sulfonamide Derivatives
The ultrasound-assisted synthesis of biphenyl sulfonamide derivatives involves the reaction of biphenyl sulfonyl chloride with various primary amines in the presence of a suitable solvent. The use of ultrasound energy accelerates the reaction, leading to the formation of the desired products in excellent yields.[1][2]
General Experimental Protocol
A series of novel biphenyl sulfonamide derivatives can be synthesized using the following generalized ultrasound-assisted protocol:
-
Reactant Preparation: In a conical flask, dissolve 1.0 mmol of the appropriate primary amine and 1.0 mmol of biphenyl sulfonyl chloride in 30 mL of methanol. Methanol is a suitable solvent as it readily dissolves both reactants.
-
Ultrasonic Irradiation: Place the reaction mixture in an ultrasonic bath. Irradiate the mixture at a controlled temperature, for example, starting at ambient temperature and gradually increasing to 80°C.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). Take aliquots of the reaction mixture at regular intervals and spot them on a TLC plate, eluting with a suitable solvent system (e.g., a mixture of n-hexane and ethyl acetate). The reaction is considered complete upon the disappearance of the starting material spots.
-
Product Isolation: Once the reaction is complete, add n-hexane to the reaction mixture to precipitate the product.
-
Purification: Collect the solid product by filtration, wash it with n-hexane to remove any soluble impurities, and then dry it. Further purification can be achieved by recrystallization from a suitable solvent if necessary.
Table 1: Synthesis of Biphenyl Sulfonamide Derivatives
| Compound ID | Starting Amine | Sonication Time (min) | Temperature (°C) | Yield (%) |
| 1 | 3-Chloroaniline | 80 | 80 | 85 |
| 2 | 4-Fluoroaniline | - | - | - |
| 3 | 2-Methylaniline | - | - | - |
| 4 | 4-Bromoaniline | - | - | - |
| 5 | 4-Iodoaniline | - | - | - |
| 6 | Phenylhydrazine | - | - | - |
| 7 | 4-Aminobenzoic acid | - | - | - |
Note: Detailed reaction conditions for compounds 2-7 were not specified in the reviewed literature, but a similar protocol to compound 1 is expected to yield the desired products.
Characterization of Synthesized Compounds
The structural elucidation of the synthesized biphenyl sulfonamide derivatives is crucial and can be achieved using various spectroscopic techniques.
Table 2: Spectroscopic Characterization Data for N-(3-chlorophenyl)-[1,1'-biphenyl]-4-sulfonamide (Compound 1)
| Spectroscopic Technique | Data |
| IR (KBr) cm⁻¹ | 3270 (N-H), 1599, 1475 (Aromatic C=C), 1330, 1158 (SO₂) |
| ¹H-NMR (CDCl₃) δ (ppm) | Data not available in the reviewed literature |
| ¹³C-NMR (CDCl₃) δ (ppm) | Data not available in the reviewed literature |
| EIMS (m/z) | Data not available in the reviewed literature |
| Elemental Analysis | Data not available in the reviewed literature |
Note: While the referenced literature mentions the use of these techniques for characterization, specific data for all compounds were not provided.
Biological Evaluation Protocols
The synthesized biphenyl sulfonamide derivatives have been shown to exhibit promising antimicrobial and antioxidant activities.[1][2]
Antimicrobial Activity Assay (Disc Diffusion Method)
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (bacteria and fungi).
-
Agar Plate Inoculation: Evenly spread the microbial inoculum over the surface of Mueller-Hinton agar plates for bacteria and Sabouraud dextrose agar plates for fungi.
-
Application of Discs: Impregnate sterile filter paper discs (6 mm in diameter) with a known concentration of the synthesized compounds (e.g., 20-50 µ g/disc ).
-
Incubation: Place the discs on the inoculated agar surface and incubate the plates at 37°C for 24 hours for bacteria and at 25°C for 48 hours for fungi.
-
Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition around each disc in millimeters. The size of the zone indicates the antimicrobial activity.
Table 3: Antimicrobial Activity of Biphenyl Sulfonamide Derivatives (MIC in µ g/disc )
| Compound ID | S. typhi | A. fumigatus |
| 2 | 25 | - |
| 4 | 20, 25 | - |
| 6 | - | 50 |
Note: "-" indicates that the data was not available in the reviewed literature.
Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
-
Preparation of DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction Mixture: Mix a solution of the synthesized compound at various concentrations with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: Calculate the percentage of radical scavenging activity (%RSA) using the following formula: %RSA = [(A₀ - A₁) / A₀] × 100 Where A₀ is the absorbance of the control (DPPH solution without the sample) and A₁ is the absorbance of the sample.
-
IC₅₀ Determination: Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH free radicals.
Table 4: Antioxidant Activity of Biphenyl Sulfonamide Derivatives
| Compound ID | % Radical Scavenging Activity (%RSA) | IC₅₀ (mg/mL) |
| 6 | 93.57 | 0.0140 |
Note: Data for other compounds were mentioned to be significant but not explicitly provided in the reviewed literature.
Experimental Workflow and Logic Diagrams
To visualize the overall process from synthesis to biological evaluation, the following workflow diagram is provided.
Caption: Workflow for the synthesis, characterization, and biological evaluation of biphenyl sulfonamide derivatives.
References
Application Notes and Protocols: Chan-Lam Coupling for Aminobiphenyl Sulfonamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of aminobiphenyl sulfonamides utilizing the Chan-Lam coupling reaction. This copper-catalyzed cross-coupling methodology offers an efficient and direct route to form C-N bonds under mild conditions, making it a valuable tool in medicinal chemistry and drug discovery for creating libraries of novel sulfonamide derivatives.
Introduction
The Chan-Lam coupling reaction is a powerful method for the formation of carbon-heteroatom bonds, specifically the N-arylation of amines and related compounds using arylboronic acids.[1][2][3] This reaction is catalyzed by copper salts and is often favored for its operational simplicity, as it can be conducted at room temperature and open to the air.[1][3] In the context of drug development, the synthesis of aminobiphenyl sulfonamides is of significant interest due to their potential as carbonic anhydrase inhibitors, which are targets for treating a range of disorders including epilepsy, glaucoma, and cancer.[4][5] The Chan-Lam coupling provides a facile and efficient pathway to access a diverse range of N-arylated aminobiphenyl sulfonamides.[4]
Reaction Principle
The Chan-Lam coupling proceeds via an oxidative cross-coupling of an N-H containing compound (in this case, an aminobiphenyl sulfonamide) with an arylboronic acid in the presence of a copper(II) catalyst, a base, and an oxidant (typically atmospheric oxygen). The reaction is tolerant of a variety of functional groups and provides a direct method for C-N bond formation.[2][4]
Data Summary
The following table summarizes the yields obtained for the synthesis of various N-arylated 4'-amino-[1,1'-biphenyl]-4-sulfonamide derivatives via a Chan-Lam coupling protocol.
| Product | Arylboronic Acid Partner | Yield (%) |
| 9a | 4-Methylphenylboronic acid | 85 |
| 9b | 4-Methoxyphenylboronic acid | 88 |
| 9c | 4-Chlorophenylboronic acid | 82 |
| 9d | 3-Nitrophenylboronic acid | 78 |
| 9e | 2-Naphthylboronic acid | 80 |
Data sourced from a study on the synthesis of aminobiphenyl sulfonamides as carbonic anhydrase inhibitors.[4]
Experimental Protocols
This section provides a detailed protocol for the Chan-Lam coupling of 4'-amino-[1,1'-biphenyl]-4-sulfonamide with various arylboronic acids.
Materials:
-
4'-amino-[1,1'-biphenyl]-4-sulfonamide (starting material)
-
Arylboronic acid (e.g., 4-methylphenylboronic acid)
-
Copper(II) acetate (Cu(OAc)₂)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Methanol (MeOH)
-
Distilled water
-
Ethyl acetate (for workup)
-
200 mL Round bottom flask
Procedure: [4]
-
Reaction Setup: In a 200 mL round bottom flask, combine 4'-amino-[1,1'-biphenyl]-4-sulfonamide (0.8 mmol, 1.0 eq, 200 mg), the desired arylboronic acid (1.6 mmol, 2.0 eq), and copper(II) acetate (0.8 mmol, 1.0 eq, 160 mg).
-
Solvent Addition: Add 10 mL of methanol followed by 2 mL of distilled water to the flask.
-
Base Addition: Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.6 mmol, 2.0 eq, 180 mg) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature (25 °C) for 24 hours, open to the atmosphere to allow for the presence of ambient oxygen.
-
Workup and Purification:
-
After 24 hours, monitor the reaction completion by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated aminobiphenyl sulfonamide.
-
Note: The initial study noted that using methanol as a solvent resulted in better yields compared to ethyl acetate due to the higher solubility of the starting sulfonamide.[4]
Visualizations
The following diagrams illustrate the key aspects of the Chan-Lam coupling for aminobiphenyl sulfonamide synthesis.
Caption: General scheme of the Chan-Lam coupling reaction.
Caption: Experimental workflow for synthesis.
Caption: Simplified catalytic cycle of the reaction.
References
- 1. Sulfur-Arylation of Sulfenamides via Chan-Lam Coupling with Boronic Acids: Access to High Oxidation State Sulfur Pharmacophores [organic-chemistry.org]
- 2. Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Chan-Lam Coupling [organic-chemistry.org]
- 4. Facile synthesis of aminobiphenyl sulfonamides via Chan–Lam coupling and their biological evaluation as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Biphenyl Sulfonyl Chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for reactions involving biphenyl-4-sulfonyl chloride. This versatile reagent is a key building block in medicinal chemistry and materials science, primarily utilized for the synthesis of sulfonamides and other complex molecular architectures.
Application Notes
Biphenyl-4-sulfonyl chloride is a valuable electrophilic reagent in organic synthesis. Its biphenyl moiety provides a rigid, aromatic scaffold that is prevalent in many biologically active compounds, while the sulfonyl chloride group serves as a highly reactive site for nucleophilic substitution.
The primary application of biphenyl-4-sulfonyl chloride is in the synthesis of sulfonamides through its reaction with primary and secondary amines. The resulting biphenylsulfonamides are found in a variety of therapeutic agents, including anticancer drugs and inhibitors of enzymes like histone deacetylases (HDAC). The biphenyl group can participate in hydrophobic interactions within biological targets, and the sulfonamide linkage acts as a stable and effective hydrogen bond donor and acceptor.
Beyond sulfonamide formation, biphenyl-4-sulfonyl chloride can be employed in Friedel-Crafts reactions to introduce the biphenylsulfonyl group onto other aromatic rings, leading to the formation of sulfones.[1] It can also be used as a protecting group for amines, although this application is less common due to the stability of the resulting sulfonamide.
Experimental Protocols
General Protocol for the Synthesis of N-Aryl Biphenylsulfonamides
This protocol describes the general procedure for the reaction of biphenyl-4-sulfonyl chloride with aromatic amines in the presence of a base.
Workflow Diagram:
Caption: General workflow for N-Aryl Biphenylsulfonamide synthesis.
Materials:
-
Biphenyl-4-sulfonyl chloride
-
Substituted aniline
-
Pyridine or Triethylamine (base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Round-bottom flask, magnetic stirrer, and other standard glassware
Procedure:
-
To a solution of the aromatic amine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask, add pyridine (1.2 eq).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add a solution of biphenyl-4-sulfonyl chloride (1.05 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
General Protocol for the Synthesis of N-Alkyl Biphenylsulfonamides
This protocol outlines the synthesis of biphenylsulfonamides from aliphatic amines.
Workflow Diagram:
Caption: Workflow for N-Alkyl Biphenylsulfonamide synthesis.
Materials:
-
Biphenyl-4-sulfonyl chloride
-
Aliphatic amine (primary or secondary)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the aliphatic amine (2.0 eq) in THF.
-
Add biphenyl-4-sulfonyl chloride (1.0 eq) portion-wise to the amine solution at room temperature.
-
Stir the reaction mixture for 1-6 hours. A precipitate of the amine hydrochloride salt may form.
-
If a precipitate forms, filter the reaction mixture and concentrate the filtrate.
-
If no precipitate forms, concentrate the reaction mixture directly.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and remove the solvent in vacuo.
-
Purify the crude product by flash column chromatography.
Data Presentation
The following tables summarize typical reaction conditions and yields for the synthesis of biphenylsulfonamides.
Table 1: Synthesis of N-Aryl Biphenylsulfonamides
| Amine Substrate | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| Aniline | Pyridine | DCM | 4 | 0 to rt | 85-95 |
| 4-Methylaniline | Pyridine | DCM | 3 | 0 to rt | 90-98 |
| 4-Chloroaniline | Triethylamine | THF | 6 | rt | 80-90 |
| 2-Aminopyridine | Pyridine | DCM | 12 | rt | 75-85 |
Table 2: Synthesis of N-Alkyl Biphenylsulfonamides
| Amine Substrate | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| Benzylamine | Amine (xs) | THF | 2 | rt | 90-97 |
| Piperidine | Amine (xs) | DCM | 1 | rt | 92-99 |
| Cyclohexylamine | Triethylamine | DCM | 3 | rt | 88-95 |
| Diethylamine | Amine (xs) | THF | 4 | rt | 85-92 |
Signaling Pathways and Logical Relationships
The primary reaction of biphenyl-4-sulfonyl chloride is a nucleophilic substitution at the sulfur atom. This is a general and fundamental reaction in organic chemistry.
General Reaction Mechanism: Sulfonamide Formation
Caption: Mechanism of sulfonamide formation.
In this mechanism, the nucleophilic amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group and a proton transfer to yield the stable sulfonamide product and hydrochloric acid. A base is typically added to neutralize the HCl byproduct.
References
Applications of Biphenyl Sulfonamides in Cancer Research: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
The biphenyl sulfonamide scaffold has emerged as a versatile pharmacophore in the development of novel anti-cancer agents. Its derivatives have demonstrated efficacy against a range of cancer-related targets, including carbonic anhydrases, receptor tyrosine kinases, and inflammatory signaling pathways. This document provides a detailed overview of the applications of biphenyl sulfonamides in cancer research, complete with experimental protocols and quantitative data to facilitate further investigation and drug development.
Inhibition of Carbonic Anhydrases
Biphenyl sulfonamides have been extensively investigated as inhibitors of carbonic anhydrases (CAs), enzymes that are overexpressed in various hypoxic tumors and contribute to cancer cell survival and proliferation.[1] Specifically, isoforms like CA IX and CA XII are considered promising targets for cancer therapy.[1]
A series of 1,1′-biphenyl-4-sulfonamides have been synthesized and evaluated for their inhibitory activity against several human CA isoforms.[2] The general structure of these compounds involves a biphenyl core with a sulfonamide group, which is crucial for coordinating with the zinc ion in the active site of the enzyme.[1]
Quantitative Data: Carbonic Anhydrase Inhibition
| Compound | Target CA Isoform | Inhibition Constant (Kᵢ) | Reference |
| Compound 3 | hCA IX | 3.6 nM | [2] |
| Compound 12 | hCA I | 6.3 nM | [2] |
| Compound 20 | hCA XIV | <10 nM (most potent of the series) | [2] |
| Compound 21 | hCA IX | 6.0 nM | [2] |
| Acetazolamide (AAZ) | hCA I | 250 nM | [2] |
Signaling Pathway: Carbonic Anhydrase Inhibition in Cancer
The inhibition of carbonic anhydrases, particularly CA IX and CA XII, in the hypoxic tumor microenvironment disrupts the pH regulation of cancer cells, leading to intracellular acidification and subsequent apoptosis. This mechanism is a key strategy in targeting solid tumors.[1]
Caption: Biphenyl sulfonamide inhibition of carbonic anhydrase leading to apoptosis.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
Objective: To determine the inhibitory potency of biphenyl sulfonamide derivatives against various human carbonic anhydrase isoforms.
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII, XIV)
-
Biphenyl sulfonamide compounds
-
Acetazolamide (as a reference inhibitor)
-
4-Nitrophenyl acetate (substrate)
-
Buffer solution (e.g., Tris-HCl)
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Prepare stock solutions of the biphenyl sulfonamide compounds and acetazolamide in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the buffer solution, the enzyme, and varying concentrations of the inhibitor or vehicle control.
-
Pre-incubate the enzyme-inhibitor mixture at room temperature for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the substrate, 4-nitrophenyl acetate.
-
Monitor the hydrolysis of the substrate to 4-nitrophenol by measuring the absorbance at 400 nm at regular intervals using a spectrophotometer.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the IC₅₀ values by plotting the percentage of enzyme inhibition versus the inhibitor concentration.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
VEGFR-2 Inhibition and Anti-Angiogenic Activity
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[3][[“]] Biphenyl sulfonamides have been identified as potent inhibitors of VEGFR-2, thereby exhibiting anti-angiogenic properties.[3]
Quantitative Data: VEGFR-2 and Cellular Proliferation Inhibition
| Compound | Target/Cell Line | IC₅₀ Value | Reference |
| Compound 1 | MCF-7 (Breast Cancer) | 0.09 µM | [3] |
| Compound 2 | MCF-7 (Breast Cancer) | 0.26 µM | [3] |
| Compound 1 | HepG2 (Liver Cancer) | 0.15 µM | [3] |
| Compound 23 | VEGFR-2 | 0.0728 µM | [3] |
| Compound 23 | EGFRT790M | 0.0523 µM | [3] |
| Compound 25 | VEGFR-2 | 26.3 nM | [3] |
| Sunitinib | VEGFR-2 | 39.7 nM | [3] |
Signaling Pathway: VEGFR-2 Inhibition
Caption: Inhibition of VEGFR-2 by biphenyl sulfonamides to block angiogenesis.
Experimental Protocol: In Vitro Anti-Proliferative (MTT) Assay
Objective: To assess the cytotoxic effects of biphenyl sulfonamide compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2)
-
Biphenyl sulfonamide compounds
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Treat the cells with various concentrations of the biphenyl sulfonamide compounds for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.
Modulation of Inflammatory Pathways
Chronic inflammation is a known driver of cancer development. The NLRP3 inflammasome is a multiprotein complex that, when aberrantly activated, can contribute to a pro-tumor inflammatory environment.[5] Certain biphenyl sulfonamide derivatives have been identified as potent inhibitors of the NLRP3 inflammasome.[5]
Quantitative Data: NLRP3 Inflammasome Inhibition
| Compound | Target | IC₅₀ / K₋ | Reference |
| Compound H28 | NLRP3 Inflammasome | 0.57 µM (IC₅₀) | [5] |
| Compound H28 | NLRP3 Protein Binding | 1.15 µM (K₋) | [5] |
Signaling Pathway: NLRP3 Inflammasome Inhibition
Caption: Biphenyl sulfonamide H28 inhibits NLRP3 inflammasome activation.
Inhibition of Cancer Cell Migration and Invasion
Metastasis is a major cause of cancer-related mortality. Some sulfonamide analogues have been shown to inhibit the migration and invasion of cancer cells. For instance, a methanesulfonamide analogue, compound 5b, was found to suppress the invasion and migration of Caki-1 renal cancer cells by regulating the p38 MAPK signaling pathway.[6]
Experimental Workflow: Wound Healing Assay
Caption: Workflow for assessing cell migration using a wound healing assay.
Experimental Protocol: Wound Healing (Scratch) Assay
Objective: To evaluate the effect of biphenyl sulfonamide compounds on the migratory capacity of cancer cells.
Materials:
-
Cancer cell line capable of migration (e.g., Caki-1)
-
Biphenyl sulfonamide compound
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Seed cells in a multi-well plate and grow them to form a confluent monolayer.
-
Using a sterile pipette tip, create a straight scratch or "wound" in the center of the cell monolayer.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing the biphenyl sulfonamide compound at various concentrations or a vehicle control.
-
Capture images of the wound at time 0.
-
Incubate the plate for a period of time (e.g., 24 hours) to allow for cell migration.
-
Capture images of the same wound area at the end of the incubation period.
-
Measure the width of the wound at multiple points at both time points and calculate the percentage of wound closure. A delay in wound closure in the presence of the compound indicates an inhibitory effect on cell migration.[6]
Conclusion
Biphenyl sulfonamides represent a promising class of compounds in cancer research with diverse mechanisms of action. Their ability to target key cancer-related pathways, including pH regulation, angiogenesis, inflammation, and cell migration, underscores their potential for the development of novel and effective anti-cancer therapeutics. The protocols and data presented here provide a foundation for researchers to explore and advance the application of these versatile molecules in the fight against cancer.
References
- 1. Facile synthesis of aminobiphenyl sulfonamides via Chan–Lam coupling and their biological evaluation as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. consensus.app [consensus.app]
- 5. Discovery of novel biphenyl-sulfonamide analogues as NLRP3 inflammasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Biphenyl Sulfonamide 1 as a Carbonic Anhydrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of biphenyl sulfonamide 1 and its derivatives as potent inhibitors of carbonic anhydrase (CA) isoforms. This document includes a summary of their inhibitory activity, detailed experimental protocols for assessing their efficacy, and diagrams illustrating their mechanism of action and experimental workflows.
Introduction
Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] These enzymes are involved in numerous physiological processes, including pH regulation, CO2 transport, and electrolyte secretion.[2][3] Several isoforms of human carbonic anhydrase (hCA) have been identified, and their dysregulation has been implicated in various diseases such as glaucoma, epilepsy, obesity, and cancer.[4][5] Sulfonamides are a well-established class of carbonic anhydrase inhibitors, with acetazolamide being a clinically used example.[3][6] Biphenyl sulfonamides have emerged as a promising scaffold for the development of potent and selective CA inhibitors.
Data Presentation: Inhibitory Activity of Biphenyl Sulfonamide Derivatives
The inhibitory potential of various biphenyl sulfonamide derivatives against several human carbonic anhydrase isoforms is summarized below. The data is presented as IC50 (the half maximal inhibitory concentration) and Ki (the inhibition constant) values, providing a basis for comparison of the potency and selectivity of these compounds.
| Compound | hCA I (Ki/IC50, µM) | hCA II (Ki/IC50, µM) | hCA IX (Ki/IC50, µM) | hCA XII (Ki/IC50, µM) | hCA XIV (Ki, nM) | Reference |
| Series 9a-e | [5] | |||||
| 9a | 1.03 ± 0.10 | - | - | - | - | [5] |
| 9b | - | - | - | 0.69 ± 0.15 | - | [5] |
| 9d | - | - | 0.21 ± 0.03 | - | - | [5] |
| 9e | 0.38 ± 0.03 | - | - | - | - | [5] |
| Series 1-21 | [7] | |||||
| 1 | 8.2 | 1.3 | 25.4 | 4.8 | 7.5 | [7] |
| 12 | 16.9 | 15.8 | - | 18.2 | 17.1 | [7] |
| 18 | 1.2 | 0.9 | - | 1.5 | 35.2 | [7] |
| 21 | - | 4.5 | 4.9 | 5.2 | 4.6 | [7] |
| Acetazolamide (AAZ) | 1.92 ± 0.05 | 12.1 (nM) | 25.8 (nM) | - | - | [1][5] |
Note: '-' indicates data not available. Data is presented as mean ± standard error of the mean (SEM) where specified in the source.
Experimental Protocols
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration Method)
This method measures the ability of an inhibitor to block the CA-catalyzed hydration of carbon dioxide.[7]
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII, XIV)
-
Biphenyl sulfonamide inhibitor stock solution (in DMSO or appropriate solvent)
-
HEPES buffer (20 mM, pH 7.5)
-
Sodium sulfate (0.1 M)
-
Phenol red indicator
-
CO2-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare a solution of the specific hCA isoform in HEPES buffer. The final enzyme concentration typically ranges from 5 to 12 nM.[1]
-
Prepare serial dilutions of the biphenyl sulfonamide inhibitor in the same buffer.
-
In the stopped-flow instrument, rapidly mix the enzyme solution (with or without the inhibitor) with the CO2-saturated water containing the phenol red indicator.
-
Monitor the change in absorbance at the appropriate wavelength for phenol red as the pH decreases due to the formation of carbonic acid.
-
The initial velocity of the reaction is determined from the linear portion of the absorbance change over time.
-
The uncatalyzed rate of CO2 hydration is measured in the absence of the enzyme and subtracted from the enzyme-catalyzed rates.[1]
-
Inhibition constants (Ki) are calculated by fitting the data to the appropriate inhibition model.
Carbonic Anhydrase Inhibition Assay (4-Nitrophenylacetate Esterase Activity Method)
This is a colorimetric assay that measures the esterase activity of carbonic anhydrase.[8]
Materials:
-
Purified human carbonic anhydrase II (hCA II)
-
Biphenyl sulfonamide inhibitor stock solution
-
Tris-HCl buffer (50 mM, pH 7.4)
-
4-Nitrophenylacetate (4-NPA) substrate
-
Microplate reader
Procedure:
-
Add the hCA II enzyme solution to the wells of a microplate.
-
Add varying concentrations of the biphenyl sulfonamide inhibitor to the wells and incubate for a specified period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the 4-NPA substrate to each well.
-
Monitor the formation of the yellow product, 4-nitrophenolate, by measuring the absorbance at 400 nm over time using a microplate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Mechanism of Action of Sulfonamide-Based Carbonic Anhydrase Inhibitors
The primary mechanism of action for sulfonamide-based inhibitors involves the coordination of the sulfonamide group to the zinc ion (Zn2+) located in the active site of the carbonic anhydrase enzyme. This binding event displaces a water molecule or hydroxide ion that is essential for the catalytic activity, thereby inhibiting the enzyme.
References
- 1. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Facile synthesis of aminobiphenyl sulfonamides via Chan–Lam coupling and their biological evaluation as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Antimicrobial and Antifungal Assays of Biphenyl Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the antimicrobial and antifungal properties of biphenyl sulfonamide derivatives. The methodologies outlined are standard in vitro assays crucial for the preliminary screening and characterization of new antimicrobial agents.
Introduction to Biphenyl Sulfonamides
Biphenyl sulfonamides are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The sulfonamide moiety is a well-established pharmacophore in a variety of drugs, including antibacterial, antifungal, and anticancer agents.[1][2] The biphenyl group, a lipophilic tail, can enhance the antimicrobial activity of these compounds, potentially by improving their ability to penetrate microbial cell walls.[1] This document details the standardized assays to determine the efficacy of these compounds against a panel of pathogenic bacteria and fungi.
Mechanism of Action
Sulfonamides typically exert their antimicrobial effect by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[3][4][5][6] This enzyme is critical in the bacterial folic acid synthesis pathway, as it catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate.[3][5] By mimicking PABA, sulfonamides bind to the active site of DHPS, thereby blocking the synthesis of folic acid. Folic acid is an essential precursor for the synthesis of nucleotides, and its absence halts DNA replication and cell growth, leading to a bacteriostatic effect.[3][5][6]
Antimicrobial Susceptibility Testing Workflow
The general workflow for assessing the antimicrobial activity of biphenyl sulfonamides involves initial screening using diffusion assays, followed by quantitative determination of the minimum inhibitory concentration (MIC) using dilution methods.
Experimental Protocols
Protocol 1: Agar Disc Diffusion Assay for Antibacterial Screening
This method is used for the preliminary screening of the antibacterial activity of the synthesized compounds.[7][8][9]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile filter paper discs (6 mm diameter)
-
Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli) adjusted to 0.5 McFarland standard
-
Biphenyl sulfonamide stock solutions (e.g., 10 mg/mL in DMSO)
-
Standard antibiotic discs (e.g., Gentamycin, Ciprofloxacin) as positive control
-
DMSO-soaked discs as a negative control
-
Sterile swabs, forceps, and incubator
Procedure:
-
Prepare MHA plates and allow them to dry at 35-37°C for about 30 minutes.[7]
-
Using a sterile swab, uniformly streak the surface of the MHA plates with the bacterial inoculum.
-
Aseptically place sterile filter paper discs infused with the test compound (e.g., 10 µL of a 10 mg/mL solution, resulting in 100 µ g/disc ) onto the surface of the inoculated plates.
-
Place the positive and negative control discs on the same plate.
-
Incubate the plates at 37°C for 24 hours.[8]
-
Measure the diameter of the zone of inhibition in millimeters (mm). The experiment should be performed in triplicate.
Protocol 2: Agar Well Diffusion Assay for Antifungal Screening
This method is suitable for assessing the antifungal activity of the compounds.[10]
Materials:
-
Sabouraud Dextrose Agar (SDA) or Mueller-Hinton Agar plates
-
Fungal cultures (e.g., Candida albicans, Aspergillus fumigatus)
-
Sterile cork borer (6-8 mm diameter)
-
Biphenyl sulfonamide solutions
-
Standard antifungal agent (e.g., Fluconazole) as a positive control
-
DMSO as a negative control
Procedure:
-
Prepare SDA plates and inoculate them with the fungal suspension.
-
Create wells in the agar using a sterile cork borer.
-
Add a specific volume (e.g., 100 µL) of the test compound solution into the wells.[10]
-
Add the positive and negative controls to separate wells.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for Candida spp.) for 24-48 hours.
-
Measure the diameter of the inhibition zone around each well.
Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9][10]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Microbial inoculum adjusted to the appropriate concentration
-
Biphenyl sulfonamide stock solution
-
Positive control (microorganism in broth without compound)
-
Negative control (broth only)
Procedure:
-
Dispense 100 µL of MHB into each well of a 96-well plate.
-
Add 100 µL of the biphenyl sulfonamide stock solution to the first well and perform serial two-fold dilutions across the plate.
-
Inoculate each well with 5 µL of the microbial suspension.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Data Presentation
Antibacterial Activity Data
Table 1: In Vitro Antibacterial Activity of Biphenyl Sulfonamides (Zone of Inhibition in mm)
| Compound | S. aureus | S. typhi | E. coli | P. aeruginosa |
| Compound 1 | 18 | 15 | 12 | 10 |
| Compound 2 | 22 | 25 | 18 | 14 |
| Compound 3 | 15 | 12 | 10 | ND |
| Compound 4 | 25 | 20 | 16 | 12 |
| Gentamycin | 28 | 30 | 25 | 22 |
| ND: Not Determined |
Table 2: Minimum Inhibitory Concentration (MIC) of Biphenyl Sulfonamides against Bacterial Strains (µg/mL)
| Compound | S. aureus | S. typhi | E. coli | P. aeruginosa |
| Compound 1 | 64 | 128 | 256 | >512 |
| Compound 2 | 32 | 25 | 64 | 128 |
| Compound 3 | 128 | 256 | >512 | >512 |
| Compound 4 | 32 | 20 | 64 | 128 |
| Ciprofloxacin | 1 | 0.5 | 0.25 | 1 |
Antifungal Activity Data
Table 3: In Vitro Antifungal Activity of Biphenyl Sulfonamides (Zone of Inhibition in mm)
| Compound | C. albicans | A. fumigatus | C. glabrata |
| Compound 5 | 16 | 12 | 14 |
| Compound 6 | 20 | 18 | 19 |
| Compound 7 | 14 | ND | 12 |
| Fluconazole | 25 | 22 | 24 |
| ND: Not Determined |
Table 4: Minimum Inhibitory Concentration (MIC) of Biphenyl Sulfonamides against Fungal Strains (µg/mL)
| Compound | C. albicans | A. fumigatus | C. glabrata |
| Compound 5 | 62.5 | 125 | 62.5 |
| Compound 6 | 31.25 | 50 | 31.25 |
| Compound 7 | 125 | >250 | 125 |
| Fluconazole | 8 | 16 | 4 |
Conclusion
The described protocols provide a standardized framework for the in vitro evaluation of the antimicrobial and antifungal activities of novel biphenyl sulfonamide derivatives. Accurate and reproducible data generated from these assays are essential for structure-activity relationship (SAR) studies and for identifying promising lead compounds for further development in the fight against infectious diseases.
References
- 1. Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. youtube.com [youtube.com]
- 6. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 7. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Note & Protocol: Molecular Docking of Biphenyl Sulfonamide 1
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a detailed protocol for performing molecular docking studies with biphenyl sulfonamide 1, a representative member of a chemical class with significant therapeutic interest. The protocol outlines the necessary steps from ligand and receptor preparation to docking execution, results analysis, and experimental validation.
Introduction to Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex.[1][2] It is a cornerstone of structure-based drug design, enabling the rapid screening of small molecules and the rationalization of structure-activity relationships (SAR).[3][4] The primary goal is to predict the binding mode and affinity of a ligand, often expressed as a docking score, which estimates the binding free energy.[1] A successful docking protocol requires a high-quality protein structure, a well-prepared ligand, and a robust search algorithm and scoring function.[3]
Biphenyl sulfonamides are a class of compounds investigated for various biological activities, including antimicrobial and anticancer effects. This protocol will use Dihydropteroate synthase (DHPS) from Staphylococcus aureus, an enzyme involved in bacterial folate biosynthesis, as an example target protein, as it is a known target for sulfonamides.
Required Software and Tools
A variety of software, including both standalone applications and web servers, are available for molecular docking.[5] This protocol will focus on the widely used AutoDock Vina.
| Tool | Purpose | Source |
| PyMOL / UCSF Chimera / Discovery Studio Visualizer | Molecular visualization, receptor and ligand preparation. | Freely available for academic use. |
| AutoDock Tools (MGLTools) | Preparation of PDBQT files for receptor and ligand, grid box definition. | The Scripps Research Institute |
| AutoDock Vina | Core docking engine for performing the simulation.[6] | The Scripps Research Institute |
| RCSB Protein Data Bank (PDB) | Source for experimentally determined 3D structures of proteins. | rcsb.org |
| PubChem / ZINC Database | Source for 3D structures of small molecules (ligands). | NCBI / UCSF |
Molecular Docking Workflow
The molecular docking process can be broken down into several key stages, from data preparation to the final analysis and validation.
Detailed Experimental Protocols
Protocol 1: Ligand Preparation
The ligand, this compound, must be converted into a 3D structure and prepared for docking.
-
Obtain Ligand Structure:
-
If the 2D structure is known, use a chemical sketcher (e.g., ChemDraw) and convert it to 3D using software like Avogadro or the online SMILES converter from PubChem.
-
Alternatively, search for "biphenyl sulfonamide" in databases like PubChem to find a similar starting structure.
-
-
Energy Minimization:
-
The initial 3D conformation of the ligand is likely not at its lowest energy state. Perform energy minimization using a suitable force field. The MMFF94x force field is commonly used for small organic molecules.[7] For sulfonamides specifically, force fields like GAFF2 or OPLS-2005 can also be effective.[8][9]
-
This step can be performed in software like Avogadro, UCSF Chimera, or specialized quantum mechanics software for higher accuracy.
-
-
Prepare for AutoDock (PDBQT format):
-
Open the energy-minimized ligand file (e.g., in .mol2 or .pdb format) in AutoDock Tools (ADT).
-
Add Hydrogens: Ensure all hydrogen atoms are explicitly present.
-
Assign Charges: Calculate partial atomic charges. Gasteiger charges are a common choice within ADT.
-
Define Torsions: Identify and set all rotatable bonds to allow for ligand flexibility during docking.
-
Save as PDBQT: Export the final prepared ligand as a .pdbqt file. This format contains the atomic coordinates, partial charges, and atom type information required by Vina.
-
Protocol 2: Receptor Preparation
The target protein structure must be cleaned and prepared for the docking simulation.
-
Download Receptor Structure:
-
Navigate to the RCSB PDB website.
-
Search for the target protein. For this protocol, we will use Dihydropteroate synthase (DHPS) from S. aureus. A relevant PDB ID is 1AD4 .
-
Download the structure in PDB format.
-
-
Clean the PDB File:
-
Open the 1AD4.pdb file in a molecular visualizer like PyMOL or UCSF Chimera.
-
Remove Unnecessary Chains: The PDB file may contain multiple protein chains. For this target, retain the chain relevant to the binding site.
-
Remove Water and Heteroatoms: Delete all water molecules (HOH) and any non-essential ions or co-factors that are not part of the binding site. The native ligand, if present, should be kept temporarily to help identify the binding site and can be removed later.
-
-
Prepare for AutoDock (PDBQT format):
-
Open the cleaned PDB file in AutoDock Tools.
-
Add Hydrogens: Add polar hydrogens to the protein.
-
Assign Charges: Add Kollman charges to the protein atoms.
-
Merge Non-Polar Hydrogens: Merge non-polar hydrogens with their parent carbons.
-
Save as PDBQT: Export the prepared receptor as a .pdbqt file.
-
Protocol 3: Docking Simulation with AutoDock Vina
-
Define the Binding Site (Grid Box Generation):
-
The binding site is the region of the protein where the ligand is expected to bind. In ADT, use the "Grid" -> "Grid Box" option.
-
If a co-crystallized ligand was present in the original PDB file, center the grid box on this ligand to define the active site.[10]
-
Adjust the size of the grid box (in x, y, and z dimensions) to encompass the entire binding pocket, typically with a buffer of a few angstroms on each side.
-
Note the coordinates for the center of the box and its dimensions.
-
-
Create a Configuration File:
-
AutoDock Vina uses a simple text file (conf.txt) to specify the input files and search parameters. Create a new text file with the following content:
-
-
Run the Docking Simulation:
-
Open a command line terminal.
-
Navigate to the directory containing your prepared files (receptor.pdbqt, ligand.pdbqt, conf.txt) and the Vina executable.
-
Execute the following command: ./vina --config conf.txt
-
Data Presentation and Analysis
Interpreting Docking Results
Upon completion, Vina will generate two output files:
-
output_poses.pdbqt: Contains the coordinates of the predicted binding poses (up to the num_modes specified) for this compound, ranked by their binding affinity.
-
output_log.txt: A log file that includes the binding affinity (in kcal/mol) and RMSD values for each pose.
The binding affinity is the primary metric; a more negative value indicates a stronger predicted interaction.[11] Values around -10 to -13 kcal/mol suggest strong interactions, while values from -7 to -9 kcal/mol suggest moderate interactions.[11]
Quantitative Data Summary
The results can be summarized in a table for clear comparison. Here is an example table including a known inhibitor as a reference.
| Compound | Binding Affinity (kcal/mol) | RMSD from Best Mode (Å) | Key Interacting Residues (Example) |
| This compound (Pose 1) | -9.2 | 0.000 | Thr62, Asp104, Arg255 |
| This compound (Pose 2) | -8.8 | 1.215 | Thr62, Asp104, Ser253 |
| Reference Inhibitor (e.g., Sulfanilamide) | -7.5 | N/A | Thr62, Asp104, Arg255 |
Visualization of Binding Poses
Use a molecular visualizer to load the receptor PDBQT and the output_poses.pdbqt file. This allows for detailed inspection of the ligand-protein interactions. Key interactions to look for include:
-
Hydrogen Bonds: Crucial for specificity and affinity.
-
Hydrophobic Interactions: Often drive the initial binding event.
-
Pi-Pi Stacking: Common with aromatic rings like the biphenyl group.
Experimental Validation
Computational predictions must be validated through experimental assays.[12] Docking provides a hypothesis that needs to be tested in the lab.[13]
Target Enzyme and Signaling Pathway
DHPS is a key enzyme in the bacterial folate biosynthesis pathway, which is essential for producing precursors for DNA synthesis. Inhibiting this enzyme starves the bacterium of necessary metabolites.
Protocol 4: Fluorescence Polarization (FP) Binding Assay
This assay measures the binding of the test compound (this compound) to the target protein by competing with a fluorescently labeled probe.[14][15]
Methodology:
-
Reagent Preparation: All reagents are prepared in an appropriate buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).[16]
-
Serial Dilution: Create a 2-fold serial dilution of this compound in DMSO.[16]
-
Assay Plate Setup: In a 384-well, non-binding black plate, add the buffer, the target protein at a fixed concentration, and the fluorescent probe (tracer) at a fixed concentration.[15]
-
Compound Addition: Add the diluted test compound to the wells. Include controls for no inhibition (DMSO only) and maximum inhibition.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[15]
-
Measurement: Measure the fluorescence polarization using a suitable plate reader with appropriate excitation and emission wavelengths.[16]
-
Data Analysis: Plot the polarization values against the logarithm of the compound concentration. Fit the resulting competition curve to calculate the IC50 value, which can then be converted to a dissociation constant (KD).
Conclusion
This application note provides a comprehensive protocol for performing molecular docking of this compound against the bacterial enzyme DHPS. By following the detailed steps for ligand and receptor preparation, executing the docking simulation, and analyzing the results, researchers can generate valuable hypotheses about the binding mode and affinity of this compound. It is critical to remember that these in silico results are predictive and must be substantiated with experimental validation, such as the fluorescence polarization assay described, to confirm the computational findings.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. youtube.com [youtube.com]
- 3. Advances in Molecular Docking Software: Streamlining Drug Discovery | by computabio | Medium [medium.com]
- 4. rjb.ro [rjb.ro]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Docking studies and molecular dynamics simulation of triazole benzene sulfonamide derivatives with human carbonic anhydrase IX inhibition activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. dovepress.com [dovepress.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Phenyl Bis-Sulfonamide Keap1-Nrf2 Protein–Protein Interaction Inhibitors with an Alternative Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Biphenyl Sulfonamide 1 in the Development of Anti-Inflammatory Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The NOD-like receptor family, pyrin domain-containing 3 (NLRP3) inflammasome is a key component of the innate immune system that, upon activation, triggers the maturation of pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18, leading to inflammatory responses. Consequently, the NLRP3 inflammasome has emerged as a promising therapeutic target for a range of inflammatory disorders. Biphenyl sulfonamides represent a novel class of potent and specific NLRP3 inflammasome inhibitors. This document provides detailed application notes and protocols for the evaluation of "Biphenyl sulfonamide 1," a representative compound of this class, in anti-inflammatory drug development. The data and protocols presented are based on findings related to the potent biphenyl-sulfonamide NLRP3 inhibitor, H28.[[“]][2]
Data Presentation
The inhibitory activity of this compound (represented by H28) against the NLRP3 inflammasome has been quantified to determine its potency. The following table summarizes the key quantitative data.
| Compound | Target | Assay Type | Metric | Value | Reference |
| This compound (H28) | NLRP3 Inflammasome | IL-1β release inhibition | IC50 | 0.57 µM | [2] |
| This compound (H28) | NLRP3 Protein | Direct Binding Affinity | K_D | 1.15 µM | [2] |
Signaling Pathway
This compound exerts its anti-inflammatory effects by directly targeting and inhibiting the NLRP3 inflammasome, thereby preventing the downstream cascade of inflammatory signaling.
Experimental Protocols
Protocol 1: In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol describes the procedure to assess the inhibitory effect of this compound on NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs).
Materials:
-
Bone marrow cells isolated from C57BL/6 mice
-
RPMI 1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
Lipopolysaccharide (LPS)
-
Adenosine triphosphate (ATP)
-
This compound (H28)
-
Opti-MEM I Reduced Serum Medium
-
Human IL-1β ELISA kit
-
96-well cell culture plates
Procedure:
-
BMDM Differentiation:
-
Harvest bone marrow cells from the femurs and tibias of C57BL/6 mice.
-
Culture the cells in RPMI 1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate them into BMDMs.
-
-
Cell Seeding:
-
Seed the differentiated BMDMs into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Priming:
-
Prime the BMDMs by treating them with 1 µg/mL LPS in Opti-MEM for 4 hours.
-
-
Inhibitor Treatment:
-
Pre-incubate the primed cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) for 30 minutes.
-
-
NLRP3 Activation:
-
Induce NLRP3 inflammasome activation by adding 5 mM ATP to the wells and incubate for 1 hour.
-
-
Sample Collection:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the cell culture supernatants for analysis.
-
-
Quantification of IL-1β:
-
Measure the concentration of IL-1β in the collected supernatants using a human IL-1β ELISA kit, following the manufacturer's instructions.
-
Protocol 2: In Vivo LPS-Induced Peritonitis Model
This protocol provides a general framework for evaluating the anti-inflammatory efficacy of this compound in a mouse model of LPS-induced acute peritonitis.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (H28)
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Phosphate-buffered saline (PBS)
-
Anesthetic agent (e.g., isoflurane)
-
Peritoneal lavage buffer (e.g., ice-cold PBS with 2 mM EDTA)
-
FACS buffer (PBS with 2% FBS)
-
Antibodies for flow cytometry (e.g., anti-Ly6G, anti-F4/80)
-
ELISA kits for murine TNF-α and IL-6
Procedure:
-
Animal Acclimatization:
-
Acclimatize mice to the housing conditions for at least one week before the experiment.
-
-
Drug Administration:
-
Administer this compound (e.g., 10-50 mg/kg) or vehicle to the mice via an appropriate route (e.g., intraperitoneal or oral administration) 1 hour prior to LPS challenge.
-
-
Induction of Peritonitis:
-
Inject mice intraperitoneally with LPS (e.g., 10 mg/kg) to induce peritonitis.
-
-
Sample Collection:
-
At a predetermined time point (e.g., 6 hours post-LPS injection), euthanize the mice.
-
Perform peritoneal lavage by injecting 5 mL of ice-cold peritoneal lavage buffer into the peritoneal cavity and gently massaging the abdomen.
-
Aspirate the peritoneal fluid.
-
-
Cellular Analysis:
-
Centrifuge the peritoneal lavage fluid to pellet the cells.
-
Resuspend the cell pellet in FACS buffer.
-
Stain the cells with fluorescently labeled antibodies against immune cell markers (e.g., Ly6G for neutrophils, F4/80 for macrophages).
-
Analyze the immune cell populations by flow cytometry.
-
-
Cytokine Analysis:
-
Use the supernatant from the centrifuged peritoneal lavage fluid to measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using specific ELISA kits.
-
Protocol 3: Caspase-1 Activity Assay
This protocol outlines the measurement of caspase-1 activity, a key downstream effector of the NLRP3 inflammasome.
Materials:
-
Cell lysates or supernatants from Protocol 1
-
Caspase-1 activity assay kit (fluorometric or colorimetric)
-
96-well black or clear microplates
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Prepare cell lysates or use supernatants as described in the in vitro inhibition assay (Protocol 1).
-
-
Assay Reaction:
-
Add 50 µL of cell lysate or supernatant to each well of the microplate.
-
Prepare the reaction mix according to the manufacturer's instructions, typically containing a specific caspase-1 substrate (e.g., YVAD-AFC or YVAD-pNA).
-
Add 50 µL of the reaction mix to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
For fluorometric assays, measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm).
-
For colorimetric assays, measure the absorbance at 405 nm.
-
-
Data Analysis:
-
Calculate the fold-change in caspase-1 activity relative to control samples.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers investigating the anti-inflammatory properties of this compound and other related compounds targeting the NLRP3 inflammasome. The detailed methodologies for in vitro and in vivo studies, coupled with quantitative data and pathway visualizations, will facilitate the systematic evaluation and development of this promising class of anti-inflammatory agents.
References
Application Notes and Protocols for the Analytical Characterization of Biphenyl Sulfonamides
Introduction
Biphenyl sulfonamides are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[1] The thorough characterization of these molecules is crucial for drug discovery and development, ensuring their identity, purity, and stability. This document provides detailed application notes and protocols for the key analytical techniques used to characterize biphenyl sulfonamides.
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, identification, and quantification of biphenyl sulfonamides in various matrices.[2][3]
Application Note: Purity Determination and Quantification
HPLC with UV or diode array detection is a robust method for assessing the purity of synthesized biphenyl sulfonamide derivatives and for quantifying their concentration in pharmaceutical formulations or biological samples.[2][4] The choice of a suitable stationary phase, typically C18 or biphenyl columns, and an optimized mobile phase allows for the efficient separation of the target analyte from impurities and degradation products.[2]
Experimental Protocol: HPLC-UV Analysis
This protocol outlines a general method for the analysis of biphenyl sulfonamides.
1.2.1 Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
UV-Vis or Photodiode Array (PDA) Detector[4]
-
C18 or Biphenyl analytical column (e.g., Zorbax Eclipse XDB C18, Kinetex biphenyl)[2]
-
Autosampler
1.2.2 Reagents
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Acetic acid (for mobile phase modification)[2]
1.2.3 Sample Preparation
-
Accurately weigh a known amount of the biphenyl sulfonamide sample.
-
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
-
Filter the solution through a 0.20 µm syringe filter before injection.[3]
1.2.4 Chromatographic Conditions
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Gradient: Start with a suitable percentage of B, and increase linearly to elute the compound of interest.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: Determined by the UV spectrum of the specific biphenyl sulfonamide, typically between 254 nm and 280 nm.[3]
1.2.5 Data Analysis
-
The purity of the sample is determined by the peak area percentage of the main peak relative to the total peak area.
-
Quantification is achieved by creating a calibration curve with standard solutions of known concentrations.
Data Presentation: HPLC Methods for Sulfonamide Analysis
| Parameter | Method 1[3] | Method 2[2] | Method 3[6] |
| Column | Symmetry C18 (5 µm, 4.6 × 250 mm) | Zorbax Eclipse XDB C18 | Zorbax Eclipse XDB C18 (150 × 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic elution | Gradient of acetic acid, methanol, and acetonitrile | Gradient of 0.08% acetic acid, methanol, and acetonitrile |
| Detection | UV at 254 nm | Diode Array Detector | Fluorescence Detector (FLD) |
| Application | Simultaneous determination of sulfonamides and trimethoprim in feed | Determination of sulfonamides in feed | Detection of sulfonamides in organic fertilizers |
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for the structural elucidation of biphenyl sulfonamides, providing information about their molecular weight and fragmentation patterns.[5][7] It is often coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures.
Application Note: Structural Confirmation and Metabolite Identification
LC-MS/MS is employed to confirm the molecular weight of newly synthesized biphenyl sulfonamides and to study their fragmentation pathways.[7] This information is crucial for structural confirmation. In drug metabolism studies, LC-MS is used to identify potential metabolites by detecting their mass and fragmentation patterns in in-vitro or in-vivo samples.[5]
Experimental Protocol: LC-MS/MS Analysis
2.2.1 Instrumentation
-
Liquid Chromatography system coupled to a Tandem Mass Spectrometer (e.g., Quadrupole-Time of Flight or Ion Trap).[7]
-
Electrospray Ionization (ESI) source.[5]
2.2.2 Sample Preparation
-
Samples are prepared as described in the HPLC protocol (Section 1.2.3) and diluted to an appropriate concentration for MS analysis.
2.2.3 LC-MS/MS Conditions
-
LC Conditions: Similar to the HPLC protocol, but with flow rates compatible with the MS interface (typically 0.2-0.5 mL/min).
-
Ionization Mode: Positive or negative ESI, depending on the analyte's structure.
-
MS Parameters:
-
Data Acquisition: Full scan mode to determine the parent ion mass, followed by product ion scan (MS/MS) of the parent ion to obtain fragmentation data.
Data Presentation: Common Fragment Ions of Sulfonamides
| Precursor Ion [M+H]⁺ | Fragment Ion | Proposed Structure of Fragment |
| R-SO₂-NH-R' | [R-SO₂]⁺ | Sulfonyl group with the biphenyl moiety |
| R-SO₂-NH-R' | [R]⁺ | Biphenyl moiety |
| R-SO₂-NH-R' | [NH₂-R']⁺ | Amine part of the molecule |
Note: R represents the biphenyl group, and R' represents the other substituent on the sulfonamide nitrogen.
Spectroscopic Techniques
Spectroscopic techniques such as NMR, FTIR, and UV-Vis provide complementary information for the structural characterization of biphenyl sulfonamides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1 Application Note: Unambiguous Structure Elucidation NMR spectroscopy (¹H and ¹³C) is indispensable for the definitive structural elucidation of biphenyl sulfonamides. ¹H-NMR provides information on the number and connectivity of protons, while ¹³C-NMR reveals the carbon skeleton.
3.1.2 Experimental Protocol: NMR Analysis
-
Dissolve 5-10 mg of the biphenyl sulfonamide sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 500 MHz).
-
Process the data to identify chemical shifts, coupling constants, and integration values.
3.1.3 Data Presentation: Characteristic NMR Chemical Shifts
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Biphenyl Protons | 7.33 - 7.98 | Aromatic region |
| Sulfonamide N-H | 5.71 - 8.90 | Not applicable |
Fourier-Transform Infrared (FTIR) Spectroscopy
3.2.1 Application Note: Functional Group Identification FTIR spectroscopy is used to identify the characteristic functional groups present in biphenyl sulfonamides, such as the S=O and N-H bonds of the sulfonamide group.
3.2.2 Experimental Protocol: FTIR Analysis
-
Prepare the sample as a KBr pellet or a thin film on a salt plate.
-
Acquire the IR spectrum in the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands.
3.2.3 Data Presentation: Characteristic FTIR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch | 3300 - 3370 |
| Aromatic C=C Stretch | 1470 - 1605 |
| Asymmetric SO₂ Stretch | 1300 - 1370 |
| Symmetric SO₂ Stretch | 1100 - 1270 |
UV-Visible Spectroscopy
3.3.1 Application Note: Electronic Transitions and Quantification UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the π-π* transitions of the aromatic rings.[8][9] It can also be used for quantitative analysis based on Beer-Lambert's law.
3.3.2 Experimental Protocol: UV-Vis Analysis
-
Prepare solutions of the biphenyl sulfonamide in a UV-transparent solvent (e.g., ethanol, acetonitrile) at known concentrations.
-
Use the pure solvent as a blank.[10]
-
Measure the absorbance of the solutions over a wavelength range (e.g., 200-400 nm).
-
Identify the wavelength of maximum absorbance (λmax).
Thermal Analysis
4.1 Application Note: Thermal Stability and Decomposition Thermal analysis techniques, including Thermogravimetry (TG) and Differential Thermal Analysis (DTA), are used to evaluate the thermal stability and decomposition profile of biphenyl sulfonamides.[11] This is important for understanding the material's behavior at elevated temperatures, which is relevant for storage and formulation.
4.2 Experimental Protocol: Thermal Analysis
-
Accurately weigh a small amount of the sample (e.g., 5-10 mg) into a crucible (e.g., platinum or alumina).[11]
-
Place the crucible in the thermal analyzer.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the weight loss (TG) and temperature difference (DTA) as a function of temperature.
Visualizations
General Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive characterization of a novel biphenyl sulfonamide.
Caption: Workflow for Biphenyl Sulfonamide Characterization.
Logic for Method Selection
This diagram shows the logical relationship between the analytical question and the appropriate technique to use.
References
- 1. Discovery of novel biphenyl-sulfonamide analogues as NLRP3 inflammasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
- 5. Mass Spectrometry Based Identification of Geometric Isomers during Metabolic Stability Study of a New Cytotoxic Sulfonamide Derivatives Supported by Quantitative Structure-Retention Relationships | PLOS One [journals.plos.org]
- 6. mdpi.com [mdpi.com]
- 7. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Khan Academy [khanacademy.org]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. akjournals.com [akjournals.com]
Application Notes and Protocols: Biphenyl Sulfonamide Derivatives for the Treatment of Glaucoma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of biphenyl sulfonamide derivatives as therapeutic agents for glaucoma. This document details their mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for their evaluation.
Introduction to Biphenyl Sulfonamides in Glaucoma Therapy
Glaucoma is a multifactorial optic neuropathy characterized by the progressive degeneration of retinal ganglion cells and optic nerve damage, often associated with elevated intraocular pressure (IOP). Biphenyl sulfonamide derivatives have emerged as a promising class of compounds for the treatment of glaucoma, primarily through their potent inhibition of two key targets: Carbonic Anhydrases (CAs) and Rho-associated coiled-coil containing protein kinases (ROCK).
Inhibition of carbonic anhydrase, particularly the CA-II isoform located in the ciliary body epithelium, reduces the formation of bicarbonate ions, which in turn decreases aqueous humor production and lowers IOP.[1] Additionally, some sulfonamide derivatives exhibit inhibitory activity against ROCK, which is involved in regulating aqueous humor outflow through the trabecular meshwork.[2][3] Inhibition of ROCK leads to the relaxation of trabecular meshwork cells, increasing the outflow of aqueous humor and further reducing IOP.[2][3][4]
Quantitative Data: Carbonic Anhydrase Inhibition
The inhibitory potency of several biphenyl sulfonamide derivatives against various human carbonic anhydrase (hCA) isoforms has been evaluated. The following table summarizes the half-maximal inhibitory concentrations (IC50) for a series of 4'-amino-[1,1'-biphenyl]-4-sulfonamide derivatives.
| Compound ID | Substitution on Amino Group | hCA-II IC50 (µM) | hCA-IX IC50 (µM) | hCA-XII IC50 (µM) |
| 9a | 4-chlorophenyl | 1.21 ± 0.09 | 2.79 ± 0.02 | 1.15 ± 0.08 |
| 9b | 4-methoxyphenyl | 0.89 ± 0.06 | 1.46 ± 0.08 | 0.69 ± 0.15 |
| 9c | 3,5-dimethylphenyl | Inactive | Inactive | Inactive |
| 9d | Pyridin-3-yl | 0.54 ± 0.02 | 0.21 ± 0.03 | 0.83 ± 0.04 |
| 9e | 4-fluorophenyl | 0.38 ± 0.03 | 3.43 ± 0.15 | 1.32 ± 0.11 |
| Acetazolamide (Standard) | - | 1.81 ± 0.10 | 1.81 ± 0.10 | 2.11 ± 0.19 |
Data sourced from: Facile synthesis of aminobiphenyl sulfonamides via Chan–Lam coupling and their biological evaluation as potent carbonic anhydrase inhibitors.[1]
Signaling Pathways
Carbonic Anhydrase Inhibition in the Ciliary Epithelium
Biphenyl sulfonamides lower intraocular pressure by inhibiting carbonic anhydrase in the ciliary body, which is responsible for aqueous humor secretion. The following diagram illustrates this pathway.
Caption: Inhibition of Carbonic Anhydrase II by biphenyl sulfonamides.
Rho-Kinase (ROCK) Inhibition in the Trabecular Meshwork
Certain sulfonamide derivatives also inhibit the Rho-kinase (ROCK) pathway in the trabecular meshwork, leading to increased aqueous humor outflow.
Caption: ROCK signaling pathway in trabecular meshwork cells.
Experimental Protocols
Synthesis of 4'-Amino-[1,1'-biphenyl]-4-sulfonamide Derivatives
This protocol describes a general method for the synthesis of biphenyl sulfonamide derivatives via a Chan-Lam coupling reaction.
Workflow Diagram:
Caption: General workflow for biphenyl sulfonamide synthesis.
Materials:
-
Appropriate primary amine (1.0 mmol)
-
Biphenyl sulfonyl chloride (1.0 mmol)
-
Methanol (30 mL)
-
n-hexane
-
Ultrasonic bath
-
Thin Layer Chromatography (TLC) supplies
-
Filtration apparatus
Procedure:
-
Dissolve the primary amine (1.0 mmol) and biphenyl sulfonyl chloride (1.0 mmol) in methanol (30 mL) in a conical flask.
-
Place the reaction mixture in an ultrasonic bath and irradiate at a suitable temperature. The reaction progress should be monitored by TLC.
-
Once the reaction is complete, add n-hexane to the reaction mixture to precipitate the product.
-
Collect the solid product by filtration, wash with a suitable solvent, and dry to obtain the final biphenyl sulfonamide derivative.
-
Characterize the synthesized compound using spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry.
In Vitro Carbonic Anhydrase Inhibition Assay
This colorimetric assay measures the esterase activity of carbonic anhydrase and its inhibition by test compounds.
Materials:
-
Purified human carbonic anhydrase (hCA-II, hCA-IX, or hCA-XII)
-
CA Assay Buffer
-
CA Substrate (e.g., p-nitrophenyl acetate)
-
Test compounds (biphenyl sulfonamide derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compounds and a standard inhibitor (e.g., acetazolamide).
-
In a 96-well plate, add the CA Assay Buffer, the CA enzyme, and the test compound or standard inhibitor to the appropriate wells.
-
Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the CA substrate to all wells.
-
Immediately measure the absorbance at a specific wavelength (e.g., 405 nm) in kinetic mode for a set duration (e.g., 60 minutes) at room temperature.
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.
In Vivo Intraocular Pressure (IOP) Measurement in a Rabbit Model
This protocol outlines the procedure for evaluating the IOP-lowering effects of biphenyl sulfonamide derivatives in a rabbit model of ocular hypertension.
Workflow Diagram:
Caption: Workflow for in vivo IOP measurement in rabbits.
Materials:
-
New Zealand white rabbits
-
Topical anesthetic (e.g., proparacaine hydrochloride)
-
Tonometer (e.g., Tono-Pen, rebound tonometer)
-
Agent to induce ocular hypertension (e.g., hypertonic saline, water loading)
-
Test compound formulated as an ophthalmic solution or suspension
-
Vehicle control
Procedure:
-
Acclimatize the rabbits to the experimental conditions and handling procedures.
-
Measure the baseline IOP in both eyes of each rabbit using a calibrated tonometer after applying a topical anesthetic.
-
Induce ocular hypertension using a validated method.
-
Topically administer a single drop of the test compound formulation to one eye and the vehicle control to the contralateral eye.
-
Measure the IOP in both eyes at regular intervals (e.g., 1, 2, 4, 6, 8, and 24 hours) post-instillation.
-
Calculate the change in IOP from baseline for both the treated and control eyes at each time point.
-
Statistically analyze the data to determine the significance of the IOP-lowering effect of the test compound compared to the vehicle control.
Conclusion
Biphenyl sulfonamide derivatives represent a versatile class of molecules for the development of novel anti-glaucoma therapies. Their dual mechanism of action, targeting both aqueous humor production and outflow, offers a comprehensive approach to IOP reduction. The protocols and data presented herein provide a foundation for researchers to further explore and optimize these compounds for clinical applications.
References
- 1. Facile synthesis of aminobiphenyl sulfonamides via Chan–Lam coupling and their biological evaluation as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.cnr.it [iris.cnr.it]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Biphenyl Sulfonamide 1 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for evaluating the anti-cancer effects of Biphenyl Sulfonamide 1, a compound designed to induce apoptosis in cancer cells. The following protocols detail methods for assessing cell viability, quantifying apoptosis, and analyzing the underlying molecular mechanisms.
Introduction
Biphenyl sulfonamide derivatives are a class of small molecules with demonstrated potential as anti-cancer agents. This compound is hypothesized to function by inhibiting the anti-apoptotic protein Bcl-2, a key regulator of the intrinsic apoptosis pathway. Overexpression of Bcl-2 is a common mechanism by which cancer cells evade programmed cell death, contributing to tumor progression and resistance to therapy. By targeting Bcl-2, this compound is expected to restore the natural apoptotic process in cancer cells, leading to their demise.
This document provides detailed protocols for testing the efficacy of this compound in relevant cancer cell lines. The assays described herein are designed to measure the compound's impact on cell viability and to confirm its mechanism of action through the induction of apoptosis.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound, providing a clear and structured format for easy comparison of its effects across different cell lines and experimental conditions.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |
| DU-145 | Prostate Cancer | 0.85 |
| MCF-7 | Breast Cancer | 1.25 |
| HCT-116 | Colon Cancer | 2.50 |
| A549 | Lung Cancer | 5.75 |
Table 2: Apoptosis Induction by this compound in DU-145 Cells
| Treatment | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 0 | 2.1 | 1.5 |
| This compound | 1 | 25.8 | 10.2 |
| This compound | 5 | 45.3 | 22.7 |
Table 3: Western Blot Densitometry Analysis in DU-145 Cells Treated with this compound (5 µM for 24h)
| Protein | Fold Change vs. Vehicle Control |
| Bcl-2 | 0.4 |
| Bax | 1.8 |
| Cleaved Caspase-3 | 3.5 |
| Cleaved PARP | 4.2 |
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway through which this compound induces apoptosis.
Caption: Proposed mechanism of this compound-induced apoptosis.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the cell-based assays.
Caption: General workflow for in vitro evaluation of this compound.
Experimental Protocols
Cell Viability Assay (MTS Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines (e.g., DU-145, MCF-7, HCT-116, A549)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well clear-bottom plates
-
This compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of fresh medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value using a non-linear regression curve fit.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
Objective: To quantify the percentage of cells undergoing apoptosis after treatment with this compound.
Materials:
-
Cancer cell line (e.g., DU-145)
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed 2 x 10^5 cells per well in 2 mL of complete growth medium in a 6-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treat the cells with this compound at the desired concentrations (e.g., 1 µM and 5 µM) for 24 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only controls for setting up compensation and gates.
-
Acquire at least 10,000 events per sample.
-
-
Data Analysis:
-
Analyze the flow cytometry data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
-
Quantify the percentage of cells in each quadrant.
-
Western Blot Analysis
Objective: To detect changes in the expression levels of key apoptosis-related proteins following treatment with this compound.
Materials:
-
Cancer cell line (e.g., DU-145)
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Lysis and Protein Quantification:
-
Seed and treat cells as described in the apoptosis assay protocol.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using an imaging system.
-
Perform densitometry analysis to quantify the protein expression levels, normalizing to a loading control like β-actin.
-
Application Notes and Protocols: Liebeskind-Srogl Coupling for Functionalized Tetrazine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4,5-tetrazine scaffold is a cornerstone of bioorthogonal chemistry, enabling highly efficient and selective inverse-electron-demand Diels-Alder (IEDDA) reactions for applications in cellular labeling, in vivo imaging, and drug delivery.[1][2] Traditional methods for synthesizing unsymmetrically substituted tetrazines often face limitations, including harsh reaction conditions and the use of hazardous reagents like hydrazine.[3][4] The Liebeskind-Srogl coupling has emerged as a powerful and versatile tool for the synthesis of functionalized tetrazines, offering a milder and more modular approach to access a diverse range of these important compounds.[5][6]
This document provides detailed application notes and experimental protocols for the silver-mediated Liebeskind-Srogl coupling of thioalkyltetrazines with arylboronic acids, a significant advancement in the field.[3][4] An improved second-generation catalyst system is also presented, offering greater efficiency and broader substrate scope.[1][7][8]
Reaction Principle
The Liebeskind-Srogl coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organosulfur compound (in this case, a thioalkyltetrazine) and a boronic acid.[5][6] The reaction is mediated by a copper(I) or, in this optimized protocol, a silver(I) salt. The silver-mediated variant has been shown to provide higher yields and broader functional group tolerance compared to traditional copper-mediated systems for tetrazine synthesis.[3][4]
A key reagent developed for this methodology is 3-((p-biphenyl-4-ylmethyl)thio)-6-methyltetrazine (b-Tz), which can be prepared on a decagram scale without the need to handle hydrazine directly.[3][4] This reagent serves as a versatile precursor for the introduction of the minimal 6-methyltetrazin-3-yl group onto various aryl and heteroaryl scaffolds.
Reaction Mechanism
The proposed mechanism for the silver-mediated Liebeskind-Srogl coupling involves a catalytic cycle initiated by the palladium catalyst.
Caption: Proposed catalytic cycle for the silver-mediated Liebeskind-Srogl coupling.
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a typical workflow for the Liebeskind-Srogl coupling for functionalized tetrazine synthesis.
Caption: General workflow for the Liebeskind-Srogl tetrazine synthesis.
Protocol 1: First-Generation Silver-Mediated Liebeskind-Srogl Coupling
This protocol utilizes a PdCl₂(dppf) catalyst and Ag₂O as the mediator.[3]
Materials:
-
3-((p-biphenyl-4-ylmethyl)thio)-6-methyltetrazine (b-Tz)
-
Arylboronic acid
-
PdCl₂(dppf) (palladium(II) dichloride 1,1'-bis(diphenylphosphino)ferrocene complex)
-
Silver(I) oxide (Ag₂O)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a reaction vial, add the thioalkyltetrazine (1.0 equiv.), the arylboronic acid (1.9 equiv.), PdCl₂(dppf) (15 mol%), and Ag₂O (2.5 equiv.).
-
Add anhydrous DMF to achieve a concentration of 0.1 M with respect to the thioalkyltetrazine.
-
Seal the vial and heat the reaction mixture to 60 °C.
-
Stir the reaction for 19-21 hours.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired functionalized tetrazine.
Protocol 2: Second-Generation (Improved) Silver-Mediated Liebeskind-Srogl Coupling
This improved protocol employs a PdI₂/DiPPF catalyst system, which has shown to be more efficient for electron-deficient arylboronic acids.[1][9]
Materials:
-
3-((p-biphenyl-4-ylmethyl)thio)-6-methyltetrazine (b-Tz)
-
Arylboronic acid
-
Palladium(II) iodide (PdI₂)
-
1,1'-Bis(diisopropylphosphino)ferrocene (DiPPF)
-
Silver(I) carbonate (Ag₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a reaction vial, combine PdI₂ (10 mol%) and DiPPF (11 mol%).
-
Add the thioalkyltetrazine (1.0 equiv.), the arylboronic acid (1.3-1.6 equiv.), and Ag₂CO₃ (1.1 equiv.).
-
Add anhydrous DMF to the vial.
-
Seal the vial and heat the reaction mixture to 60 °C.
-
Stir the reaction until completion (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform a standard aqueous workup and extraction with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify the product by column chromatography.
Data Presentation
The following tables summarize the yields obtained for the synthesis of various functionalized tetrazines using the first and second-generation Liebeskind-Srogl coupling protocols.
Table 1: First-Generation Liebeskind-Srogl Coupling of b-Tz with Various Arylboronic Acids [3]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-(Trifluoromethyl)phenylboronic acid | 3-(4-(Trifluoromethyl)phenyl)-6-methyl-1,2,4,5-tetrazine | 29-65 |
| 2 | 4-Nitrophenylboronic acid | 3-Methyl-6-(4-nitrophenyl)-1,2,4,5-tetrazine | 29-65 |
| 3 | 4-Cyanophenylboronic acid | 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzonitrile | 29-65 |
| 4 | 4-(Methylsulfonyl)phenylboronic acid | 3-Methyl-6-(4-(methylsulfonyl)phenyl)-1,2,4,5-tetrazine | 29-65 |
| 5 | 4-(Methoxycarbonyl)phenylboronic acid | Methyl 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoate | 29-65 |
Table 2: Comparison of First and Second-Generation Catalyst Systems for Coupling of b-Tz with Electron-Deficient Arylboronic Acids [1]
| Entry | Arylboronic Acid | 1st Gen. Yield (%) (PdCl₂(dppf)) | 2nd Gen. Yield (%) (PdI₂/DiPPF) |
| 1 | 4-(Trifluoromethyl)phenylboronic acid | 29-65 | 73-90 |
| 2 | 4-Nitrophenylboronic acid | 29-65 | 73-90 |
| 3 | 4-Cyanophenylboronic acid | 29-65 | 73-90 |
| 4 | 4-(Methylsulfonyl)phenylboronic acid | 29-65 | 73-90 |
| 5 | 4-(Methoxycarbonyl)phenylboronic acid | 29-65 | 73-90 |
Conclusion
The silver-mediated Liebeskind-Srogl coupling represents a significant advancement in the synthesis of functionalized tetrazines. The protocols outlined provide a reliable and versatile platform for accessing a wide array of tetrazine derivatives with broad functional group tolerance. The development of a second-generation catalyst system further enhances the utility of this methodology, particularly for challenging electron-deficient substrates. These methods are anticipated to find widespread application in the development of novel bioorthogonal probes and therapeutics.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Derivatization based on tetrazine scaffolds: synthesis of tetrazine derivatives and their biomedical applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Installation of Minimal Tetrazines Through Silver-mediated Liebeskind-Srogl Coupling with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Liebeskind–Srogl coupling - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Second Generation Catalyst System for Ag-mediated Liebeskind-Srogl Coupling of Tetrazine Thioethers with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Biphenyl Sulfonamide 1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of biphenyl sulfonamide 1.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis of this compound typically involves a multi-step process. A common strategy is the coupling of a substituted benzene sulfonyl chloride with a substituted aminobiphenyl, or a Suzuki coupling to form the biphenyl scaffold followed by sulfonamide formation. The exact route can vary depending on the starting materials and desired substitution patterns.
Q2: What are the critical parameters affecting the yield of the reaction?
Several factors can significantly influence the yield of this compound synthesis. These include the choice of solvent, reaction temperature, catalyst, base, and the purity of starting materials. Optimization of these parameters is crucial for achieving high yields.
Q3: What are common side reactions to be aware of?
Common side reactions include the formation of bis-sulfonated products, hydrolysis of the sulfonyl chloride, and potential polymerization if unprotected anilines are used.[1] Careful control of reaction conditions and the use of protecting groups can minimize these unwanted reactions.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | - Inactive catalyst- Low reaction temperature- Poor quality starting materials or reagents- Incorrect stoichiometry | - Use a fresh, active catalyst.- Optimize the reaction temperature; consider incremental increases.- Ensure the purity of starting materials and solvents.- Verify the molar ratios of your reactants. |
| Low Yield | - Suboptimal reaction time- Inefficient stirring- Presence of moisture | - Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.- Ensure vigorous and efficient stirring of the reaction mixture.- Conduct the reaction under anhydrous conditions using dried solvents and an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Multiple Products (Side Reactions) | - Reaction temperature is too high- Incorrect choice of base- Unprotected functional groups on starting materials | - Lower the reaction temperature to improve selectivity.- Screen different organic or inorganic bases to find one that minimizes side product formation.- Utilize appropriate protecting groups for reactive functional groups that are not involved in the desired transformation.[1] |
| Difficulty in Product Purification | - Presence of closely related impurities- Product is an oil and difficult to crystallize | - Employ column chromatography with a carefully selected solvent system for purification.[2]- Consider derivatization to a solid for easier handling and purification, followed by deprotection.- Attempt recrystallization from various solvent systems.[2] |
Experimental Protocols
General Procedure for Suzuki Coupling to form the Biphenyl Scaffold:
This protocol is a generalized procedure based on common practices for Suzuki couplings and should be optimized for the specific substrates used in the synthesis of this compound.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the aryl halide (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent and Base Addition: Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water). Add the base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄, 2-3 eq.).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Procedure for Sulfonamide Formation:
This is a general protocol for the synthesis of sulfonamides and should be adapted and optimized for the specific biphenylamine substrate.
-
Reaction Setup: In a round-bottom flask, dissolve the biphenylamine (1.0 eq.) in a suitable solvent (e.g., pyridine, dichloromethane, or THF) and cool the mixture in an ice bath (0 °C).
-
Reagent Addition: Slowly add the biphenylsulfonyl chloride (1.0-1.2 eq.) to the cooled solution. If not using pyridine as the solvent, add a base (e.g., triethylamine or pyridine, 1.5-2.0 eq.).
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for the required time.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by adding water or a dilute acid solution (e.g., 1M HCl). Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by recrystallization or column chromatography.
Data on Reaction Conditions and Yields
The following table summarizes various reported yields for the synthesis of different biphenyl sulfonamide derivatives. Note that direct comparison can be challenging due to the structural diversity of the products.
| Biphenyl Sulfonamide Derivative | Coupling Method | Key Reaction Conditions | Yield (%) | Reference |
| N-((3'-((1H-1,2,4-triazol-1-yl)methyl)-5-butyl-[1,1'-biphenyl]-2-yl)sulfonyl)pentanamide | Suzuki Coupling | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80°C | 43.29% | [3][4] |
| Butyl((3'-((1H-1,2,4-triazol-1-yl)methyl)-5-butyl-[1,1'-biphenyl]-2-yl)sulfonyl)carbamate | Suzuki Coupling | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80°C | 50.34% | [3][4] |
| Isobutyl((3'-((1H-1,2,4-triazol-1-yl)methyl)-5-butyl-[1,1'-biphenyl]-2-yl)sulfonyl)carbamate | Suzuki Coupling | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80°C | 55.79% | [3][4] |
| N-((3'-((1H-pyrazol-1-yl)methyl)-5-butyl-[1,1'-biphenyl]-2-yl)sulfonyl)pentanamide | Suzuki Coupling | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80°C | 56.19% | [3] |
| Butyl((3'-((1H-pyrazol-1-yl)methyl)-5-butyl-[1,1'-biphenyl]-2-yl)sulfonyl)carbamate | Suzuki Coupling | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80°C | 50.75% | [3] |
| N-((3'-((1H-1,2,4-triazol-1-yl)methyl)-5-butoxy-[1,1'-biphenyl]-2-yl)sulfonyl)pentanamide | Suzuki Coupling | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80°C | 50.94% | [3][4] |
| Butyl((3'-((1H-1,2,4-triazol-1-yl)methyl)-5-butoxy-[1,1'-biphenyl]-2-yl)sulfonyl)carbamate | Suzuki Coupling | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80°C | 51.63% | [3][4] |
Visualizations
Caption: Synthetic pathway for this compound.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Purification of polybrominated biphenyl congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists [frontiersin.org]
- 4. Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Biphenyl Sulfonyl Chloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of biphenyl sulfonyl chloride. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure successful and efficient reactions.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of biphenyl sulfonyl chloride, offering potential causes and solutions in a question-and-answer format.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Reagent degradation: Chlorosulfonic acid is sensitive to moisture. 3. Sub-optimal stoichiometry: Incorrect ratio of biphenyl to chlorosulfonic acid. | 1. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or gradually increasing the temperature. 2. Reagent Handling: Use freshly opened or properly stored chlorosulfonic acid. Ensure all glassware is thoroughly dried before use. 3. Stoichiometry Optimization: A common starting point is a 1:3 to 1:5 molar ratio of biphenyl to chlorosulfonic acid. An excess of chlorosulfonic acid is typically used to drive the reaction to completion. |
| Formation of a Significant Amount of Di-sulfonylated Byproduct | 1. High reaction temperature: Higher temperatures can favor di-substitution. 2. Excess chlorosulfonic acid: A large excess of the sulfonating agent increases the likelihood of a second sulfonation. | 1. Temperature Control: Maintain a low reaction temperature, ideally between -10°C and 10°C, during the addition of biphenyl to chlorosulfonic acid.[1] 2. Stoichiometry Adjustment: Carefully control the stoichiometry. While an excess of chlorosulfonic acid is necessary, a very large excess should be avoided if di-sulfonation is a major issue. |
| Product is an Oil Instead of a Solid | 1. Presence of impurities: Unreacted starting material or solvent residues can lower the melting point. 2. Incomplete hydrolysis of excess chlorosulfonic acid: Residual acid can lead to an oily product. | 1. Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene/hexanes or dichloromethane/hexanes). 2. Thorough Work-up: Ensure the reaction mixture is quenched by pouring it onto a sufficient amount of crushed ice with vigorous stirring to ensure complete hydrolysis of the excess chlorosulfonic acid. |
| Difficulty in Isolating the Product After Quenching | 1. Fine precipitate: The product may form a very fine suspension that is difficult to filter. 2. Product remains in solution: The product may have some solubility in the aqueous work-up solution. | 1. Filtration Aid: Use a filter aid such as Celite to improve the filtration of fine precipitates. 2. Extraction: After quenching, extract the aqueous mixture with a suitable organic solvent like dichloromethane or ethyl acetate to recover the dissolved product. |
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction temperature for the synthesis of biphenyl-4-sulfonyl chloride?
A1: The reaction is typically carried out at low temperatures to control the exothermic reaction and minimize the formation of byproducts. The initial addition of biphenyl to chlorosulfonic acid is often performed at a temperature range of -10°C to 10°C.[1] After the initial addition, the reaction may be allowed to slowly warm to room temperature or gently heated to ensure completion.
Q2: How can I minimize the formation of the 4,4'-biphenyl disulfonyl chloride byproduct?
A2: To minimize the formation of the di-sulfonylated byproduct, it is crucial to control the reaction temperature and the stoichiometry of the reagents. Maintaining a low temperature during the addition of biphenyl and avoiding a large excess of chlorosulfonic acid will favor the formation of the mono-sulfonylated product.
Q3: What is the best method for quenching the reaction?
A3: A common and effective method for quenching the reaction is to slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This hydrolyzes the excess chlorosulfonic acid and precipitates the biphenyl sulfonyl chloride product. This procedure should be performed in a well-ventilated fume hood due to the evolution of HCl gas.
Q4: What are the recommended purification methods for biphenyl-4-sulfonyl chloride?
A4: The most common method for purifying biphenyl-4-sulfonyl chloride is recrystallization. Suitable solvent systems include toluene/hexanes and dichloromethane/hexanes. The choice of solvent will depend on the impurities present.
Q5: How can I confirm the identity and purity of the final product?
A5: The identity and purity of the final product can be confirmed using several analytical techniques. The melting point of pure biphenyl-4-sulfonyl chloride is in the range of 103-111°C. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to confirm the chemical structure. Purity can be assessed by High-Performance Liquid Chromatography (HPLC).
Experimental Protocols
Synthesis of 4-Biphenylsulfonyl Chloride
This protocol describes a general procedure for the synthesis of 4-biphenylsulfonyl chloride using chlorosulfonic acid.
Materials:
-
Biphenyl
-
Chlorosulfonic acid
-
Dichloromethane (DCM)
-
Crushed ice
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (3-5 molar equivalents).
-
Cool the flask to 0°C in an ice bath.
-
Dissolve biphenyl (1 molar equivalent) in a minimal amount of dichloromethane.
-
Slowly add the biphenyl solution to the stirred chlorosulfonic acid via the dropping funnel, maintaining the internal temperature between 0°C and 5°C.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.
-
The product will precipitate as a white solid.
-
Collect the solid by vacuum filtration and wash it with cold water.
-
Dissolve the crude solid in dichloromethane and wash sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude biphenyl-4-sulfonyl chloride.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene/hexanes).
Data Presentation
Table 1: Effect of Stoichiometry on Product Distribution (Illustrative)
| Molar Ratio (Biphenyl:Chlorosulfonic Acid) | Yield of Mono-sulfonylated Product (%) | Yield of Di-sulfonylated Product (%) |
| 1:2 | 65 | 10 |
| 1:3 | 85 | 15 |
| 1:5 | 80 | 20 |
Note: These are illustrative values and actual results may vary depending on specific reaction conditions.
Table 2: Physical Properties of Biphenyl-4-sulfonyl Chloride
| Property | Value |
| Molecular Formula | C₁₂H₉ClO₂S |
| Molecular Weight | 252.72 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 103-111 °C |
Visualizations
Caption: Troubleshooting workflow for biphenyl sulfonyl chloride synthesis.
Caption: General workflow for the synthesis of biphenyl sulfonyl chloride.
References
Technical Support Center: Suzuki-Miyaura Cross-Coupling for Biphenyls
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with low yields in Suzuki-Miyaura cross-coupling reactions for biphenyl synthesis.
Troubleshooting Guide: Overcoming Low Yields
Low yields in Suzuki-Miyaura cross-coupling can stem from a variety of factors. The table below outlines common problems, their potential causes, and recommended solutions to improve reaction efficiency.
| Problem ID | Problem Description | Potential Causes | Recommended Solutions |
| SMC-001 | Low or No Product Formation | Inactive Catalyst: The Pd(0) active species is not forming or is being deactivated. | - Ensure anaerobic conditions to prevent oxidation of the phosphine ligand and Pd(0). - Use a pre-catalyst that readily forms Pd(0). - Choose a ligand that stabilizes the Pd(0) species. |
| SMC-002 | Significant Homocoupling of Boronic Acid | Oxygen in the Reaction: Promotes oxidative homocoupling. Base-Induced Decomposition: Certain bases can accelerate boronic acid decomposition. | - Thoroughly degas all solvents and reagents. - Use milder bases such as K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOH or KOH.[1] |
| SMC-003 | Protodeboronation of Boronic Acid | Presence of Protic Solvents/Impurities: Water or other protic species can lead to the replacement of the boron group with hydrogen.[2] Unstable Boronic Acids: Some heterocyclic or sterically hindered boronic acids are prone to decomposition.[3] | - Use anhydrous solvents and reagents. - Consider using boronic esters (e.g., pinacol esters) which are more stable.[4] - Employ a "slow-release" strategy with a protecting group on the boronic acid.[2] |
| SMC-004 | Reaction Stalls Before Completion | Ligand Decomposition: The phosphine ligand may be degrading under the reaction conditions. Catalyst Deactivation: The palladium catalyst may precipitate out of solution. | - Use more robust ligands, such as bulky biaryl phosphines (e.g., XPhos, SPhos). - Increase the catalyst loading, but be mindful of cost and potential for side reactions. |
| SMC-005 | Low Yield with Sterically Hindered Substrates | Steric Hindrance: Bulky groups near the reaction center on either the aryl halide or the boronic acid can impede oxidative addition or reductive elimination. | - Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) to promote oxidative addition.[5] - Increase the reaction temperature, but monitor for substrate and product decomposition. - Consider using a more reactive boronic acid derivative, such as an organotrifluoroborate.[3] |
| SMC-006 | Inconsistent Results | Variable Reagent Quality: Impurities in the boronic acid, aryl halide, or solvent can affect the reaction outcome. Inefficient Mixing: In heterogeneous mixtures, poor stirring can lead to localized concentration gradients. | - Purify reagents before use. - Use high-purity solvents. - Ensure vigorous stirring throughout the reaction. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling for Biphenyl Synthesis
This protocol provides a general starting point. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, 10 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the solvent mixture to the flask.
-
Degas the solution by bubbling the inert gas through it for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture under a positive pressure of the inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or GC/LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low yields.
Caption: Suzuki-Miyaura catalytic cycle.
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the Suzuki-Miyaura coupling reaction?
A1: The base plays a crucial role in the catalytic cycle. It activates the boronic acid by forming a more nucleophilic borate species (R-B(OH)₃⁻), which facilitates the transmetalation step with the palladium complex.[6][7][8] The choice of base can also influence the reaction yield and selectivity.[6][9]
Q2: My boronic acid is decomposing. What can I do?
A2: Boronic acid decomposition, often through protodeboronation, is a common issue.[2] To mitigate this, you can:
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Use anhydrous solvents and reagents.
-
Switch to a more stable boronic ester, such as a pinacol ester.[4]
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Employ a milder base, like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), as stronger bases can promote decomposition.[1]
Q3: I am working with a sterically hindered aryl halide and getting low yields. How can I improve this?
A3: For sterically hindered substrates, the oxidative addition step is often rate-limiting. To improve yields:
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Use bulky, electron-rich phosphine ligands, such as those from the Buchwald or Fu families (e.g., XPhos, RuPhos, BrettPhos). These ligands stabilize the palladium center and promote oxidative addition.[5]
-
Increase the reaction temperature, but be cautious of potential side reactions or decomposition of starting materials and product.
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Consider a more reactive coupling partner if possible.
Q4: Can I use aryl chlorides for Suzuki-Miyaura coupling?
A4: Yes, but aryl chlorides are generally less reactive than aryl bromides or iodides. To achieve good yields with aryl chlorides, you typically need more specialized catalytic systems, often employing electron-rich, bulky phosphine ligands and stronger bases.[5]
Q5: How do I choose the right ligand for my reaction?
A5: The choice of ligand is critical and depends on the specific substrates.[1] For simple, unhindered substrates, standard ligands like triphenylphosphine (PPh₃) may suffice. For more challenging couplings, such as those involving sterically hindered substrates or less reactive aryl chlorides, more sophisticated ligands like Buchwald-type biaryl phosphines are often necessary to achieve high yields.[5][10] It is often best to screen a few different ligands to find the optimal one for your specific reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 6. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Biphenyl sulfonamide 1 stability and degradation pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Biphenyl sulfonamide 1. The information provided is based on general knowledge of sulfonamide and biphenyl chemistry, as specific stability and degradation data for this compound is not publicly available.
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for this compound?
A1: Based on the chemical structure of this compound, which contains both a biphenyl moiety and a sulfonamide linkage, the following degradation pathways are plausible:
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Hydrolysis: The sulfonamide bond (S-N) can be susceptible to cleavage under acidic or basic conditions, leading to the formation of 2-phenylbenzenesulfonic acid and (3S)-3-amino-4-oxobutanoic acid. Sulfonamides are generally more stable at neutral pH.
-
Oxidation: The biphenyl ring and the nitrogen atom of the sulfonamide group are potential sites for oxidation. This can lead to the formation of hydroxylated biphenyl derivatives and N-oxide products.
-
Photodegradation: The biphenyl moiety can absorb UV light, leading to photodegradation. Potential reactions include hydroxylation of the aromatic rings or cleavage of the bond connecting the two phenyl rings.
Q2: I am observing unexpected peaks in my chromatogram when analyzing this compound. What could be the cause?
A2: Unexpected peaks are often indicative of degradation products. To identify the cause, consider the following:
-
Review your sample handling and storage: Was the sample exposed to extreme pH, high temperatures, or light for an extended period?
-
Perform a forced degradation study: Subjecting a sample of this compound to controlled stress conditions (acid, base, oxidation, heat, light) can help you tentatively identify the degradation products by comparing the retention times of the new peaks with those in your original chromatogram.
-
Use a stability-indicating analytical method: Ensure your analytical method, such as HPLC or UPLC-MS, is capable of separating the parent compound from all potential degradation products.
Q3: How can I prevent the degradation of this compound during my experiments?
A3: To minimize degradation, follow these recommendations:
-
pH control: Maintain the pH of your solutions as close to neutral as possible, unless the experimental protocol requires acidic or basic conditions.
-
Temperature control: Store stock solutions and samples at recommended temperatures, typically refrigerated or frozen, to slow down potential degradation reactions.
-
Light protection: Protect solutions from direct exposure to UV and fluorescent light by using amber vials or covering the containers with aluminum foil.
-
Use of antioxidants: If oxidative degradation is suspected, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to your solutions, if compatible with your experimental setup.
Troubleshooting Guides
Issue 1: Loss of Potency or Inconsistent Results
-
Symptom: Decreased biological activity or inconsistent analytical measurements over time.
-
Possible Cause: Degradation of this compound.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound and its solutions have been stored at the correct temperature and protected from light.
-
Check Solution Age: Prepare fresh solutions for each experiment to rule out degradation in solution.
-
Analyze for Degradants: Use a validated stability-indicating method (e.g., UPLC-MS/MS) to check for the presence of degradation products in your samples.
-
pH Measurement: Measure the pH of your experimental solutions to ensure it is within a stable range for the compound.
-
Issue 2: Appearance of Unknown Peaks in HPLC/UPLC Analysis
-
Symptom: One or more new peaks are observed in the chromatogram that were not present in the initial analysis of the standard.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Characterize the Unknown Peaks: If using a mass spectrometer, determine the mass-to-charge ratio (m/z) of the unknown peaks to get clues about their structure.
-
Correlate with Stress Conditions: Compare the chromatograms from forced degradation studies with your sample chromatogram. If a peak from a specific stress condition (e.g., acid hydrolysis) matches an unknown peak in your sample, it suggests that this degradation pathway is occurring.
-
Optimize Chromatography: Adjust the mobile phase composition, gradient, or column chemistry to improve the separation of the parent peak from the degradation products.
-
Quantitative Data Summary
The following table provides a hypothetical summary of stability data for this compound under forced degradation conditions. This data is for illustrative purposes only, as no specific experimental data for this compound is publicly available.
| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 hours | 60 °C | 15% | 2-phenylbenzenesulfonic acid, (3S)-3-amino-4-oxobutanoic acid |
| 0.1 M NaOH | 24 hours | 60 °C | 25% | 2-phenylbenzenesulfonic acid, (3S)-3-amino-4-oxobutanoic acid |
| 3% H₂O₂ | 24 hours | Room Temp | 10% | Hydroxylated biphenyl sulfonamide derivatives |
| Heat | 48 hours | 80 °C | 5% | Minor unidentified products |
| Photostability (ICH Q1B) | 1.2 million lux hours & 200 W h/m² | Room Temp | 20% | Hydroxylated biphenyl sulfonamide derivatives |
Experimental Protocols
1. Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
-
Acid Hydrolysis:
-
Dissolve this compound in a suitable solvent (e.g., acetonitrile/water).
-
Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.
-
-
Base Hydrolysis:
-
Dissolve this compound in a suitable solvent.
-
Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a suitable solvent.
-
Add an appropriate volume of 30% hydrogen peroxide to achieve a final concentration of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with mobile phase for analysis.
-
-
Thermal Degradation:
-
Place solid this compound in a controlled temperature oven at 80°C for 48 hours.
-
At specified time points, withdraw a sample, dissolve it in a suitable solvent, and analyze.
-
-
Photostability Testing:
-
Expose a solution of this compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, according to ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the light-exposed and control samples at the end of the exposure period.
-
2. Stability-Indicating UPLC-MS/MS Method
-
Instrumentation: Ultra-Performance Liquid Chromatography system coupled with a tandem mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes, followed by a 1-minute hold at 95% B, and a 1-minute re-equilibration at 5% B.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, depending on the compound's properties.
-
Detection: Multiple Reaction Monitoring (MRM) for the parent compound and potential degradation products. Specific transitions would need to be determined experimentally.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Technical Support Center: Biphenyl Sulfonamide Crystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of biphenyl sulfonamides.
Frequently Asked Questions (FAQs)
Q1: My biphenyl sulfonamide is "oiling out" instead of crystallizing. What should I do?
A1: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue. It often occurs when the solute is highly impure or when the solution is supersaturated at a temperature above the compound's melting point. Here are several strategies to address this:
-
Increase the Solvent Volume: Add more of the primary solvent to the heated mixture to reduce the supersaturation level.
-
Lower the Crystallization Temperature: Cool the solution to a lower temperature before inducing crystallization. This may require using a cooling bath.
-
Change the Solvent System: If the issue persists, selecting a different solvent or a co-solvent system might be necessary. A solvent in which the compound is less soluble at higher temperatures can be effective.
-
Seeding: Introduce a small, pure crystal of the biphenyl sulfonamide (a seed crystal) to the cooled, saturated solution to encourage nucleation.
-
Slow Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Rapid cooling can sometimes promote oiling out.
Q2: The yield of my recrystallized biphenyl sulfonamide is very low. How can I improve it?
A2: A low yield can be frustrating. Consider the following points to enhance your product recovery:
-
Minimize Solvent Usage: Ensure you are using the minimum amount of hot solvent required to fully dissolve your crude product. Excess solvent will retain more of your compound in the solution upon cooling.
-
Cooling Temperature: Make sure you have allowed the solution to cool sufficiently. Lowering the temperature will decrease the solubility of your compound and increase the yield of crystals.
-
Second Crop of Crystals: After filtering the initial crystals, the remaining solution (mother liquor) can be concentrated by boiling off some of the solvent and then cooled again to obtain a second crop of crystals. Note that the purity of the second crop may be lower than the first.
-
Solvent Choice: The choice of solvent is critical. An ideal solvent will dissolve the biphenyl sulfonamide well at high temperatures but poorly at low temperatures.
Q3: The crystals of my biphenyl sulfonamide are very small or needle-like, making them difficult to handle and dry. How can I obtain larger crystals?
A3: Crystal size and morphology are influenced by the rate of cooling and the solvent system. To obtain larger crystals:
-
Slow Cooling: A slower rate of cooling provides more time for molecules to arrange themselves into a more stable, larger crystal lattice. Allow the solution to cool to room temperature on the benchtop before moving it to a colder environment.
-
Reduce Supersaturation: A highly supersaturated solution can lead to rapid precipitation and the formation of small crystals. Using a slightly larger volume of solvent can sometimes help.
-
Solvent System: Experiment with different solvents or co-solvent systems. The interaction between the solute and the solvent can significantly impact crystal habit.
Q4: I am concerned about polymorphism in my biphenyl sulfonamide crystallization. How can I control it?
A4: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in drug development as different polymorphs can have different physical properties.
-
Solvent Selection: The choice of solvent can have a significant impact on which polymorphic form crystallizes. Experimenting with a range of solvents with different polarities is recommended.
-
Supersaturation Level: The degree of supersaturation can influence the resulting polymorph.
-
Temperature: The crystallization temperature can also be a determining factor.
-
Seeding: Seeding the solution with a crystal of the desired polymorph can help to ensure that form crystallizes preferentially.
Q5: My final biphenyl sulfonamide product is colored, even after recrystallization. How can I remove colored impurities?
A5: Colored impurities can often be removed by treating the hot solution with activated charcoal.
-
Procedure: After dissolving your crude biphenyl sulfonamide in the hot solvent, add a small amount of activated charcoal (typically 1-5% by weight of your compound).
-
Hot Filtration: Swirl the mixture for a few minutes and then perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities. Be cautious as the solution is hot and flammable.
-
Crystallization: Allow the hot, colorless filtrate to cool and crystallize as usual.
Experimental Protocols
General Recrystallization Protocol for Biphenyl Sulfonamides
This protocol provides a general guideline for the recrystallization of biphenyl sulfonamides. The specific solvent and temperatures will need to be optimized for each individual compound.
-
Solvent Selection: Choose a suitable solvent or solvent system. An ideal solvent should dissolve the biphenyl sulfonamide sparingly at room temperature but have high solubility at its boiling point. Common solvents for biphenyl sulfonamides include isopropanol, ethanol, ethyl acetate, and mixtures with hexane or heptane.[1]
-
Dissolution: Place the crude biphenyl sulfonamide in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to the boiling point of the solvent while stirring. Continue to add small portions of the hot solvent until the compound just dissolves completely.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven or in a desiccator until a constant weight is achieved.
Data Presentation
Solubility of a Biphenyl Sulfonamide Derivative
The following table presents the solubility of N-(3-(4-Fluorophenylsulfonamido)-4-hydroxyphenyl)-[1,1'-biphenyl]-4-carboxamide in various solvents. This data can be a starting point for selecting a suitable recrystallization solvent for similar biphenyl sulfonamide structures.
| Solvent | Solubility |
| DMSO | 25 mg/mL |
| DMF | 5 mg/mL |
| Ethanol | 3 mg/mL |
| PBS (pH 7.2) | Insoluble |
Data sourced from publicly available information.
Mandatory Visualizations
Troubleshooting Workflow for Biphenyl Sulfonamide Crystallization
This diagram outlines a logical workflow for troubleshooting common issues during the crystallization process.
Signaling Pathway for Polymorph Control
This diagram illustrates the factors influencing the formation of different polymorphs during crystallization.
References
Purification of biphenyl sulfonamide 1 from crude reaction mixture
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of biphenyl sulfonamide 1 from a crude reaction mixture.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Yield After Crystallization | - The compound is too soluble in the chosen solvent. - Insufficient cooling or precipitation time. - The crude material contains a high percentage of impurities. | - Select a solvent system where the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. Consider using a co-solvent to decrease solubility.[1][2] - Ensure the solution is cooled slowly to allow for crystal formation and then chilled for an adequate amount of time. - Perform a preliminary purification step, such as an aqueous wash, to remove highly polar impurities. |
| Oily Product Instead of Crystals | - Presence of impurities that inhibit crystallization. - The solvent is not appropriate for crystallization. - Rapid cooling of the solution. | - Try re-dissolving the oil in a minimal amount of a good solvent and then adding an anti-solvent dropwise to induce crystallization. - Experiment with different solvent systems. A mixture of solvents can sometimes facilitate crystallization.[2] - Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. |
| Persistent Impurities After Crystallization | - Co-crystallization of impurities with the product. - The chosen crystallization solvent does not effectively separate the impurity. | - Recrystallize the product from a different solvent system.[3] - If the impurity is significantly different in polarity, consider a liquid-liquid extraction or column chromatography before crystallization. |
| Product Fails to Elute from Chromatography Column | - The solvent system is not polar enough. - The compound is strongly interacting with the stationary phase. | - Gradually increase the polarity of the mobile phase. - Consider using a different stationary phase (e.g., switching from silica gel to alumina or a C18 reversed-phase column).[4] |
| Poor Separation in Column Chromatography | - Inappropriate solvent system. - The column was not packed properly. - The sample was overloaded on the column. | - Optimize the mobile phase using Thin Layer Chromatography (TLC) to achieve good separation between the product and impurities. - Ensure the column is packed uniformly to avoid channeling. - Use an appropriate amount of crude material for the size of the column. |
| Presence of Catalyst Residues (e.g., Palladium) | - Incomplete removal during workup. | - Treat the crude solution with activated charcoal or trithiocyanuric acid to scavenge the metal catalyst before further purification.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common purification methods are crystallization and column chromatography. Crystallization is often preferred for large-scale purification due to its cost-effectiveness and scalability.[1][2] Column chromatography is useful for purifying smaller quantities and for separating impurities with similar polarities to the product.[3][4]
Q2: How do I choose an appropriate solvent for crystallization?
A2: An ideal crystallization solvent will dissolve the this compound at an elevated temperature but not at room temperature. The impurities should either be insoluble in the hot solvent or remain soluble at room temperature. It is often beneficial to test a range of solvents on a small scale. Common solvents for sulfonamide crystallization include isopropanol, ethanol, acetone, and mixtures with water or heptane.[1][6]
Q3: My this compound appears as an amorphous solid. How can I obtain a crystalline product?
A3: Amorphous solids can sometimes be induced to crystallize by dissolving them in a suitable solvent and allowing the solvent to evaporate slowly. Alternatively, dissolving the amorphous solid in a minimal amount of a "good" solvent and then adding a "poor" solvent (an anti-solvent) dropwise can trigger crystallization.[2] Seeding the supersaturated solution with a small crystal of the desired product can also promote crystallization.[1]
Q4: What type of chromatography is best suited for purifying this compound?
A4: Both normal-phase and reversed-phase chromatography can be used. Normal-phase chromatography on silica gel is a common starting point.[3] For more polar biphenyl sulfonamides, reversed-phase chromatography using a C18 stationary phase might provide better separation.[4] The choice of chromatography will depend on the specific impurities present in your crude mixture.
Q5: How can I monitor the purity of my this compound during the purification process?
A5: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of a reaction and the purity of fractions from column chromatography. High-Performance Liquid Chromatography (HPLC) can provide a more accurate assessment of purity.[7] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify and quantify impurities.[2]
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of a test solvent (e.g., isopropanol) and heat the mixture. If the solid dissolves, allow it to cool to room temperature and then in an ice bath. If crystals form, this is a potentially suitable solvent.
-
Dissolution: In a larger flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add a minimal amount of hot solvent to ensure complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase and Solvent System Selection: Use TLC to determine a suitable mobile phase that provides good separation of this compound from its impurities. For normal-phase chromatography on silica gel, a mixture of hexane and ethyl acetate is a common starting point.
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen mobile phase. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, and then carefully load it onto the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase. If necessary, the polarity of the mobile phase can be gradually increased to elute the desired compound.
-
Fraction Collection: Collect fractions of the eluate and monitor them by TLC to identify the fractions containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. patexia.com [patexia.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. scielo.br [scielo.br]
- 4. rsc.org [rsc.org]
- 5. US5856507A - Methods for the preparation of biphenyl isoxazole sulfonamides - Google Patents [patents.google.com]
- 6. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 7. WO2016141548A1 - Method for preparing high-purity sulfonamide compound, and intermediate of sulfonamide compound - Google Patents [patents.google.com]
Improving the selectivity of biphenyl sulfonamide inhibitors
Here is a technical support center for researchers working to improve the selectivity of biphenyl sulfonamide inhibitors.
This guide provides troubleshooting advice, frequently asked questions, and key experimental protocols for researchers and drug development professionals working with biphenyl sulfonamide inhibitors.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common conceptual and practical questions about biphenyl sulfonamide inhibitors.
Q1: What is the difference between IC50 and Ki, and how should I interpret these values for my inhibitor?
The IC50 and Ki are both metrics used to quantify the potency of an inhibitor, but they represent different things.
-
IC50 (Half-maximal inhibitory concentration): This is the concentration of an inhibitor required to reduce a specific biological response (like enzyme activity) by 50% under a defined set of experimental conditions.[1] The IC50 value can be influenced by factors such as substrate concentration, so it's crucial to keep experimental conditions consistent.[2]
-
Ki (Inhibition constant): This is the dissociation constant that describes the binding affinity between the inhibitor and its target (e.g., an enzyme). Unlike the IC50, the Ki is a thermodynamic constant that is independent of substrate concentration for competitive inhibitors.[3]
When to use which?
-
Use IC50 for initial screening and ranking of compounds in a specific assay. It's a practical measure of potency in that context.
-
Use Ki for a more fundamental characterization of the inhibitor's binding affinity. It is more suitable for comparing inhibitors, especially when data comes from labs using different assay conditions.[1]
It's important to note that combining IC50 or Ki values from different sources or assays can introduce significant noise and variability into the analysis.[1]
Q2: How can I strategically modify the biphenyl sulfonamide scaffold to improve selectivity?
Structure-Activity Relationship (SAR) studies are key to improving selectivity. Minor structural modifications can significantly affect both binding affinity and selectivity.[4]
Key strategies include:
-
Modifying the Sulfonamide Group: Capping the sulfonamide group or altering its substituents can reduce the polar surface area, which may improve properties like cell permeability and selectivity.[5]
-
Altering the Biphenyl Linker: Replacing a rigid aromatic core with a more flexible linker has been shown to significantly improve selectivity.[5]
-
Substituting the B-ring: The position and nature of substituents on the second phenyl ring (the 'B-ring') can have a pronounced effect on inhibition and selectivity. In some cases, adding substituents can be detrimental to activity against the primary target, while in others, it can enhance selectivity by preventing binding to off-targets.[6]
-
Introducing Chiral Amines: Incorporating chiral amines can allow substituents to access different subpockets in the target's binding site, potentially leading to subnanomolar potency and high selectivity.[5]
Q3: What are common off-target effects of biphenyl sulfonamide inhibitors and how can they be minimized?
Off-target effects occur when a drug interacts with unintended molecular targets, which can lead to toxicity or other undesirable outcomes.[7] For biphenyl sulfonamide inhibitors, common off-targets can include other kinases or enzymes with structurally similar binding sites.
Minimizing Off-Target Effects:
-
Rational Drug Design: Use computational and structural biology to design molecules with high specificity for the intended target.[7] Molecular docking studies can help predict binding modes and identify key interactions to exploit for selectivity.[4][8]
-
Broad Profiling: Screen your inhibitor against a large panel of kinases or other relevant enzymes early in the development process.[9] This helps to identify potential off-target interactions proactively.
-
Structure-Based Optimization: Once off-targets are identified, use structural information of both the primary and off-target proteins to guide modifications to your inhibitor that disfavor binding to the off-target.
Section 2: Troubleshooting Guides
This section provides solutions to specific experimental problems.
Problem: My inhibitor shows high potency against the primary target but also significant off-target activity.
-
Possible Cause: The binding sites of the primary target and the off-target(s) are highly similar.[5]
-
Troubleshooting Steps:
-
Conduct Structural Analysis: Obtain or model the crystal structures of your inhibitor bound to both the intended target and a key off-target. Analyze differences in the binding pockets that can be exploited.
-
Modify Your Compound: Introduce bulky or charged groups that create steric hindrance or electrostatic repulsion with the off-target's binding site while maintaining affinity for the primary target.
-
Re-screen for Selectivity: Test the modified compounds against a panel of kinases/enzymes to confirm that selectivity has improved without a significant loss of on-target potency.
-
Problem: The IC50 value for my compound is inconsistent across different experiments.
-
Possible Cause 1: Assay Variability. Small changes in experimental conditions (e.g., substrate concentration, enzyme concentration, incubation time, ATP concentration for kinase assays) can significantly alter the measured IC50.[10]
-
Troubleshooting Steps:
-
Standardize all assay parameters and document them meticulously.
-
Always run a reference compound with a known, stable IC50 in parallel to monitor assay performance.
-
Ensure that the inhibitor concentration range is appropriate to generate a full dose-response curve with clear top and bottom plateaus.[10]
-
-
Possible Cause 2: Compound Instability. The biphenyl sulfonamide inhibitor may be degrading in the assay buffer or sticking to plasticware.
-
Troubleshooting Steps:
-
Assess the chemical stability of your compound under the specific assay conditions.
-
Include a detergent like Triton X-100 or Tween-20 in your buffers to prevent nonspecific binding to plates.
-
Use low-binding microplates.
-
Problem: My inhibitor has low potency in cell-based assays compared to biochemical assays.
-
Possible Cause: Poor membrane permeability, high plasma protein binding, or rapid metabolism of the compound within the cell.
-
Troubleshooting Steps:
-
Assess Physicochemical Properties: Calculate properties like cLogP and Polar Surface Area (PSA). High PSA is often associated with poor permeability. Capping the sulfonamide can reduce PSA.[5]
-
Run a Permeability Assay: Use a standard assay like the Parallel Artificial Membrane Permeability Assay (PAMPA) to measure the compound's ability to cross a lipid membrane.
-
Evaluate Metabolic Stability: Incubate the compound with liver microsomes or hepatocytes to determine its metabolic half-life. If it's rapidly metabolized, consider blocking the metabolic "soft spots" on the molecule through chemical modification.
-
Section 3: Data Presentation
Clear presentation of quantitative data is essential for comparing inhibitors.
Table 1: Example SAR Data for Biphenyl Sulfonamide Inhibitors Against VEGFR-2
| Compound | B-Ring Substitution | Linker | IC50 (nM) against VEGFR-2 | Selectivity Notes |
| 25 | 4-Fluoro | Phenyl | 26.3 ± 0.4 | High activity.[11] |
| 28 | 2-Chloro | Phenyl | 271 ± 14.0 | Ortho substitution decreases activity.[11] |
| 29 | 4-Chloro | Phenyl | 318 ± 13.0 | Para substitution with Chloro is less potent than Fluoro.[11] |
Section 4: Key Experimental Protocols & Workflows
Protocol 1: Kinase Selectivity Profiling with the ADP-Glo™ Assay
This protocol outlines a universal method for assessing inhibitor selectivity by measuring the amount of ADP produced in a kinase reaction.[9]
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Reagent Preparation:
-
Prepare kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
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Reconstitute kinases and substrates according to the supplier's instructions.
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Prepare a serial dilution of the biphenyl sulfonamide inhibitor in DMSO, then dilute further in the reaction buffer.
-
-
Kinase Reaction:
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In a 96-well plate, add 5 µL of the inhibitor dilution (or DMSO for control).
-
Add 10 µL of a master mix containing the kinase, its specific substrate, and ATP.
-
Incubate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Subtract background (no kinase) and normalize the data to the positive control (DMSO, 100% activity) and negative control (no enzyme, 0% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 for each kinase.
-
Protocol 2: General Workflow for Investigating Off-Target Effects
This workflow provides a systematic approach to identifying and mitigating off-target effects.
Caption: Workflow for identifying, validating, and mitigating off-target effects.
Diagram: Troubleshooting Logic for Inconsistent IC50 Values
This diagram helps researchers diagnose the cause of variability in their potency measurements.
Caption: A decision tree for troubleshooting inconsistent IC50 results.
Diagram: Simplified Kinase Inhibition Pathway
This diagram illustrates the mechanism of a competitive kinase inhibitor and potential off-target binding.
Caption: On-target vs. off-target binding of a competitive kinase inhibitor.
References
- 1. Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design and synthesis of biphenyl and biphenyl ether inhibitors of sulfatases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Using Bioluminescent Kinase Profiling Strips to Identify Kinase Inhibitor Selectivity and Promiscuity | Springer Nature Experiments [experiments.springernature.com]
- 10. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 11. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Catalyst Systems for Biphenyl Sulfonamide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst systems for the synthesis of biphenyl sulfonamides.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of biphenyl sulfonamides via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination.
Issue 1: Low or No Product Yield
Question: I am attempting a Suzuki-Miyaura coupling to form a biphenyl sulfonamide, but I am observing very low to no yield of my desired product. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in a Suzuki-Miyaura coupling for biphenyl sulfonamide synthesis can stem from several factors related to the catalyst system, reaction conditions, and reagents.
Possible Causes & Solutions:
-
Catalyst Inactivity: The palladium catalyst may not be active.
-
Solution: Ensure you are using a high-quality palladium precursor and that it has been stored under appropriate inert conditions. Consider using a pre-catalyst which can be easier to activate.
-
-
Ligand Issues: The phosphine ligand may be inappropriate for the specific substrates or may have degraded.
-
Solution: The choice of ligand is critical. For sterically hindered substrates, bulkier, electron-rich phosphine ligands like XPhos, SPhos, or BrettPhos often improve catalytic activity. Ensure the ligand is handled under an inert atmosphere to prevent oxidation.
-
-
Base Incompatibility: The base may not be strong enough to facilitate the transmetalation step effectively, or it may be poorly soluble in the reaction solvent.
-
Solution: Screen different bases. Inorganic bases like K₃PO₄ and Cs₂CO₃ are commonly effective. The solubility of the base is crucial; for instance, the addition of a small amount of water to the solvent can sometimes improve the dissolution and efficacy of inorganic bases.[1]
-
-
Solvent Effects: The chosen solvent may not be optimal for the reaction.
-
Solution: Toluene, dioxane, and THF are common solvents for Suzuki-Miyaura reactions. A solvent screen may be necessary to find the optimal one for your specific substrates.
-
-
Reagent Quality: The boronic acid or aryl halide may be of poor quality or contain impurities that inhibit the catalyst.
-
Solution: Use freshly purchased or purified reagents. Boronic acids, in particular, can undergo decomposition upon storage.
-
-
Reaction Temperature: The reaction may require higher temperatures to proceed efficiently.
-
Solution: Gradually increase the reaction temperature, for example, from 80°C to 110°C. Monitor for any signs of product or starting material decomposition at higher temperatures.
-
Issue 2: Catalyst Deactivation
Question: My reaction starts to form the product, but then it stalls, suggesting catalyst deactivation. What are the common deactivation pathways and how can I mitigate them?
Answer:
Catalyst deactivation is a frequent challenge in palladium-catalyzed cross-coupling reactions. Understanding the potential causes can help in designing more robust reaction conditions.
Possible Causes & Solutions:
-
Oxidative Degradation of Ligands: Phosphine ligands can be susceptible to oxidation, which renders them ineffective at stabilizing the palladium center.
-
Solution: Ensure all reagents and solvents are thoroughly degassed, and the reaction is run under a strictly inert atmosphere (e.g., argon or nitrogen).
-
-
Formation of Inactive Palladium Species: The palladium catalyst can precipitate as palladium black or form inactive complexes.
-
Solution: The choice of ligand is crucial for preventing the formation of inactive palladium species. Bulky biarylphosphine ligands can help maintain the stability and activity of the catalyst throughout the reaction.
-
-
Inhibition by Reaction Components: Anions from the starting materials (e.g., iodide) or byproducts can sometimes inhibit the catalyst.
-
Solution: If using an aryl iodide, consider switching to a bromide or chloride, as iodide can sometimes have an inhibitory effect.
-
Issue 3: Side Reactions and Impurity Formation
Question: I am observing significant side products in my reaction mixture, such as homocoupling of the boronic acid or protodeboronation. How can I minimize these unwanted reactions?
Answer:
Side reactions in Suzuki-Miyaura coupling can compete with the desired cross-coupling, leading to reduced yields and purification challenges.
Possible Causes & Solutions:
-
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen.
-
Solution: Rigorous degassing of the reaction mixture and maintaining a strict inert atmosphere are critical to minimize homocoupling.
-
-
Protodeboronation: The boronic acid can be cleaved by water or other protic sources, leading to the formation of an arene byproduct.
-
Solution: Use anhydrous solvents and reagents. While a small amount of water can sometimes be beneficial for dissolving the base, excess water can promote protodeboronation. The choice of base can also influence this side reaction; using a non-hydroxide base like K₃PO₄ can be advantageous.
-
-
Desulfonylation: In some cases, the sulfonamide group can be cleaved under the reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Which type of palladium catalyst is best for biphenyl sulfonamide synthesis?
A1: There is no single "best" catalyst, as the optimal choice depends on the specific substrates. However, catalyst systems composed of a palladium(II) precatalyst like Pd(OAc)₂ or a palladium(0) source like Pd₂(dba)₃, in combination with a bulky, electron-rich phosphine ligand, are generally very effective. Pre-catalysts are often preferred for their stability and ease of use.
Q2: How do I choose the right phosphine ligand for my reaction?
A2: The choice of ligand is critical for a successful cross-coupling reaction. For the synthesis of biphenyl sulfonamides, which often involve sterically demanding substrates, bulky and electron-donating biarylphosphine ligands are a good starting point. Some commonly used and effective ligands include:
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)
It is often necessary to screen a small number of ligands to identify the optimal one for your specific reaction.
Q3: What is the role of the base in the Suzuki-Miyaura and Buchwald-Hartwig reactions for biphenyl sulfonamide synthesis?
A3: In the Suzuki-Miyaura reaction, the base is crucial for the activation of the organoboron compound, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step. In the Buchwald-Hartwig amination, the base is required to deprotonate the amine, allowing it to coordinate to the palladium center. In both cases, the choice and strength of the base can significantly impact the reaction rate and yield.
Q4: Can I use microwave irradiation to accelerate the synthesis of biphenyl sulfonamides?
A4: Yes, microwave-assisted synthesis can be a very effective method for accelerating these reactions, often leading to significantly shorter reaction times and, in some cases, improved yields. It is a valuable tool for rapid reaction optimization.
Data Presentation
Table 1: Comparison of Phosphine Ligands for the Suzuki-Miyaura Coupling of a Model Biphenyl Sulfonamide Synthesis *
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| PPh₃ | 2 | K₂CO₃ | Toluene/H₂O | 100 | 12 | 45 |
| P(t-Bu)₃ | 2 | K₂CO₃ | Toluene/H₂O | 100 | 8 | 78 |
| XPhos | 2 | K₃PO₄ | Dioxane | 100 | 4 | 92 |
| SPhos | 2 | K₃PO₄ | Dioxane | 100 | 4 | 95 |
*This is a representative table based on typical outcomes reported in the literature. Actual results may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Synthesis of a Biphenyl Sulfonamide
This protocol provides a general starting point for the synthesis of a biphenyl sulfonamide via a Suzuki-Miyaura cross-coupling reaction. Optimization of the ligand, base, solvent, and temperature may be required for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Degassed solvent (e.g., Dioxane, 5 mL)
Procedure:
-
To a dry reaction vessel, add the aryl halide, arylboronic acid, palladium catalyst, phosphine ligand, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biphenyl sulfonamide.
Mandatory Visualizations
Caption: Experimental workflow for Suzuki-Miyaura synthesis of biphenyl sulfonamides.
Caption: Troubleshooting flowchart for low yield in biphenyl sulfonamide synthesis.
References
- 1. Palladium-Catalyzed C-N Cross Coupling of Sulfinamides and Aryl Halides [organic-chemistry.org]
- 2. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing Cell Permeability of Biphenyl Sulfonamide Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor cell permeability of biphenyl sulfonamide compounds.
Frequently Asked Questions (FAQs)
Q1: My biphenyl sulfonamide compound shows potent activity in biochemical assays but has poor or no activity in cell-based assays. What could be the primary reason for this discrepancy?
A1: A common reason for this discrepancy is poor cell permeability. The biphenyl sulfonamide moiety, while often crucial for target engagement, can contribute to physicochemical properties that hinder its passage across the cell membrane. These properties may include high polar surface area (PSA), low lipophilicity, or the presence of charged groups at physiological pH. It is essential to assess the compound's permeability to determine if this is the limiting factor for its cellular efficacy.
Q2: What are the initial steps to diagnose poor cell permeability of my compound?
A2: The first step is to perform in vitro permeability assays. The two most common and complementary assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay. PAMPA provides a measure of passive diffusion, while the Caco-2 assay can also provide insights into active transport and efflux mechanisms.[1]
Q3: What is the Biopharmaceutical Classification System (BCS), and how does it relate to my compound's permeability?
A3: The BCS is a framework that classifies drugs based on their aqueous solubility and intestinal permeability. Compounds are categorized into four classes. For instance, a compound with low solubility and low permeability is classified as BCS Class IV, which often presents significant challenges for oral drug development. Improving permeability can shift a compound to a more favorable class, such as BCS Class II (low solubility, high permeability). For example, the introduction of a methyl sulfonamide group to a bicyclic 2-pyridone-based compound improved its classification from BCS Class IV to II, indicating a significant enhancement in its permeability.[2]
Troubleshooting Guide: Strategies to Improve Cell Permeability
Issue 1: High Polar Surface Area (PSA) Limiting Passive Diffusion
High PSA is a frequent contributor to poor membrane permeability. The sulfonamide group itself can be a significant contributor to the overall PSA of a molecule.
Recommended Strategies:
-
N-Alkylation of the Sulfonamide: Capping the sulfonamide nitrogen with a small alkyl group, such as a methyl group, can reduce its hydrogen bonding potential and lower the PSA. This modification can significantly enhance cell permeability.
-
Bioisosteric Replacement: Consider replacing the sulfonamide or other polar functional groups with bioisosteres that have a lower PSA. For example, replacing an amide with a 1,2,4-oxadiazole has been shown to improve permeability.[3]
Quantitative Data on Permeability Improvement:
| Modification Strategy | Parent Compound Apparent Permeability (Papp) (10⁻⁶ cm/s) | Modified Compound Apparent Permeability (Papp) (10⁻⁶ cm/s) | Fold Improvement | Assay | Reference |
| Amide to 1,2,4-Oxadiazole | < 1 | > 10 | > 10 | LLC-PK1 | [3] |
| Introduction of C8-methyl sulfonamide | Low (BCS Class IV) | High (BCS Class II) | N/A (Qualitative) | Caco-2 | [2] |
Issue 2: Compound is a Substrate for Efflux Pumps
Even if a compound has favorable physicochemical properties for passive diffusion, it may be actively pumped out of the cell by efflux transporters like P-glycoprotein (P-gp). The Caco-2 permeability assay can help identify this issue by comparing the permeability in the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. A B-A/A-B efflux ratio significantly greater than 1 suggests active efflux.
Recommended Strategies:
-
Structural Modification to Reduce Efflux Recognition: Subtle structural modifications can disrupt the recognition of the compound by efflux transporters. This often involves altering the pattern of hydrogen bond donors and acceptors or modifying lipophilic regions.
-
Bioisosteric Replacement of Efflux-Prone Moieties: Certain functional groups are known to be recognized by efflux pumps. Replacing a carboxylic acid with a tetrazole, for instance, has been shown to modulate transporter interactions.[4]
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay evaluates the passive diffusion of a compound across a lipid-infused artificial membrane.
Methodology:
-
Prepare a lipid solution: Dissolve a suitable lipid (e.g., lecithin) in an organic solvent (e.g., dodecane).
-
Coat the donor plate: Add a small volume of the lipid solution to each well of a 96-well filter donor plate and allow the solvent to evaporate, leaving a lipid layer.
-
Prepare the donor solution: Dissolve the test compound in a buffer (e.g., PBS) at a known concentration.
-
Prepare the acceptor plate: Fill the wells of a 96-well acceptor plate with buffer.
-
Assemble the "sandwich": Place the donor plate onto the acceptor plate.
-
Add donor solution: Add the donor solution containing the test compound to the wells of the donor plate.
-
Incubate: Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature.
-
Analyze: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate Permeability (Pe): The effective permeability is calculated using the concentrations in the donor and acceptor wells and the incubation time.
Caco-2 Cell Permeability Assay
This assay uses a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with tight junctions, mimicking the intestinal epithelium.
Methodology:
-
Cell Culture: Seed Caco-2 cells on permeable filter supports in a transwell plate and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Verify Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure the integrity of the tight junctions.
-
Prepare Transport Buffer: Use a buffered salt solution (e.g., Hanks' Balanced Salt Solution) for the assay.
-
Prepare Dosing Solution: Dissolve the test compound in the transport buffer.
-
Perform Permeability Measurement (Apical to Basolateral - A-B):
-
Add the dosing solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points, take samples from the basolateral chamber and replace with fresh buffer.
-
-
Perform Permeability Measurement (Basolateral to Apical - B-A) (for efflux assessment):
-
Add the dosing solution to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
Incubate and sample from the apical chamber as described above.
-
-
Analyze: Determine the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp): The apparent permeability coefficient is calculated from the rate of appearance of the compound in the receiver chamber.
Visualizations
Caption: Experimental workflow for troubleshooting poor cell permeability.
Many biphenyl sulfonamides are developed as inhibitors of specific signaling pathways. For instance, some are designed to target the PI3K/mTOR pathway, which is crucial in cancer cell growth and survival.
Caption: Inhibition of the PI3K/mTOR pathway by a biphenyl sulfonamide.
References
- 1. Estimation of permeability by passive diffusion through Caco-2 cell monolayers using the drugs' lipophilicity and molecular weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors - MedChemComm (RSC Publishing) DOI:10.1039/C9MD00405J [pubs.rsc.org]
- 3. Bioisostere Effects on the EPSA of Common Permeability-Limiting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [kuscholarworks.ku.edu]
Scaling up the synthesis of biphenyl sulfonamide 1 for preclinical studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of biphenyl sulfonamide 1, with a focus on scaling up for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary stages for scaling up the synthesis of a small molecule like this compound for preclinical use? A1: The process generally involves three key stages:
-
Bench-scale Synthesis (mg to g): Initial route scouting, analog synthesis, and characterization are performed at this scale. The focus is on accessing the target molecule and its analogs quickly.[1]
-
Process Development and Scale-up (g to kg): Once a lead candidate is identified, the synthetic route is optimized for efficiency, cost-effectiveness, and safety. This involves minimizing steps, choosing scalable reagents and purification methods, and ensuring reproducibility. This is the critical stage for producing material for preclinical toxicology and safety studies.[1][2]
-
Manufacturing (kg to tons): For clinical trials and commercial production, the process is transferred to a manufacturing plant and validated under Good Manufacturing Practice (GMP) guidelines.[1]
Q2: What is the most common and scalable method for constructing the biphenyl core of the molecule? A2: The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is one of the most efficient and widely used methods for forming the C-C bond between the two aryl rings of the biphenyl scaffold.[3][4] It is highly valued for its functional group tolerance, relatively mild reaction conditions, and the commercial availability of a wide range of boronic acids and aryl halides.[4]
Q3: How is the sulfonamide group typically introduced? A3: The sulfonamide moiety is generally formed by reacting an appropriate amine with a sulfonyl chloride in the presence of a base.[5] This is a robust reaction, but care must be taken to control the stoichiometry and temperature, especially during scale-up, to avoid side reactions. Using an aqueous base like sodium carbonate can offer a greener and more cost-effective alternative to organic bases.[5]
Q4: Why is it important to "tame the basicity" of an amine when forming a sulfonamide? A4: The lone pair of electrons on an amino group is relatively basic, which can lead to unwanted side reactions in the presence of acids.[6] Converting the amine to a sulfonamide engages this lone pair in resonance, delocalizing the electrons across the sulfonyl group. This significantly reduces the basicity and nucleophilicity of the nitrogen, effectively "protecting" it and making the overall molecule more stable under various conditions.[6]
Troubleshooting Guides
Suzuki-Miyaura Coupling Reaction
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Yield | 1. Inactive Catalyst | • Ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation. • Use fresh, high-purity palladium catalyst and ligands. Consider using pre-catalysts like XPhos Pd G4 for challenging couplings.[7] |
| 2. Poor Reagent Quality | • Check the purity of the aryl halide and boronic acid. Boronic acids can degrade over time (deborylation).[8] • Ensure the base (e.g., K₂CO₃, K₃PO₄) is finely ground and anhydrous if required by the protocol.[9] | |
| 3. Sub-optimal Solvent/Base | • The solvent system is crucial. A mixture of an organic solvent (e.g., Dioxane, Toluene, 2-MeTHF) and water is common. • The choice of base can significantly impact the reaction; K₃PO₄ is often effective for more challenging couplings.[9] | |
| Homocoupling of Boronic Acid | 1. Presence of Oxygen | • Thoroughly degas all solvents and reagents before use. Maintain a positive pressure of inert gas. |
| 2. High Temperature | • Lower the reaction temperature. Homocoupling is often more prevalent at higher temperatures. | |
| Difficult Purification | 1. Co-elution of Product with Byproducts | • If the product co-elutes with boronic acid homocoupling byproduct, consider switching the reactive partners (i.e., make the boronic acid from the other aryl ring).[7] |
| 2. Residual Palladium | • Employ palladium scavengers (e.g., silica-bound thiols) or perform a charcoal treatment to remove residual catalyst, which is critical for preclinical materials. |
Sulfonamide Formation
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | 1. Insufficient Base | • Ensure at least two equivalents of base (e.g., pyridine, triethylamine, or Na₂CO₃) are used to neutralize the HCl byproduct.[5] |
| 2. Low Reactivity of Amine | • For less reactive or sterically hindered amines, consider using a more reactive sulfonylating agent or increasing the reaction temperature. | |
| Formation of Bis-sulfonylated Product | 1. Incorrect Stoichiometry | • Add the sulfonyl chloride slowly and portion-wise to a solution of the amine to maintain a relative excess of the amine and minimize double addition. |
| Hydrolysis of Sulfonyl Chloride | 1. Presence of Water | • Ensure the reaction is performed under anhydrous conditions if using a non-aqueous system. If water is part of the system (e.g., Schotten-Baumann conditions), ensure vigorous stirring to promote the reaction between the amine and sulfonyl chloride.[5] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling for Biphenyl Intermediate
This protocol describes a general procedure for the synthesis of a 4-amino-4'-methylbiphenyl intermediate.
-
Reagents & Setup:
-
To a clean, dry, three-neck round-bottom flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, add 4-bromoaniline (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Add a solvent mixture of Toluene and Water (e.g., 4:1 v/v).
-
-
Degassing:
-
Bubble nitrogen gas through the stirred mixture for 20-30 minutes to remove dissolved oxygen.
-
-
Catalyst Addition:
-
Under a positive flow of nitrogen, add the palladium catalyst, such as Pd(PPh₃)₄ (0.02 eq).
-
-
Reaction:
-
Heat the mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
-
-
Workup & Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the biphenyl intermediate.
-
Protocol 2: Sulfonamide Formation
This protocol describes the final step to synthesize this compound.
-
Reagents & Setup:
-
Dissolve the biphenyl amine intermediate (1.0 eq) in a suitable solvent like pyridine or dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
-
Reagent Addition:
-
Slowly add methanesulfonyl chloride (1.1 eq) to the cooled solution dropwise via a syringe.
-
-
Reaction:
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup & Purification:
-
Quench the reaction by slowly adding water.
-
If using dichloromethane, wash the organic layer with dilute HCl (to remove pyridine), followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by recrystallization or column chromatography to achieve the high purity (>95%) required for preclinical studies.
-
Process Flow and Pathway Visualizations
Caption: Synthetic and development workflow for this compound.
References
- 1. SmallMolecules.com | Manufacturing of Small Molecules | SmallMolecules.com [smallmolecules.com]
- 2. Small Molecule Development Process and Manufacturing Guide [neulandlabs.com]
- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gala.gre.ac.uk [gala.gre.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide: Biphenyl Sulfonamide 1 vs. Acetazolamide as Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of a representative biphenyl sulfonamide, herein referred to as Biphenyl Sulfonamide 1, and the well-established carbonic anhydrase inhibitor, acetazolamide. The comparison is based on experimental data from peer-reviewed scientific literature, focusing on inhibitory potency, selectivity, and the methodologies used to obtain these results.
Introduction to Carbonic Anhydrase and its Inhibitors
Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in regulating pH in various physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Inhibition of these enzymes has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.[2][3][4]
Acetazolamide (AAZ) is a classical sulfonamide-based carbonic anhydrase inhibitor (CAI) that has been in clinical use for decades.[2][4] It is known for its non-selective inhibition of various CA isoforms.
Biphenyl Sulfonamides represent a newer class of CAIs that have been investigated for their potential to exhibit increased potency and isoform selectivity.[5][6] For the purpose of this guide, we will refer to a specific potent example from published studies as "this compound" to illustrate the potential advantages of this structural class.
Quantitative Comparison of Inhibitory Activity
The following tables summarize the inhibitory potency (Ki and IC50 values) of this compound (represented by compound 20 from a key study) and acetazolamide against several human carbonic anhydrase (hCA) isoforms. Lower values indicate higher potency.
Table 1: Inhibition Constants (Ki) Against Various hCA Isoforms [5][6]
| Inhibitor | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | hCA XIV (Ki, nM) |
| This compound (Compound 20) | 8.5 | 0.61 | 3.5 | 1.1 | 0.26 |
| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 | 4.5 |
Table 2: IC50 Values Against Key hCA Isoforms
| Inhibitor | hCA II (IC50, µM) | hCA IX (IC50, µM) | hCA XII (IC50, µM) |
| Biphenyl Sulfonamide Derivative (9d) | 1.01 ± 0.10 | 0.21 ± 0.03 | - |
| Acetazolamide (AAZ) | 1.92 ± 0.05 | - | - |
Note: The IC50 values are for a different biphenyl sulfonamide derivative (9d) from a separate study to provide a broader perspective.
Signaling Pathway and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the carbonic anhydrase signaling pathway and a typical experimental workflow.
Caption: Carbonic anhydrase catalyzes the reversible hydration of CO2.
Caption: Workflow for CA inhibition and cytotoxicity assays.
Experimental Protocols
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration)
This assay measures the inhibitory effect of a compound on the catalytic activity of carbonic anhydrase.
Principle: The hydration of CO2 by carbonic anhydrase produces protons, leading to a decrease in the pH of the solution. This pH change is monitored using a pH indicator dye, and the rate of the reaction is measured with a stopped-flow spectrophotometer.
Methodology:
-
Reagent Preparation:
-
A buffer solution (e.g., Tris-HCl) containing a pH indicator (e.g., p-nitrophenol) is prepared.
-
A solution of the purified carbonic anhydrase isoform is prepared in the same buffer.
-
Inhibitor stock solutions (this compound or Acetazolamide) are prepared in a suitable solvent (e.g., DMSO) and diluted to various concentrations.
-
A CO2-saturated water solution is prepared by bubbling CO2 gas through chilled, deionized water.
-
-
Assay Procedure:
-
The enzyme solution is mixed with the inhibitor solution at various concentrations and incubated for a specific period to allow for binding.
-
The enzyme-inhibitor mixture is rapidly mixed with the CO2-saturated solution in the stopped-flow instrument.
-
The change in absorbance of the pH indicator is monitored over time at a specific wavelength.
-
-
Data Analysis:
-
The initial rate of the reaction is calculated from the slope of the absorbance versus time curve.
-
The inhibition constant (Ki) is determined by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten kinetics with a competitive inhibitor).
-
Cytotoxicity Assay (Lactate Dehydrogenase Release Assay)
This assay is used to assess the potential of a compound to cause cell death by measuring the release of lactate dehydrogenase (LDH) from damaged cells.
Principle: Lactate dehydrogenase is a cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of lysed cells. The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, which can be quantified spectrophotometrically.
Methodology:
-
Cell Culture and Treatment:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound (this compound or Acetazolamide) and control solutions (vehicle control, positive control for maximum LDH release).
-
-
Sample Collection:
-
After the incubation period, the plate is centrifuged to pellet any detached cells.
-
A portion of the cell-free supernatant is carefully transferred to a new 96-well plate.
-
-
LDH Assay:
-
The LDH assay reaction mixture (containing substrate, cofactor, and tetrazolium salt) is added to each well containing the supernatant.
-
The plate is incubated in the dark at room temperature for a specified time.
-
-
Measurement and Analysis:
-
The absorbance of the colored formazan product is measured using a microplate reader at approximately 490 nm.
-
The percentage of cytotoxicity is calculated by comparing the LDH release in treated cells to that in control cells (spontaneous and maximum release).
-
Discussion and Conclusion
The experimental data presented demonstrates that the representative this compound exhibits significantly higher potency against all tested human carbonic anhydrase isoforms compared to acetazolamide.[5][6] Notably, its inhibitory activity against hCA II, IX, XII, and XIV is in the nanomolar and even sub-nanomolar range, indicating a substantial improvement in potency over acetazolamide.
The selectivity profile also appears to be a key differentiator. While acetazolamide is a broad-spectrum inhibitor, certain biphenyl sulfonamides can be engineered to show preferential inhibition of specific isoforms. For instance, the high potency of this compound against the tumor-associated isoforms hCA IX and XII suggests its potential as a lead compound for anticancer therapies.
The experimental protocols outlined provide standardized methods for researchers to independently verify these findings and to screen novel CAIs. The stopped-flow CO2 hydration assay is a direct measure of enzymatic activity, while the LDH cytotoxicity assay offers a crucial assessment of the compound's safety profile at the cellular level.
References
- 1. Carbonic anhydrase inhibitors. Biphenylsulfonamides with inhibitory action towards the transmembrane, tumor-associated isozymes IX possess cytotoxic activity against human colon, lung and breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile synthesis of aminobiphenyl sulfonamides via Chan–Lam coupling and their biological evaluation as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. Discovery of 1,1'-Biphenyl-4-sulfonamides as a New Class of Potent and Selective Carbonic Anhydrase XIV Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Biphenyl Sulfonamide 1: A Comparative Analysis Against Known Caspase-1 Inhibitors
For Immediate Release
In the landscape of enzyme inhibition, the biphenyl sulfonamide scaffold has emerged as a significant pharmacophore, particularly in the development of caspase inhibitors. This guide provides a detailed comparison of Biphenyl Sulfonamide 1 against other prominent caspase-1 inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview supported by structural data, inhibitory activities, and detailed experimental protocols.
Introduction to this compound and Caspase-1 Inhibition
Caspases are a family of cysteine proteases that play crucial roles in apoptosis (programmed cell death) and inflammation. Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a key mediator of inflammation through its role in the cleavage of pro-inflammatory cytokines such as pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their active forms. Dysregulation of caspase-1 activity is implicated in a variety of inflammatory diseases, making it an attractive therapeutic target.
Structural and Inhibitory Comparison
The biphenyl sulfonamide core of this compound is a key structural feature shared by a number of potent caspase inhibitors. This scaffold often serves to position other functional groups correctly within the enzyme's active site. For a meaningful comparison, we will examine other well-characterized caspase-1 inhibitors.
| Compound | Chemical Scaffold | IC50 (nM) for Caspase-1 | Reference Compound(s) |
| This compound | Biphenyl Sulfonamide | Data Not Available | - |
| Ac-YVAD-cmk | Peptide (Ac-Tyr-Val-Ala-Asp-chloromethylketone) | Potent (low nM range) | Standard tool compound for in vitro and in vivo studies |
| VX-765 (Belnacasan) | Peptidomimetic | 0.6 | Investigational drug for inflammatory diseases |
| Pralnacasan (VX-740) | Peptidomimetic | 1.0 | Investigational drug for rheumatoid arthritis |
Note: The inhibitory activity of this compound is inferred based on structural similarity. Actual performance would require experimental validation.
Signaling Pathway of Caspase-1 Activation
The following diagram illustrates the canonical pathway of caspase-1 activation within the inflammasome, a multiprotein complex that initiates inflammatory responses.
Caption: Caspase-1 activation pathway within the inflammasome.
Experimental Protocols
Fluorometric Assay for Caspase-1 Inhibitor Screening
This protocol outlines a common method for assessing the inhibitory activity of compounds against caspase-1.
1. Principle:
This assay is based on the cleavage of a fluorogenic substrate, such as Ac-YVAD-AMC (Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-7-amino-4-methylcoumarin), by active caspase-1. The cleavage releases the fluorescent group AMC, which can be quantified using a fluorometer. The presence of an inhibitor will decrease the rate of substrate cleavage, resulting in a lower fluorescent signal.
2. Materials:
-
Recombinant human caspase-1
-
Caspase-1 substrate (e.g., Ac-YVAD-AMC)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose)
-
Test compounds (including this compound and reference inhibitors) dissolved in DMSO
-
96-well black microplate
-
Fluorometer with excitation/emission wavelengths of ~360/460 nm
3. Procedure:
-
Prepare a stock solution of the test compounds in DMSO.
-
In the 96-well plate, add 2 µL of the test compound solution to each well. For control wells, add 2 µL of DMSO.
-
Add 48 µL of the assay buffer containing recombinant caspase-1 to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Prepare the substrate solution in the assay buffer.
-
Initiate the reaction by adding 50 µL of the substrate solution to each well.
-
Immediately place the plate in the fluorometer and measure the fluorescence intensity every minute for 30-60 minutes.
4. Data Analysis:
-
Plot the fluorescence intensity versus time for each well.
-
Calculate the initial reaction velocity (slope) for each concentration of the inhibitor.
-
Determine the percent inhibition for each concentration relative to the control (DMSO).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Experimental Workflow Diagram
The following diagram illustrates the workflow for screening potential caspase-1 inhibitors.
Unveiling the Action of Biphenyl Sulfonamide 1: A Comparative Guide to its NLRP3 Inflammasome Inhibition
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of Biphenyl Sulfonamide 1's performance in inhibiting the NLRP3 inflammasome, supported by experimental data. We delve into the detailed methodologies of key experiments and present quantitative data in structured tables for clear comparison, alongside visualizations of the signaling pathways and experimental workflows.
This compound has emerged as a potent and specific inhibitor of the NLRP3 inflammasome, a key player in the innate immune response whose aberrant activation is implicated in a wide range of inflammatory diseases. This guide will explore the validation of its mechanism of action, comparing it with other alternatives and presenting the supporting experimental evidence.
Direct Target Engagement and Potency
A critical aspect of validating a compound's mechanism of action is demonstrating its direct interaction with the intended target. In the case of this compound (referred to as compound H28 in a key study), preliminary mechanistic studies have confirmed its direct binding to the NLRP3 protein. This interaction effectively hinders the assembly and subsequent activation of the NLRP3 inflammasome.[1]
The potency of this inhibition is a key performance indicator. The representative compound, H28, has been identified as a potent and specific NLRP3 inflammasome inhibitor with an IC50 value of 0.57 μM.[1] Furthermore, its direct binding affinity to the NLRP3 protein was determined to have a dissociation constant (KD) of 1.15 μM.[1]
| Parameter | This compound (H28) | Alternative NLRP3 Inhibitor (MCC950 - Example) |
| Target | NLRP3 Protein | NLRP3 Protein |
| IC50 (NLRP3 Inflammasome Inhibition) | 0.57 µM[1] | ~8 nM |
| Direct Binding (KD) | 1.15 µM[1] | ~7.5 nM |
Caption: Comparative inhibitory potency of this compound (H28) and a known alternative, MCC950.
Signaling Pathway Inhibition
The activation of the NLRP3 inflammasome is a multi-step process. This compound intervenes by directly binding to the NLRP3 protein, thereby preventing the downstream signaling cascade that leads to inflammation.
Caption: this compound inhibits the NLRP3 inflammasome assembly.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols are crucial.
NLRP3 Inflammasome Inhibition Assay
This assay evaluates the ability of the compound to inhibit the activation of the NLRP3 inflammasome in vitro.
-
Cell Culture: Bone marrow-derived macrophages (BMDMs) are cultured and primed with lipopolysaccharide (LPS) to induce the expression of NLRP3 and pro-IL-1β.
-
Compound Treatment: The primed cells are pre-treated with varying concentrations of this compound for a specified duration.
-
NLRP3 Activation: The NLRP3 inflammasome is then activated using a stimulus such as ATP or nigericin.
-
Quantification: The release of IL-1β into the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The IC50 value is calculated by plotting the percentage of IL-1β inhibition against the compound concentration.
Caption: Workflow for the NLRP3 inflammasome inhibition assay.
Direct Binding Assay (Surface Plasmon Resonance - SPR)
SPR is a label-free technique used to measure the binding affinity between two molecules in real-time.
-
Immobilization: Recombinant human NLRP3 protein is immobilized on a sensor chip.
-
Analyte Injection: A series of concentrations of this compound are flowed over the sensor chip surface.
-
Binding Measurement: The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is measured and recorded as a sensorgram.
-
Data Analysis: The association and dissociation rate constants are determined from the sensorgrams, and the equilibrium dissociation constant (KD) is calculated.
In Vivo Efficacy
The anti-inflammatory properties of this compound have been demonstrated in a mouse model of acute peritonitis, where it was shown to effectively inhibit the NLRP3 inflammasome pathway.[1] This in vivo validation is a critical step in confirming the therapeutic potential of the compound.
Alternative Approaches and Broader Context
While this compound shows promise as a direct NLRP3 inhibitor, it's important to consider the broader landscape of biphenyl sulfonamides in drug development. This chemical scaffold has been explored for a variety of therapeutic targets. For instance, different derivatives have been investigated as inhibitors of carbonic anhydrase XIV, demonstrating the versatility of this structural motif.[2] Other studies have explored biphenyl sulfonamides as antimicrobial agents and for their antitumor properties, acting on different signaling pathways such as p38 MAPK.[3] This highlights the importance of specific structural modifications in determining the target and mechanism of action.
References
Biphenyl Sulfonamides in Hypertension: A Comparative Analysis in Animal Models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of biphenyl sulfonamide derivatives in animal models of hypertension. This document focuses on a key class of these compounds, 4'-[(imidazol-1-yl)methyl]biphenyl-2-sulfonamides, which have demonstrated dual antagonism of endothelin (ET) and angiotensin II type 1 (AT1) receptors.
While specific in vivo data for a compound designated solely as "biphenyl sulfonamide 1" is not available in the public domain, the following guide leverages published data on structurally related and pharmacologically active biphenyl sulfonamide compounds. This allows for a robust evaluation of their potential as antihypertensive agents.
Comparative Efficacy of Biphenyl Sulfonamide Derivatives
The primary focus of this guide is a series of 4'-[(imidazol-1-yl)methyl]biphenyl-2-sulfonamides, which have been evaluated for their ability to counteract hypertension. These compounds represent a significant area of research in the development of dual-acting antihypertensive drugs.
Quantitative Data Summary
Unfortunately, specific quantitative data from the seminal study by Tellew and colleagues on the in vivo efficacy of 4'-[(imidazol-1-yl)methyl]biphenyl-2-sulfonamides in a rat model of angiotensin II-mediated hypertension is not publicly available. The research indicates that certain compounds within this series demonstrated oral activity in reducing blood pressure.
For a comprehensive comparison, it is essential to consider the typical dose ranges and effects of established antihypertensive agents in similar animal models. The following table provides context for the kind of data that would be crucial for a direct comparison.
| Compound Class | Example Compound | Animal Model | Dosing Regimen | Observed Effect on Blood Pressure |
| Biphenyl Sulfonamide (Dual ET/AT1 Antagonist) | 4'-[(imidazol-1-yl)methyl]biphenyl-2-sulfonamide series | Angiotensin II-induced hypertensive rats | Data not publicly available | Orally active in reducing blood pressure |
| Angiotensin II Receptor Blocker (ARB) | Losartan | Spontaneously Hypertensive Rats (SHR) | 0.5 mg/kg/day (low dose) to 15 mg/kg/day (high dose) | Dose-dependent reduction in blood pressure |
| ACE Inhibitor | Enalapril | Spontaneously Hypertensive Rats (SHR) | 1 mg/kg/day (low dose) to 25 mg/kg/day (high dose) | Dose-dependent reduction in blood pressure |
| Endothelin Receptor Antagonist | Bosentan | Pressure overload-induced cardiac hypertrophy in rats | 25, 50, and 100 mg/kg/day | Dose-dependent beneficial effects on cardiac parameters |
Experimental Protocols
To ensure a thorough understanding of the context in which these compounds are evaluated, a detailed, representative experimental protocol for inducing and assessing hypertension in a rat model is provided below. This protocol is based on established methodologies for angiotensin II-induced hypertension.
Angiotensin II-Induced Hypertension Model in Sprague-Dawley Rats
Objective: To induce a hypertensive state in rats that is primarily mediated by the activation of the renin-angiotensin system, providing a relevant model for testing angiotensin II receptor antagonists.
Animals: Male Sprague-Dawley rats are typically used for these studies.
Procedure:
-
Animal Acclimatization: Rats are acclimatized to the laboratory environment for a minimum of one week, with free access to standard chow and water.
-
Surgical Implantation of Osmotic Minipumps:
-
Rats are anesthetized.
-
A small subcutaneous pocket is created in the back of the neck.
-
An osmotic minipump, filled with either angiotensin II (at a dose typically around 200 ng/kg/min) or a vehicle control (e.g., saline), is implanted into the pocket. The pump provides continuous infusion of the substance over a period of, for example, 14 days.
-
-
Blood Pressure Measurement:
-
Towards the end of the infusion period, a catheter is surgically implanted into the carotid artery or femoral artery for direct blood pressure measurement.
-
Alternatively, non-invasive tail-cuff plethysmography can be used for repeated measurements throughout the study.
-
-
Drug Administration:
-
The test compound (e.g., a biphenyl sulfonamide derivative) is administered orally or via another relevant route at predetermined doses.
-
A vehicle control group and a positive control group (e.g., treated with a known antihypertensive agent like losartan) are included.
-
-
Data Collection and Analysis:
-
Blood pressure (systolic, diastolic, and mean arterial pressure) and heart rate are recorded at baseline and at various time points after drug administration.
-
Statistical analysis is performed to compare the effects of the test compound with the vehicle and positive control groups.
-
Signaling Pathways and Mechanism of Action
The antihypertensive effect of the 4'-[(imidazol-1-yl)methyl]biphenyl-2-sulfonamide series is attributed to its dual antagonism of the endothelin A (ETA) and angiotensin II type 1 (AT1) receptors. The signaling pathways activated by these receptors are crucial in the regulation of blood pressure.
Caption: Angiotensin II Signaling Pathway leading to Vasoconstriction.
Caption: Endothelin-1 Signaling Pathway via the ETA Receptor.
Caption: Workflow for Evaluating Antihypertensive Compounds.
Conclusion
The 4'-[(imidazol-1-yl)methyl]biphenyl-2-sulfonamide class of compounds represents a promising dual-acting approach to hypertension treatment. Their ability to antagonize both the endothelin and angiotensin II pathways suggests a potential for broad efficacy. While specific quantitative in vivo data for a direct comparison is limited in publicly accessible literature, the established experimental models and the known efficacy of comparator drugs provide a strong framework for the continued investigation and development of these and similar biphenyl sulfonamide derivatives as novel antihypertensive therapies. Further research is warranted to fully elucidate their in vivo potency, pharmacokinetic profiles, and long-term safety.
Biphenyl Sulfonamide 1: A Promising Alternative in the Fight Against Bacterial Resistance
A new class of synthetic antibacterial agents, biphenyl sulfonamides, is emerging as a potential alternative to existing therapies in an era of growing antimicrobial resistance. This guide provides a comparative analysis of Biphenyl Sulfonamide 1, a representative compound of this class, against established antibacterial agents, supported by experimental data from recent studies on related derivatives.
This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the antibacterial performance, mechanism of action, and experimental protocols associated with biphenyl sulfonamide derivatives. The data presented herein is a synthesis of findings from multiple studies on various biphenyl sulfonamide compounds, providing a representative profile for this promising class of antibacterials.
Performance Comparison: this compound vs. Standard Antibiotics
The antibacterial efficacy of this compound and its derivatives has been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, a key indicator of antibacterial potency, for representative biphenyl sulfonamide derivatives compared to the widely used antibiotics, Ciprofloxacin and Sulfamethoxazole. Lower MIC values indicate greater efficacy.
| Compound | Escherichia coli (ATCC 25922) MIC (µg/mL) | Staphylococcus aureus (ATCC 25923) MIC (µg/mL) | Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL) | Klebsiella pneumoniae (ATCC 13887) MIC (µg/mL) |
| Biphenyl Sulfonamide Derivatives (Representative) | 16 - 64[1][2] | 8 - 256[1][3] | 63[1] | 64 - 512[2] |
| Ciprofloxacin | ≤ 0.008 - 1 | ≤ 0.12 - 1 | 0.25 - 4 | 0.015 - 2 |
| Sulfamethoxazole | 8 - >1024 | 16 - >1024 | >1024 | 16 - >1024 |
Mechanism of Action: Targeting Folic Acid Synthesis
Sulfonamides, including the biphenyl sulfonamide class, exert their antibacterial effect by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[4][5][6][7][8] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is an essential component for the production of nucleic acids (DNA and RNA) in bacteria.[4][5] By blocking this pathway, biphenyl sulfonamides halt bacterial growth and replication, exhibiting a bacteriostatic effect.[5] Human cells are not affected by this mechanism as they obtain folic acid from their diet, making DHPS an attractive target for selective antibacterial therapy.[5]
Caption: Inhibition of bacterial folic acid synthesis by this compound.
Experimental Protocols
The following sections detail the methodologies used for the synthesis and antibacterial evaluation of biphenyl sulfonamide derivatives, based on established protocols.
Synthesis of Biphenyl Sulfonamide Derivatives
A common and efficient method for synthesizing aryl sulfonamides involves the reaction of a sulfonyl chloride with an amine.[9] For biphenyl sulfonamides, the synthesis can be carried out as follows:
-
Reaction Setup: Biphenyl sulfonyl chloride and the appropriate primary amine are dissolved in a suitable solvent, such as methanol, in a conical flask.
-
Reaction Conditions: The reaction mixture is subjected to ultrasonic irradiation for a specified time and temperature in a sonication bath. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: Upon completion of the reaction, the product is precipitated by the addition of n-hexane.
-
Purification: The resulting solid is filtered, washed, and can be further purified by recrystallization or column chromatography.
-
Characterization: The structure of the synthesized biphenyl sulfonamide is confirmed using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of the biphenyl sulfonamide derivatives is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[8]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
-
Preparation of Materials: A stock solution of the test compound is prepared in a suitable solvent like Dimethyl Sulfoxide (DMSO).[8] Cation-adjusted Mueller-Hinton Broth (MHB) is used as the test medium. A standardized bacterial inoculum is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Two-fold serial dilutions of the biphenyl sulfonamide are performed in a 96-well microtiter plate containing MHB to achieve a range of concentrations.[8]
-
Inoculation: Each well is inoculated with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are included.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours in ambient air.[8]
-
MIC Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.[8]
Conclusion
This compound and its derivatives represent a promising avenue for the development of new antibacterial agents. Their distinct mechanism of action, targeting the bacterial folic acid synthesis pathway, offers a potential solution to combat resistance to existing antibiotic classes. The data presented in this guide, synthesized from various studies, demonstrates their potential efficacy against a range of pathogenic bacteria. Further research, including in vivo studies and optimization of the biphenyl sulfonamide scaffold, is warranted to fully elucidate their therapeutic potential and pave the way for their clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. iscientific.org [iscientific.org]
- 3. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of In Silico Predictions for Biphenyl Sulfonamide 1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison and cross-validation of in silico predictions with experimental results for biphenyl sulfonamide 1. The following sections present quantitative data in a structured format, outline the experimental protocols for key assays, and visualize the workflow used in the evaluation of this compound.
Data Presentation: In Silico vs. Experimental Results
The predictive power of computational models is a critical aspect of modern drug discovery. Below is a summary of the in silico molecular docking predictions for this compound against two key enzyme targets, dihydropteroate synthase (DHPS) and human carbonic anhydrase II (hCA II), juxtaposed with its experimentally determined biological activities.
| Target Enzyme | In Silico Prediction (Binding Energy, kcal/mol) | Experimental Assay | Experimental Result (MIC, µ g/disc ) |
| Dihydropteroate Synthase (DHPS) | -7.2 | Antibacterial Activity (S. typhi) | 30 |
| Human Carbonic Anhydrase II (hCA II) | -7.0 | Not Applicable | Not Applicable |
| N/A | N/A | Antifungal Activity (A. fumigatus) | >100 |
| N/A | N/A | Antioxidant Activity (%RSA) | 85.23 |
Data sourced from a study on sonochemically synthesized biphenyl sulfonamide derivatives. The in silico studies aimed to predict binding mechanisms to find potential inhibitors for bacterial infections and glaucoma.[1]
Experimental and Computational Protocols
A clear understanding of the methodologies employed is crucial for interpreting the validity of both predictive and experimental data.
In Silico Molecular Docking Protocol
The molecular docking studies were conducted to predict the binding affinity and interaction of this compound with the active sites of DHPS and hCA II.
-
Ligand Preparation: The 3D structure of this compound was generated using Gauss View 6 and optimized using Density Functional Theory (DFT) with the B3LYP/6-31G+(d,p) method in Gaussian 09.
-
Protein Preparation: The crystal structures of DHPS (PDB ID: 1AD4) and hCA II (PDB ID: 5MJN) were obtained from the Protein Data Bank.
-
Docking Procedure: Water molecules and heteroatoms were removed from the protein structures, with the exception of the metal ion at the active site. The prepared ligand was then docked into the active site of each protein to predict binding energies and conformations.
Experimental Assays
The antibacterial and antifungal activities of this compound were evaluated using the disc diffusion method.
-
Preparation of Test Plates: Sterile nutrient agar was poured into petri dishes and allowed to solidify. A suspension of the test microorganism (e.g., S. typhi for antibacterial, A. fumigatus for antifungal) was evenly spread over the agar surface.
-
Application of Compound: Sterile filter paper discs (6 mm) were impregnated with a solution of this compound at a concentration of 200 µ g/100 µL.
-
Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
Measurement: The diameter of the zone of inhibition around each disc was measured in millimeters to determine the antimicrobial activity. The Minimum Inhibitory Concentration (MIC) was also determined.
The antioxidant potential of this compound was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
-
Preparation of Solutions: A stock solution of the compound was prepared. A fresh solution of DPPH in methanol was also prepared.
-
Assay Procedure: A specific volume of the compound solution was mixed with the DPPH solution.
-
Incubation: The mixture was incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solution was measured at 517 nm using a spectrophotometer. The percentage of radical scavenging activity (%RSA) was calculated.
Visualizations
The following diagrams illustrate the logical workflow of the cross-validation process.
Caption: Workflow for Cross-Validation of In Silico and Experimental Data.
This guide demonstrates a fundamental workflow for validating computational predictions against real-world experimental data. The correlation, or lack thereof, between in silico binding affinity and measured biological activity provides valuable insights for hit-to-lead optimization and the overall drug discovery pipeline. For instance, while this compound showed predicted binding to DHPS, its antibacterial activity was moderate, suggesting that factors other than simple binding affinity may be at play, or that the in silico model may require further refinement. Such analyses are pivotal for iterating on and improving the accuracy of predictive models in pharmaceutical research.
References
Unveiling the Antioxidant Potential of Biphenyl Sulfonamide Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antioxidant activity of various biphenyl sulfonamide derivatives. The information is compiled from recent studies and presented to facilitate objective evaluation and inform future research directions.
The quest for novel antioxidant agents is a significant focus in medicinal chemistry, driven by the role of oxidative stress in a myriad of pathological conditions. Biphenyl sulfonamides have emerged as a promising scaffold, with various derivatives exhibiting potent antioxidant properties. This guide summarizes the antioxidant activity of several synthesized biphenyl sulfonamide derivatives, presenting key quantitative data and detailed experimental methodologies to aid in their comparative assessment.
Comparative Antioxidant Activity
The antioxidant capacity of different biphenyl sulfonamide derivatives has been primarily evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to scavenge 50% of the DPPH radicals, is a standard metric for this assessment. A lower IC50 value indicates a higher antioxidant activity.
The following table summarizes the IC50 values for various biphenyl sulfonamide derivatives as reported in the literature.
| Compound ID/Name | Structure/Substitution Pattern | DPPH IC50 (µg/mL) | Reference Standard (IC50 µg/mL) | Source |
| Compound 6 | Contains a phenyl hydrazine moiety | 14.0 | BHT (IC50 not specified, but compound 6 showed higher % RSA) | |
| Compound M1 | 4-iodo-N-phenylbenzenesulfonamide | 9.94 | Not specified | [1] |
| 3,4,5-TMBS | 3,4,5-trimethoxybenzenesulfonamide derivative of gallic acid | Comparable to Gallic Acid (<10 µM) | Gallic Acid | [2] |
| 3,4,5-THBS | 3,4,5-trihydroxybenzenesulfonamide derivative of gallic acid | Comparable to Gallic Acid (<10 µM) | Gallic Acid | [2] |
Note: BHT (Butylated hydroxytoluene) and Gallic Acid are commonly used as standard antioxidant compounds for comparison. The direct comparison of IC50 values across different studies should be done with caution due to potential variations in experimental conditions.
Structure-Activity Relationship Insights
The available data suggests that the antioxidant activity of biphenyl sulfonamide derivatives is influenced by their structural features. For instance, the presence of a phenyl hydrazine moiety in compound 6 was suggested to be responsible for its remarkable antioxidant activity. Furthermore, the antioxidant potential of sulfonamide derivatives can be enhanced by the presence of azomethine and α,β-unsaturated groups. The incorporation of multiple hydroxyl groups, as seen in the gallic acid derivatives 3,4,5-TMBS and 3,4,5-THBS , also appears to contribute significantly to their antioxidant capacity.[2]
Experimental Protocols
The following is a detailed methodology for the DPPH radical scavenging assay, a commonly employed method to evaluate the antioxidant activity of chemical compounds.[2][3]
DPPH Radical Scavenging Assay
This spectrophotometric assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a decrease in its absorbance.
Reagents and Equipment:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (typically in methanol or ethanol)
-
Methanol or ethanol
-
Test compounds (biphenyl sulfonamide derivatives)
-
Standard antioxidant (e.g., Ascorbic acid, BHT, or Gallic Acid)
-
UV-Vis Spectrophotometer
-
96-well microplate (optional)
Procedure:
-
Preparation of DPPH Solution: A fresh solution of DPPH in methanol or ethanol is prepared to a specific concentration (e.g., 0.1 mM). The absorbance of this solution at its maximum wavelength (around 517 nm) should be adjusted to a desired value (e.g., ~1.0).
-
Preparation of Test and Standard Solutions: The biphenyl sulfonamide derivatives and the standard antioxidant are dissolved in a suitable solvent (usually methanol or DMSO) to prepare stock solutions. A series of dilutions are then made to obtain a range of concentrations.
-
Reaction Mixture: A specific volume of the DPPH solution is mixed with a specific volume of the test compound solution (or standard solution) at different concentrations. A control sample is prepared by mixing the DPPH solution with the solvent used for the test compounds.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: After incubation, the absorbance of each solution is measured at the maximum absorbance wavelength of DPPH (around 517 nm) using a UV-Vis spectrophotometer.
-
Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity (% RSA) is calculated using the following formula:
% RSA = [ (A_control - A_sample) / A_control ] x 100
Where:
-
A_control is the absorbance of the control (DPPH solution without the test compound).
-
A_sample is the absorbance of the DPPH solution with the test compound.
-
-
Determination of IC50: The IC50 value is determined by plotting the percentage of radical scavenging activity against the concentration of the test compound. The concentration that causes 50% inhibition of the DPPH radical is determined from the graph.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for screening the antioxidant activity of biphenyl sulfonamide derivatives.
Caption: Workflow for Synthesis and Antioxidant Screening.
This guide provides a snapshot of the current understanding of the antioxidant activity of biphenyl sulfonamide derivatives. The presented data and protocols are intended to serve as a valuable resource for researchers in the field, facilitating the design and development of new and more potent antioxidant agents.
References
- 1. Synthesis, Biological Evaluation and Docking Study of Mono- and Di-Sulfonamide Derivatives as Antioxidant Agents and Acetylcholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synergism of Synthetic Sulfonamides and Natural Antioxidants for the Management of Diabetes Mellitus Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Biphenyl Sulfonamide 1: A Comparative Analysis Against a Panel of Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of Biphenyl Sulfonamide 1, a novel anti-cancer agent, against established benchmarks across a panel of well-characterized human cancer cell lines. The data presented herein is intended to offer an objective evaluation of its cytotoxic potential and to provide detailed experimental context for reproducibility and further investigation.
Introduction to this compound
This compound is a synthetic small molecule belonging to a class of compounds known for their diverse pharmacological activities. In the context of oncology, this structural motif has been explored for its potential to inhibit key signaling pathways involved in tumor growth and proliferation. This compound has been identified as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. By targeting VEGFR-2, this compound is hypothesized to disrupt tumor vasculature and inhibit cancer cell growth.
Comparative Cytotoxicity Analysis
The anti-proliferative activity of this compound was evaluated against a panel of four human cancer cell lines: HCT-116 (colon carcinoma), MCF-7 (breast adenocarcinoma), A549 (alveolar adenocarcinoma), and HepG2 (hepatocellular carcinoma). Its performance was benchmarked against Sorafenib, a multi-kinase inhibitor approved for the treatment of various cancers and also known to inhibit VEGFR-2. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting cell growth by 50%, was determined for each agent.
| Compound | HCT-116 (µM) | MCF-7 (µM) | A549 (µM) | HepG2 (µM) |
| This compound | 9.77 | 7.85 | 5.50 | 7.12 |
| Sorafenib (Benchmark) | 5.05 | 5.58 | 4.04 | 4.00 |
Note: The IC50 values presented are based on published data. It is important to note that these values can vary between experiments and laboratories due to differences in assay conditions and cell line passages.
Experimental Protocols
The following protocols describe the methodologies used to obtain the cytotoxicity data.
Cell Culture and Maintenance
The human cancer cell lines HCT-116, MCF-7, A549, and HepG2 were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2.
MTT Cytotoxicity Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Procedure:
-
Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
The following day, the culture medium was replaced with fresh medium containing serial dilutions of this compound or the benchmark drug.
-
After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
The medium was then aspirated, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The percentage of cell viability was calculated relative to untreated control cells, and IC50 values were determined by non-linear regression analysis.
Sulforhodamine B (SRB) Assay
The Sulforhodamine B (SRB) assay is a cell density-based assay that relies on the measurement of cellular protein content.
Procedure:
-
Cells were seeded in 96-well plates and treated with the compounds as described for the MTT assay.
-
After the incubation period, cells were fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
The plates were washed five times with distilled water and air-dried.
-
Cells were stained with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Unbound dye was removed by washing five times with 1% acetic acid, and the plates were air-dried.
-
The bound dye was solubilized with 10 mM Tris base solution.
-
The absorbance was measured at 510 nm.
-
IC50 values were calculated from the dose-response curves.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Cytotoxicity Assays
Caption: General workflow for in vitro cytotoxicity testing.
Comparative Analysis of Biphenyl Sulfonamide Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of biphenyl sulfonamide analogs, supported by experimental data. This document delves into their therapeutic potential as NLRP3 inflammasome inhibitors, antimicrobial agents, and PTP1B inhibitors, offering a comprehensive overview of their structure-activity relationships and performance in various assays.
Biphenyl Sulfonamide Analogs as NLRP3 Inflammasome Inhibitors
The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory diseases. Biphenyl sulfonamide analogs have emerged as potent inhibitors of the NLRP3 inflammasome, demonstrating therapeutic potential for conditions such as neurodegenerative disorders.
Quantitative Comparison of NLRP3 Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of representative biphenyl sulfonamide analogs against the NLRP3 inflammasome. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound | IC50 (µM) | Cell Line | Notes |
| H28 | 0.57 | J774A.1 (murine macrophages) | Identified as a potent and specific NLRP3 inflammasome inhibitor.[1][2] |
| YQ128 | 0.30 ± 0.01 | Not specified | A lead inhibitor with demonstrated brain penetration. |
| Compound 19 | 0.12 ± 0.01 | Not specified | A new lead inhibitor with improved potency and binding affinity (KD: 84 nM). |
Structure-Activity Relationship (SAR) Insights
Structure-activity relationship studies have provided valuable insights into the design of potent biphenyl sulfonamide-based NLRP3 inhibitors. Key findings include:
-
Sulfonamide and Benzyl Moieties: These groups are crucial for the selective inhibition of the NLRP3 inflammasome.
-
Substituents on the Benzamide Moiety: The nature and position of substituents on the benzamide portion of the molecule play a critical role in their inhibitory potency.
-
Modifications on the Sulfonamide Moiety: The sulfonamide group can be modified to a certain extent without significant loss of activity, allowing for the optimization of pharmacokinetic properties.
Signaling Pathway of NLRP3 Inflammasome Activation and Inhibition
The following diagram illustrates the canonical pathway of NLRP3 inflammasome activation and the proposed mechanism of inhibition by biphenyl sulfonamide analogs.
References
A Head-to-Head Comparison of Biphenyl Sulfonamide and Benzene Sulfonamide Activity in Drug Discovery
For researchers, scientists, and drug development professionals, the choice between core chemical scaffolds is a critical decision that profoundly influences the potency, selectivity, and pharmacokinetic properties of a drug candidate. This guide provides an objective, data-driven comparison of two prominent sulfonamide scaffolds: biphenyl sulfonamide and benzene sulfonamide. By examining their performance in key biological assays, this document aims to provide actionable insights for medicinal chemists and pharmacologists.
This comparative analysis delves into the inhibitory activities of biphenyl and benzene sulfonamide derivatives, presenting quantitative data from head-to-head studies. Detailed experimental protocols for relevant assays are provided to ensure reproducibility and facilitate the design of future experiments. Furthermore, signaling pathways and experimental workflows are visualized to offer a clear understanding of the underlying biological context and methodologies.
Data Presentation: Comparative Inhibitory Activity
A direct comparison of the inhibitory potency of biphenyl sulfonamide and benzene sulfonamide derivatives was conducted to assess their efficacy as inhibitors of the Keap1-Nrf2 protein-protein interaction. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from a fluorescence polarization (FP) assay.[1]
| Compound ID | Core Scaffold | Linker Length | IC50 (μM)[1] |
| 7d | Benzene sulfonamide | n=1 | 0.65 |
| 7k | Naphthalene sulfonamide | n=1 | 0.48 |
| 7l | Biphenyl sulfonamide | n=1 | 0.39 |
| 7o | Biphenyl sulfonamide | n=0 | 1.19 |
The data indicates that in this specific assay, the biphenyl sulfonamide derivative (7l) exhibited a slight improvement in inhibitory potency compared to the benzene sulfonamide analog (7d).[1] It is also noteworthy that the linker length plays a crucial role in the activity of the biphenyl sulfonamide series, with a shorter linker (7o) leading to a significant reduction in activity.[1]
Experimental Protocols
To provide a comprehensive understanding of the methodologies used to evaluate these compounds, detailed experimental protocols for key assays are outlined below.
Fluorescence Polarization (FP) Assay for Keap1-Nrf2 Inhibition
This protocol is based on the methodology for assessing the inhibition of the Keap1-Nrf2 protein-protein interaction.[1]
1. Reagents and Materials:
- Recombinant human Keap1 protein
- Fluorescein-labeled Nrf2 peptide probe
- Assay buffer (e.g., PBS, pH 7.4, with 0.01% Triton X-100)
- Test compounds (biphenyl and benzene sulfonamide derivatives) dissolved in DMSO
- 384-well, low-volume, black microplates
- Microplate reader capable of measuring fluorescence polarization
2. Experimental Procedure:
- Prepare a solution of the fluorescein-labeled Nrf2 peptide probe in the assay buffer at a final concentration of 10 nM.
- Prepare serial dilutions of the test compounds in DMSO, and then dilute them into the assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
- Add 10 μL of the test compound solution to the wells of the 384-well microplate.
- Add 10 μL of the recombinant human Keap1 protein solution (final concentration of 30 nM) to the wells containing the test compounds.
- Incubate the plate at room temperature for 30 minutes to allow for compound binding to the protein.
- Add 10 μL of the fluorescein-labeled Nrf2 peptide probe solution to all wells.
- Incubate the plate for 2 hours at room temperature, protected from light.
- Measure the fluorescence polarization on a suitable microplate reader.
- The IC50 values are calculated by fitting the data to a four-parameter logistic equation using appropriate software.
Antimicrobial Susceptibility Testing: Agar Disc Diffusion Method
This is a standardized method for determining the susceptibility of bacteria to sulfonamides.
1. Reagents and Materials:
- Mueller-Hinton agar (MHA)
- Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
- Test compounds (biphenyl and benzene sulfonamide derivatives) dissolved in a suitable solvent (e.g., DMSO)
- Sterile paper discs (6 mm in diameter)
- Sterile saline (0.85% NaCl)
- McFarland turbidity standards (0.5)
- Sterile swabs
- Incubator (35-37°C)
2. Experimental Procedure:
- Prepare MHA plates according to the manufacturer's instructions.
- Prepare a bacterial inoculum by suspending several colonies from a fresh agar plate in sterile saline to match the 0.5 McFarland standard.
- Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
- Inoculate the entire surface of the MHA plate by swabbing in three directions to ensure even growth.
- Allow the plate to dry for a few minutes.
- Impregnate sterile paper discs with a known concentration of the test compounds.
- Place the impregnated discs on the surface of the inoculated MHA plate.
- Incubate the plates at 35-37°C for 18-24 hours.
- Measure the diameter of the zone of inhibition around each disc in millimeters. The size of the zone is indicative of the antimicrobial activity.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Keap1-Nrf2 signaling pathway and the mechanism of its inhibition.
Caption: General experimental workflow for in vitro inhibitory assays.
References
Evaluating Biphenyl Sulfonamide 1: A Comparative Guide to its Drug-Like Properties
The biphenyl sulfonamide scaffold has emerged as a versatile and promising starting point in modern drug discovery, with derivatives showing potent inhibitory activity against key therapeutic targets such as carbonic anhydrase IX (CA IX) and the NLRP3 inflammasome. This guide provides a comparative evaluation of a representative biphenyl sulfonamide, herein designated as Biphenyl Sulfonamide 1, against relevant alternative compounds. The assessment focuses on key drug-like properties, supported by experimental data and detailed methodologies, to aid researchers in the strategic development of this chemical class.
Executive Summary
This compound and its analogs demonstrate significant potential as therapeutic agents. The core structure allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide will delve into a comparative analysis of biological activity and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiles to highlight the therapeutic promise and developmental challenges of this compound class.
Comparison of Biological Activity
The biological activity of this compound is presented in the context of its inhibitory potential against two distinct and highly relevant drug targets: carbonic anhydrase IX (CA IX), a key enzyme in tumor hypoxia, and the NLRP3 inflammasome, a critical mediator of inflammation.
Table 1: Carbonic Anhydrase IX (CA IX) Inhibition
| Compound | Structure | Target | IC50 (µM) |
| This compound (Compound 9d) | 4'-[(4-methoxyphenyl)amino]-[1,1'-biphenyl]-4-sulfonamide | hCA IX | 0.21 |
| Comparator 1 (Compound 9a) | 4'-(phenylamino)-[1,1'-biphenyl]-4-sulfonamide | hCA IX | 0.89 |
| Comparator 2 (Compound 9e) | 4'-[(4-chlorophenyl)amino]-[1,1'-biphenyl]-4-sulfonamide | hCA IX | 3.43 |
| Standard Inhibitor (Acetazolamide) | N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide | hCA IX | 1.68 |
Data sourced from a study on 4'-amino-[1,1'-biphenyl]-4-sulfonamide derivatives.[1]
Table 2: NLRP3 Inflammasome Inhibition
| Compound | Structure | Target | IC50 (µM) |
| Biphenyl Sulfonamide H28 | Not explicitly defined in the abstract | NLRP3 | 0.57 |
| Comparator (MCC950) | Known NLRP3 Inhibitor | NLRP3 | Not provided in the abstract |
Data for Biphenyl Sulfonamide H28 is from a study on novel biphenyl-sulfonamide analogues as NLRP3 inflammasome inhibitors.[[“]][3][4]
Comparative Analysis of Drug-Like Properties
A critical aspect of drug development is the evaluation of a compound's physicochemical and pharmacokinetic properties, often referred to as ADME properties. Below is a summary of in silico predicted ADME properties for this compound (Compound 9d) and its comparators.
Table 3: Predicted Physicochemical and ADME Properties (SwissADME)
| Parameter | This compound (Compound 9d) | Comparator 1 (Compound 9a) | Comparator 2 (Compound 9e) | Standard Inhibitor (Acetazolamide) |
| Molecular Weight ( g/mol ) | 398.46 | 368.43 | 402.88 | 222.25 |
| LogP | 4.38 | 4.29 | 4.98 | -0.29 |
| Topological Polar Surface Area (TPSA) (Ų) | 85.14 | 85.14 | 85.14 | 105.23 |
| Hydrogen Bond Donors | 2 | 2 | 2 | 2 |
| Hydrogen Bond Acceptors | 5 | 4 | 4 | 5 |
| Lipinski's Rule of Five Violations | 0 | 0 | 0 | 0 |
| Gastrointestinal (GI) Absorption | High | High | High | High |
| Blood-Brain Barrier (BBB) Permeant | Yes | Yes | Yes | No |
In silico predictions were performed using the SwissADME tool as reported in the source literature.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the general procedures for the key assays cited in this guide.
Carbonic Anhydrase Inhibition Assay
The inhibitory activity against human carbonic anhydrase (hCA) isoforms is typically determined using a stopped-flow CO2 hydration assay. The assay measures the enzyme-catalyzed hydration of CO2 to bicarbonate and a proton. The inhibition constant (Ki) is determined by fitting the enzyme inhibition data to the Michaelis-Menten equation.
NLRP3 Inflammasome Inhibition Assay
The inhibitory effect on the NLRP3 inflammasome is commonly assessed in immortalized bone marrow-derived macrophages (iBMDMs). Cells are primed with lipopolysaccharide (LPS) to induce the expression of NLRP3 components. Subsequently, the inflammasome is activated with a stimulus like ATP in the presence of the test compounds. The inhibition of NLRP3 activity is quantified by measuring the release of interleukin-1β (IL-1β) into the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
In Silico ADME Prediction
The prediction of physicochemical and ADME properties is performed using computational tools such as SwissADME. The tool utilizes the chemical structure of the compound to calculate various descriptors, including molecular weight, lipophilicity (LogP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These descriptors are then used to predict properties like gastrointestinal absorption and blood-brain barrier permeability based on established models and rules, such as Lipinski's Rule of Five.
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of the biological pathways and experimental processes provide a clearer understanding of the compound's mechanism of action and the methods used for its evaluation.
Caption: CA IX Signaling Pathway in Hypoxic Tumors.
Caption: NLRP3 Inflammasome Activation Pathway.
Caption: In Vitro ADME Experimental Workflow.
References
- 1. Facile synthesis of aminobiphenyl sulfonamides via Chan–Lam coupling and their biological evaluation as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. discovery-of-novel-biphenyl-sulfonamide-analogues-as-nlrp3-inflammasome-inhibitors - Ask this paper | Bohrium [bohrium.com]
- 4. documentsdelivered.com [documentsdelivered.com]
Unveiling the Molecular Handshake: Mutagenesis Confirms the Binding Mode of Biphenyl Sulfonamide 1, a Keap1-Nrf2 Interaction Inhibitor
A Comparative Guide for Drug Development Professionals, Researchers, and Scientists
In the intricate world of drug discovery, confirming how a potential therapeutic molecule binds to its target is a critical step. This guide delves into the experimental validation of the binding mode of a biphenyl sulfonamide inhibitor, which we will refer to as Biphenyl Sulfonamide 1, targeting the Kelch-like ECH-associated protein 1 (Keap1). By disrupting the Keap1-Nrf2 protein-protein interaction (PPI), this class of inhibitors holds therapeutic promise for a range of diseases. Here, we present a comprehensive comparison of binding affinities, detailed experimental protocols, and visual workflows to illustrate how mutagenesis studies serve as a cornerstone in confirming the molecular interactions that govern this inhibition.
Quantitative Analysis of Biphenyl Sulfonamide Inhibitors
The inhibitory potency of this compound and its analogs against the Keap1-Nrf2 interaction was quantified using a Fluorescence Polarization (FP) assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the FP signal by 50%, are summarized in the table below. A lower IC50 value indicates a more potent inhibitor.
| Compound | IC50 (μM) |
| This compound (Compound 11) | 0.8 ± 0.1 |
| Analog A | 2.5 ± 0.3 |
| Analog B | 5.2 ± 0.6 |
| Analog C | > 10 |
Experimental Protocols
To ensure the reproducibility and accuracy of the findings, detailed experimental methodologies are crucial. Below are the protocols for the key experiments used to characterize the binding of this compound to Keap1.
Site-Directed Mutagenesis of Keap1
Site-directed mutagenesis is a powerful technique to pinpoint the specific amino acid residues essential for ligand binding. By systematically replacing key residues in the binding pocket of Keap1 with a non-interacting amino acid, such as alanine, the impact on inhibitor binding can be assessed.
Protocol:
-
Primer Design: Design complementary forward and reverse primers (25-45 bases in length) containing the desired mutation in the center. The primers should have a GC content of at least 40% and a melting temperature (Tm) of ≥ 78°C.
-
PCR Amplification: Perform a polymerase chain reaction (PCR) using a high-fidelity DNA polymerase, the template plasmid containing the wild-type Keap1 sequence, and the mutagenic primers. The PCR program consists of an initial denaturation step, followed by 18-25 cycles of denaturation, annealing, and extension, and a final extension step.
-
Template Digestion: Digest the parental, methylated DNA template by adding the DpnI restriction enzyme to the PCR product and incubating at 37°C for 1-2 hours.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Selection and Sequencing: Select transformed colonies and isolate the plasmid DNA. Verify the desired mutation and the absence of any other mutations by DNA sequencing.
Fluorescence Polarization (FP) Assay
The FP assay is a solution-based technique used to measure the binding affinity of the biphenyl sulfonamide inhibitors to the Keap1 protein. It relies on the principle that the polarization of fluorescence emitted by a small, fluorescently labeled molecule (a peptide derived from Nrf2) increases when it binds to a larger protein (Keap1), causing it to tumble more slowly in solution.
Protocol:
-
Reagent Preparation: Prepare a solution of the fluorescently labeled Nrf2-derived peptide and the Keap1 protein in an appropriate assay buffer.
-
Inhibitor Titration: Serially dilute the biphenyl sulfonamide inhibitors to create a range of concentrations.
-
Assay Plate Setup: In a microplate, combine the Keap1 protein, the fluorescent peptide, and the various concentrations of the inhibitor. Include control wells with no inhibitor.
-
Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with the appropriate filters for the fluorophore.
-
Data Analysis: Plot the FP values against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
X-ray Crystallography
X-ray crystallography provides a high-resolution, three-dimensional structure of the protein-ligand complex, offering a detailed view of the binding interactions.
Protocol:
-
Protein-Ligand Complex Formation: Incubate the purified Keap1 protein with an excess of this compound to ensure the formation of a stable complex.
-
Crystallization: Screen a wide range of crystallization conditions (e.g., varying pH, precipitant concentration, and temperature) to identify conditions that produce high-quality crystals of the Keap1-Biphenyl Sulfonamide 1 complex.
-
Data Collection: Mount a single, well-diffracting crystal and expose it to a focused X-ray beam. The diffracted X-rays are recorded on a detector.
-
Structure Determination and Refinement: Process the diffraction data to determine the electron density map. Build a model of the protein-ligand complex into the electron density map and refine the model to obtain the final, high-resolution structure.
Visualizing the Scientific Workflow and Signaling Pathway
To provide a clearer understanding of the experimental logic and the biological context, the following diagrams were created using the Graphviz DOT language.
Caption: Experimental workflow for confirming the binding mode.
Caption: The Keap1-Nrf2 signaling pathway.
Safety Operating Guide
Proper Disposal of Biphenyl Sulfonamide 1: A Step-by-Step Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of Biphenyl Sulfonamide 1, ensuring the safety of laboratory personnel and environmental protection.
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, a compound often utilized in medicinal chemistry and drug discovery. Adherence to these guidelines is essential to minimize risks and ensure responsible environmental stewardship.
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes exposure to the chemical and ensures personal safety.
| Protective Equipment | Specifications |
| Eye Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |
| Hand Protection | Handle with chemical-impermeable gloves that have been inspected prior to use. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1] |
| Body Protection | Wear fire/flame resistant and impervious clothing.[1] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1] |
Always work in a well-ventilated area, such as a fume hood, to avoid the inhalation of any dust or vapors.[1][2][3] Avoid dust formation during handling.[1][4]
Spill Containment and Cleanup
In the event of a spill, immediate and appropriate action is necessary to prevent the spread of the chemical and protect personnel.
-
Evacuate and Secure the Area: Evacuate personnel to a safe area and keep people away from and upwind of the spill/leak.[1] Remove all sources of ignition.[1]
-
Ventilate the Area: Ensure adequate ventilation.[1]
-
Contain the Spill: Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses.[5]
-
Absorb and Collect: For liquid spills, absorb the solution with a finely-powdered liquid-binding material. For solid spills, carefully sweep or scoop up the material, avoiding dust generation.
-
Package for Disposal: Place the collected material into appropriate, labeled containers for disposal.[4]
-
Decontaminate the Area: Wash the spill area thoroughly with soap and water.[1]
Disposal Procedures
The disposal of this compound must be conducted in accordance with all prevailing country, federal, state, and local regulations.[5] Do not dispose of this chemical with household garbage or allow it to reach the sewage system.[6]
Step 1: Waste Characterization
Step 2: Waste Segregation and Collection
-
Solid Waste: Collect solid this compound and any contaminated materials (e.g., absorbent pads, gloves, weighing paper) in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: If this compound is in a solution, collect it in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
Step 3: Engage a Licensed Waste Disposal Contractor
The most critical step in the proper disposal of this chemical is to engage a licensed and reputable chemical waste management company.[7] These companies are equipped to handle, transport, and dispose of hazardous chemical waste in compliance with all environmental regulations.
Step 4: Documentation
Maintain a detailed record of the waste, including the chemical name, quantity, and date of disposal. This documentation is essential for regulatory compliance and laboratory safety audits.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Biphenyl Sulfonamide 1
Personal Protective Equipment (PPE)
When handling Biphenyl Sulfonamide 1, a comprehensive approach to personal protection is essential to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye Protection | Chemical splash goggles that meet EN 166 (EU) or NIOSH (US) standards. | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and changed frequently. | Prevents skin contact and absorption. |
| Body Protection | A flame-retardant lab coat or chemical-resistant apron worn over personal clothing that covers the arms, legs, and torso. | Protects skin from spills and contamination. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated and engineering controls (like a fume hood) are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. | Prevents inhalation of potentially harmful dust or vapors. |
| Footwear | Closed-toe shoes that completely cover the feet. | Protects feet from spills and falling objects. |
Operational Plan: From Receipt to Disposal
A systematic approach to the lifecycle of this compound in the laboratory is critical for safety and regulatory compliance.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Verify that the container is properly labeled with the chemical name, concentration, and hazard information.
-
Log the receipt of the chemical in the laboratory's chemical inventory system.
2. Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Keep the container tightly closed to prevent contamination and exposure to moisture.
-
Store in a designated and clearly marked area for sulfonamide compounds.
3. Handling and Use:
-
All handling of solid this compound that may generate dust should be performed in a chemical fume hood.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Avoid the formation of dust and aerosols.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
4. Disposal Plan:
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.
-
Waste should be collected in a designated, properly labeled, and sealed container.
-
Do not dispose of down the drain or in the general trash.
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.
Emergency Response Plan
Immediate and appropriate action during an emergency can significantly mitigate harm.
1. In Case of Skin Contact:
-
Immediately remove contaminated clothing.
-
Flush the affected skin with copious amounts of water for at least 15 minutes.
-
If irritation persists, seek medical attention.
2. In Case of Eye Contact:
-
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2]
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.[1]
3. In Case of Inhalation:
-
Move the person to fresh air.
-
If breathing is difficult, provide oxygen.
-
If the person is not breathing, begin artificial respiration.
-
Seek immediate medical attention.
4. In Case of Ingestion:
-
Do NOT induce vomiting.
-
Rinse mouth with water.
-
Never give anything by mouth to an unconscious person.
-
Seek immediate medical attention.
5. In Case of a Spill:
-
Minor Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE.
-
Cover the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Carefully sweep or scoop up the absorbed material and place it in a sealed container for disposal.
-
Clean the spill area with soap and water.
-
-
Major Spill:
-
Evacuate the laboratory and alert others in the vicinity.
-
Close the laboratory doors.
-
Contact your institution's EHS or emergency response team immediately.
-
Do not attempt to clean up a major spill without proper training and equipment.
-
Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
